Glycyl-L-valine
Description
Glycyl-L-valine has been reported in Drosophila melanogaster, Vitis vinifera, and Saccharomyces cerevisiae with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKYPAFSDFAEPH-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879005 | |
| Record name | L-Valine, N-glycyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycylvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028854 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1963-21-9 | |
| Record name | Glycyl-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1963-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Valine, N-glycyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycylvaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glycylvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028854 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Biological Role of Glycyl-L-valine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyl-L-valine is a dipeptide composed of the amino acids glycine and L-valine. Primarily recognized as an intermediate in protein metabolism, its biological significance extends beyond that of a simple breakdown product. This document provides a comprehensive technical overview of the biological roles of this compound, with a focus on its transport, metabolic fate, and the physiological effects of its constituent amino acids. Quantitative data from relevant studies are summarized, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are illustrated using diagrams to facilitate a deeper understanding of its functions.
Introduction
This compound is a naturally occurring dipeptide formed from the amino acids glycine and L-valine.[1][2] It is an incomplete breakdown product of protein digestion and catabolism.[2][3] While often considered a transient metabolic intermediate, the transport and subsequent fate of this compound are of significant interest in the fields of nutrition, pharmacology, and cellular biology. Its efficient absorption via peptide transporters highlights a key mechanism for amino acid assimilation. Moreover, upon hydrolysis, it releases glycine and L-valine, which are involved in a multitude of critical physiological processes, from neurotransmission to the regulation of cell growth and metabolism. This guide aims to provide a detailed exploration of the biological significance of this compound.
Intestinal Absorption and Transport
The primary mechanism for the absorption of this compound from the intestinal lumen into enterocytes is through the action of the proton-coupled peptide transporter 1 (PepT1), a member of the solute carrier family 15 (SLC15A1). PepT1 is a high-capacity, low-affinity transporter for di- and tripeptides.
The Role of PepT1 in this compound Transport
Quantitative Data on PepT1 Substrate Transport
To provide context for the transport kinetics of this compound, the following table summarizes the inhibition constants (Ki) and Michaelis-Menten constants (Km) for various PepT1 substrates.
| Substrate/Inhibitor | Transporter | Ki (mM) | Km (mM) | Experimental System |
| Valacyclovir | rat PEPT1 | 2.7 | - | rPEPT1-expressing cells |
| Valacyclovir | rat PEPT2 | 0.22 | - | rPEPT2-expressing cells |
| L-Valine methyl ester | rat PEPT1 | 3.6 | - | rPEPT1-expressing cells |
| L-Valine methyl ester | rat PEPT2 | 0.83 | - | rPEPT2-expressing cells |
| Glycyl-sarcosine | - | - | 0.7-2.4 | Caco-2 cells |
| fMet-Leu-Phe | - | - | 1.6 | Wild-type mice jejunal perfusions |
Data compiled from multiple sources.[4][5][6]
Intracellular Fate and Metabolism
Upon entering the enterocyte, this compound is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, glycine and L-valine.[7] This intracellular hydrolysis is a critical step, as it maintains a low intracellular concentration of the dipeptide, thereby sustaining the concentration gradient for continued transport via PepT1.
Cytosolic Peptidases
A variety of cytosolic peptidases with broad substrate specificities are responsible for the hydrolysis of dipeptides. While specific kinetic data for the hydrolysis of this compound is not detailed in the provided search results, studies on similar dipeptides indicate that this process is generally efficient. For instance, the hydrolysis of dipeptides can be inhibited by certain amino acids like leucine and methionine, suggesting a potential for regulatory interactions at the level of intracellular peptidases.[7]
Biological Roles of Constituent Amino Acids
The primary biological role of this compound is to serve as a delivery vehicle for glycine and L-valine. Once released, these amino acids participate in a wide range of cellular processes.
Glycine
Glycine is a non-essential amino acid with diverse functions:
-
Neurotransmission: Glycine acts as an inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem.
-
Metabolic Precursor: It is a precursor for the synthesis of other important biomolecules, including purines, porphyrins, and glutathione.
-
mTORC1 Signaling: Glycine can act as a "priming" amino acid for the activation of the mechanistic target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and proliferation.[8]
L-valine
L-valine is an essential branched-chain amino acid (BCAA) with critical roles in:
-
Protein Synthesis: As an essential amino acid, it must be obtained from the diet and is a fundamental building block for proteins.
-
Energy Metabolism: Valine can be catabolized to produce succinyl-CoA, which enters the citric acid cycle for energy production.
-
GLP-1 Secretion: L-valine is a potent stimulator of glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells.[3][9][10][11][12] This effect is mediated by the closure of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization and calcium influx.[10][12]
-
mTORC1 Signaling: L-valine, along with other BCAAs like leucine, is an "activating" amino acid for mTORC1 signaling, promoting cell growth and anabolism.[8]
Signaling Pathways
While there is no direct evidence for this compound acting as a signaling molecule itself, its constituent amino acids are integral to several key signaling pathways.
L-valine and GLP-1 Secretion Pathway
The following diagram illustrates the proposed mechanism of L-valine-induced GLP-1 secretion.
Figure 1: Proposed mechanism of L-valine-induced GLP-1 secretion in enteroendocrine L-cells.
Glycine/L-valine and mTORC1 Activation Pathway
The activation of mTORC1 by amino acids is a two-step process involving both "priming" and "activating" amino acids.
Figure 2: Two-step activation of mTORC1 by priming (e.g., Glycine) and activating (e.g., L-valine) amino acids.
Experimental Protocols
Caco-2 Cell Permeability Assay for Dipeptide Transport
This protocol describes a general method for assessing the permeability of dipeptides like this compound across a Caco-2 cell monolayer, a widely used in vitro model of the intestinal epithelium.[13][14][15][16]
6.1.1. Materials
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® permeable supports (e.g., 12-well or 24-well plates with 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4 (basolateral buffer)
-
HBSS buffered with 25 mM MES, pH 6.5 (apical buffer)
-
This compound
-
Analytical standards for this compound, glycine, and L-valine
-
LC-MS/MS system for quantification
6.1.2. Cell Culture and Seeding
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency.
-
Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells on the Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be >250 Ω·cm².
6.1.3. Transport Experiment
-
On the day of the experiment, wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffers (apical: pH 6.5 HBSS; basolateral: pH 7.4 HBSS).
-
Pre-incubate the cells with the respective transport buffers for 30 minutes at 37°C.
-
Prepare a stock solution of this compound in the apical transport buffer at the desired concentration (e.g., 1 mM).
-
To initiate the transport experiment, replace the apical buffer with the this compound solution.
-
At predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment.
-
At the end of the experiment, collect samples from the apical compartment.
-
Analyze the concentrations of this compound, glycine, and L-valine in all samples by LC-MS/MS.
6.1.4. Data Analysis
The apparent permeability coefficient (Papp) can be calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment (mol/s)
-
A is the surface area of the filter membrane (cm²)
-
C0 is the initial concentration of the compound in the donor compartment (mol/cm³)
Experimental Workflow for Investigating PepT1-mediated Transport
Figure 3: A typical experimental workflow for studying the transport of this compound using Caco-2 cells.
Conclusion
This compound, while a simple dipeptide, plays a significant role in amino acid homeostasis. Its efficient transport via the PepT1 transporter in the intestine underscores the importance of peptide absorption in overall protein nutrition. Following its uptake, it is rapidly hydrolyzed, releasing glycine and L-valine to participate in a myriad of crucial cellular functions, including neurotransmission, protein synthesis, energy metabolism, and the regulation of key signaling pathways such as mTORC1 and GLP-1 secretion. While direct signaling roles for the intact dipeptide have not been established, its role as a carrier for its constituent amino acids is of clear biological and potential pharmacological importance. Further research to elucidate the precise kinetics of this compound transport and intracellular hydrolysis will provide a more complete understanding of its physiological significance.
References
- 1. This compound | C7H14N2O3 | CID 2724807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recognition of L-amino acid ester compounds by rat peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Intestinal PepT1 on the Kinetics and Dynamics of N-Formyl-Methionyl-Leucyl-Phenylalanine, a Bacterially-Produced Chemotactic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. Amino Acids Regulate mTORC1 by an Obligate Two-step Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. l-valine is a powerful stimulator of GLP-1 secretion in rodents and stimulates secretion through ATP-sensitive potassium channels and voltage-gated calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amino acids differ in their capacity to stimulate GLP-1 release from the perfused rat small intestine and stimulate secretion by different sensing mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. L-valine is a powerful stimulator of GLP-1 secretion in rodents and stimulates secretion through ATP-sensitive potassium channels and voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. enamine.net [enamine.net]
- 16. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Glycyl-L-valine: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the dipeptide Glycyl-L-valine, intended for researchers, scientists, and professionals in drug development. It covers the fundamental chemical and physical properties, detailed experimental protocols for its synthesis, purification, and analysis, and its biological context. All quantitative data is presented in structured tables for clarity and comparative analysis. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows.
Introduction
This compound (Gly-Val) is a dipeptide composed of the amino acids glycine and L-valine, linked by a peptide bond.[1][2] As a product of protein digestion and catabolism, it is a naturally occurring metabolite in humans and has been reported in various organisms such as Drosophila melanogaster and Saccharomyces cerevisiae.[3] This document outlines its core chemical structure, physicochemical properties, and provides detailed methodologies for its laboratory synthesis and characterization.
Chemical Structure and Identifiers
This compound consists of a glycine residue at the N-terminus and an L-valine residue at the C-terminus.
-
IUPAC Name: (2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoic acid[4]
-
Abbreviation: Gly-Val
| Identifier | Value | Source |
| CAS Number | 1963-21-9 | [4] |
| Molecular Formula | C₇H₁₄N₂O₃ | [4] |
| Molecular Weight | 174.20 g/mol | [4] |
| Canonical SMILES | CC(C)C(C(=O)O)NC(=O)CN | [4] |
| InChI | InChI=1S/C7H14N2O3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t6-/m0/s1 | [4] |
| InChIKey | STKYPAFSDFAEPH-LURJTMIESA-N | [4] |
Physicochemical Properties
This compound is a white to off-white crystalline powder.[5] It is soluble in water and generally insoluble in non-polar organic solvents like DMSO.[1]
| Property | Value | Conditions | Source |
| Melting Point | 248 °C | ||
| Optical Rotation | -21° | c=2, water | |
| pKa₁ (α-carboxyl) | 3.15 | 25 °C | |
| pKa₂ (α-amino) | 8.18 | 25 °C | |
| Water Solubility | 34 mg/mL | [1] | |
| LogP | -3.06 | Extrapolated | [4] |
Spectroscopic Data
Nuclear Magnetic Resonance (¹H NMR)
The proton NMR spectrum of this compound, recorded in D₂O, shows characteristic signals for the protons of both the glycine and valine residues.[5]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 1.53 | Singlet | Free amide protons (-NH₂) |
| 3.54 | Singlet | α-CH₂ of glycine residue |
| 4.25 | Doublet | α-CH of valine residue |
| 8.03 | Singlet | Carboxylic acid proton (-COOH) |
| 11.0 | Singlet | Amide proton (-NH-) |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum confirms the presence of key functional groups.[5]
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3240 | O-H stretching (hydroxyl) |
| 3074 | N-H stretching (amide) |
| 2958 | C-H stretching (alkyl) |
| 1693 | C=O stretching (amide I) |
| 1627 | C=O stretching (carboxylic acid) |
| 1548 | N-H bending (amide II) |
Mass Spectrometry
Mass spectrometry data for this compound shows a precursor ion [M+H]⁺ at m/z 175.1.[4] Fragmentation patterns are consistent with the dipeptide structure.[4]
Experimental Protocols
Solution-Phase Synthesis of this compound
This protocol describes a standard solution-phase synthesis using Boc (tert-butoxycarbonyl) protection for the N-terminus of glycine.
5.1.1. Protection of Glycine
-
Dissolve L-glycine in a 1:1 mixture of water and a suitable organic solvent (e.g., dioxane).
-
Add a base, such as sodium hydroxide, to raise the pH to approximately 9-10.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) in a slight molar excess to the cooled solution while stirring.
-
Allow the reaction to proceed at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture with a weak acid (e.g., citric acid) to a pH of 2-3.
-
Extract the Boc-glycine into an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Boc-glycine.
5.1.2. Peptide Coupling
-
Dissolve Boc-glycine and L-valine methyl ester hydrochloride in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, such as dicyclohexylcarbodiimide (DCC), and an activator, like N-hydroxysuccinimide (NHS), to the solution.
-
Add a tertiary amine base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride and facilitate the reaction.
-
Stir the mixture at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute acid, dilute base, and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the protected dipeptide, Boc-Gly-Val-OMe.
5.1.3. Deprotection
-
Saponification: Dissolve the protected dipeptide in a mixture of methanol and water, and add sodium hydroxide to hydrolyze the methyl ester. Monitor the reaction by TLC. Acidify to obtain Boc-Gly-Val.
-
Boc Removal: Dissolve the resulting Boc-protected dipeptide in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM).
-
Stir for 1-2 hours at room temperature.
-
Evaporate the solvent and TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the crude this compound as a salt.
References
The Natural Occurrence of Glycyl-L-valine: A Technical Guide for Researchers
Abstract
Glycyl-L-valine, a dipeptide composed of the amino acids glycine and L-valine, has been identified as a naturally occurring metabolite in a range of organisms, from microorganisms to higher eukaryotes. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound, its biochemical context, and the methodologies for its study. This document is intended for researchers, scientists, and drug development professionals interested in the biological roles and potential applications of this dipeptide. While the presence of this compound is documented, quantitative data on its concentration in various biological matrices remain scarce in publicly available literature. Similarly, specific signaling pathways directly modulated by this dipeptide are yet to be fully elucidated. This guide consolidates the available information and provides a framework for future research in this area.
Introduction
This compound (Gly-Val) is a dipeptide formed through a peptide bond between the amino group of L-valine and the carboxyl group of glycine. As an incomplete breakdown product of protein digestion and catabolism, its presence in biological systems provides insights into protein turnover and metabolic processes.[1][2] The dipeptide has been reported in organisms such as the fruit fly (Drosophila melanogaster), the common grape vine (Vitis vinifera), and baker's yeast (Saccharomyces cerevisiae).[3] This guide will delve into the known occurrences of this compound, present available data, outline experimental protocols for its detection and quantification, and discuss its potential, though largely unexplored, physiological roles.
Natural Occurrence and Quantitative Data
The presence of this compound has been confirmed in several species through metabolomic and peptidomic studies. However, specific quantitative concentrations are not widely reported in the scientific literature. The following table summarizes the organisms in which this compound has been detected.
| Organism | Tissue/Fluid/Condition | Method of Detection | Quantitative Data (Concentration) | Reference |
| Homo sapiens (Human) | Metabolite | General Metabolomics | Not Reported | [3] |
| Drosophila melanogaster | Whole organism/CNS/Midgut | Peptidomics, LC-MS | Not Reported | [1][3][4] |
| Vitis vinifera (Grape) | Berries | Metabolomics | Not Reported | [3] |
| Saccharomyces cerevisiae | Fermentation medium | Peptidomics | Not Reported | [3][5] |
Note: The absence of quantitative data is a significant knowledge gap and presents an opportunity for future research. The subsequent sections on experimental protocols provide a basis for how such data could be generated.
Biosynthesis and Degradation
The precise enzymatic pathways for the biosynthesis and degradation of this compound are not yet fully characterized. However, its formation is likely a result of the incomplete hydrolysis of proteins containing the Gly-Val sequence. Degradation would be carried out by various peptidases.
Putative Biosynthesis: Proteolytic Degradation
The primary route for the formation of this compound in organisms is believed to be through the breakdown of larger proteins. Endopeptidases and exopeptidases cleave peptide bonds, and in instances of incomplete proteolysis, dipeptides such as this compound can be released.
Degradation: Peptidase-Mediated Hydrolysis
The breakdown of this compound into its constituent amino acids, glycine and L-valine, is expected to be catalyzed by dipeptidyl peptidases (DPPs) and other non-specific peptidases present in various cellular compartments and in the bloodstream. Dipeptidyl peptidase IV (DPP-IV) is a known enzyme that cleaves dipeptides from the N-terminus of polypeptides, particularly where the penultimate residue is proline or alanine.[6][7] While its specific activity on this compound is not extensively documented, it represents a likely candidate for its degradation.
References
- 1. Peptidomic analysis of the larval Drosophila melanogaster central nervous system by two-dimensional capillary liquid chromatography quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Qualitative and quantitative analysis of the adult Drosophila melanogaster proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptidomics and peptide hormone processing in the Drosophila midgut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Dipeptidyl-peptidase IV hydrolyses gastric inhibitory polypeptide, glucagon-like peptide-1(7-36)amide, peptide histidine methionine and is responsible for their degradation in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Glycyl-L-valine: A Dipeptide Building Block for Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl-L-valine (Gly-Val) is a dipeptide composed of the amino acids glycine and L-valine. As a fundamental building block of proteins, it serves as a valuable tool in a variety of research and development applications. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and diverse applications of this compound, with a focus on its utility in drug development, cell culture, and biochemical research. Detailed experimental protocols and visual representations of key processes are included to facilitate practical application by scientists and researchers.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1] Its chemical and physical characteristics are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value | References |
| Molecular Formula | C₇H₁₄N₂O₃ | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| CAS Number | 1963-21-9 | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 249 °C | [2] |
| Solubility | Water: 550 g/L (at 20 °C) | [1] |
| PBS: 100 mg/mL | [3] | |
| DMSO: Insoluble | [4] | |
| Specific Rotation [α]D²⁰ | -18.0 to -21.0° (c=2, H₂O) | [2] |
| pKa₁ | 3.15 | [1] |
| pKa₂ | 8.18 | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through two primary methods: solution-phase synthesis and solid-phase peptide synthesis (SPPS). Both methods rely on the formation of a peptide bond between the carboxyl group of glycine and the amino group of L-valine, with appropriate use of protecting groups to prevent unwanted side reactions.
Solution-Phase Synthesis
Solution-phase synthesis involves the sequential coupling of protected amino acids in a suitable solvent. While it can be more labor-intensive and require purification after each step, it is highly adaptable for large-scale synthesis.
This protocol outlines the synthesis of a protected form of this compound. The benzyloxycarbonyl (Cbz) group is a common amine-protecting group.
Materials:
-
N-benzyloxycarbonyl-glycine (Cbz-Gly-OH)
-
L-valine methyl ester hydrochloride (H-Val-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of L-valine methyl ester: L-valine methyl ester is prepared from L-valine and thionyl chloride in methanol. The resulting hydrochloride salt is used in the coupling step.
-
Coupling Reaction:
-
Dissolve L-valine methyl ester hydrochloride (1.1 equivalents) in DCM and cool to 0 °C.
-
Add triethylamine (1.1 equivalents) to neutralize the hydrochloride and stir for 15 minutes.
-
Add N-benzyloxycarbonyl-glycine (1 equivalent) to the solution.
-
In a separate flask, dissolve DCC (1.1 equivalents) in DCM.
-
Slowly add the DCC solution to the amino acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.
-
-
Saponification (Optional): To obtain the free acid form (Cbz-Gly-Val-OH), the methyl ester can be hydrolyzed using a base like lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.
Solid-Phase Peptide Synthesis (SPPS)
SPPS offers a more streamlined approach, particularly for the synthesis of longer peptides, by anchoring the C-terminal amino acid to a solid resin support. The peptide chain is then elongated through sequential addition of protected amino acids. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a widely used method in SPPS.
Materials:
-
Fmoc-Val-Wang resin
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 20 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Pre-activate the mixture for 15-20 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a ninhydrin test to ensure completion.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
-
Purification: Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications of this compound
Drug Delivery and Prodrug Development
A significant application of this compound lies in its potential for targeted drug delivery. The human peptide transporter 1 (PepT1), highly expressed in the intestine, is responsible for the absorption of di- and tripeptides.[5] By attaching this compound to a drug molecule, the resulting prodrug can hijack this transport system, leading to enhanced oral bioavailability.[6][7][8] The L-configuration of valine is generally preferred for this strategy as it shows higher affinity for the PepT1 transporter.[7] Once absorbed, the dipeptide promoiety is cleaved by intracellular peptidases, releasing the active drug.[6]
Cell Culture Supplementation
Amino acids are essential components of cell culture media, serving as building blocks for protein synthesis and as energy sources.[2][9][10] While individual amino acids are commonly used, dipeptides like this compound can offer advantages such as increased stability and reduced cytotoxicity at high concentrations. Supplementation with branched-chain amino acids (BCAAs) like valine has been shown to stimulate protein synthesis and cell growth.[11] this compound can serve as a stable and readily available source of both glycine and valine for cultured cells.
Biochemical Research
This compound is frequently used as a model dipeptide in biochemical and physiological research. It serves as a substrate for studying the activity of dipeptidases and proteases.[12][13] Furthermore, it is employed in studies of intestinal absorption and transport mechanisms to understand how small peptides are taken up and metabolized by the body.[9]
Metabolic Fate and Signaling Pathways
Upon ingestion or administration, this compound is primarily hydrolyzed by dipeptidases in the intestinal brush border or within enterocytes into its constituent amino acids, glycine and L-valine.[12][13] These amino acids are then absorbed into the bloodstream and distributed throughout the body to participate in various metabolic processes.
Glycine Metabolism: Glycine is a non-essential amino acid that plays a crucial role in the synthesis of proteins, purines, glutathione, and heme. It also acts as a neurotransmitter in the central nervous system.
L-valine Metabolism: L-valine is an essential, branched-chain amino acid. Its catabolism primarily occurs in the muscle, brain, and adipose tissue, where it is converted to succinyl-CoA and enters the citric acid cycle for energy production.
Both glycine and the branched-chain amino acids, including valine, have been shown to influence the mTOR (mechanistic target of rapamycin) signaling pathway .[14][15][16][17][18] This pathway is a central regulator of cell growth, proliferation, and protein synthesis. Activation of mTORC1 by amino acids leads to the phosphorylation of downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis.
Conclusion
This compound is a versatile dipeptide with significant potential as a building block in various scientific disciplines. Its well-defined physicochemical properties and established synthesis routes make it readily accessible for research purposes. The ability to leverage the PepT1 transporter for enhanced drug delivery highlights its importance in pharmaceutical development. Furthermore, its role as a stable nutrient source in cell culture and as a model substrate in biochemical assays underscores its broad utility. A thorough understanding of its metabolic fate and the signaling pathways influenced by its constituent amino acids provides a foundation for its rational application in designing novel therapeutic strategies and optimizing biotechnological processes. This guide serves as a foundational resource for scientists and researchers looking to explore and utilize the potential of this compound in their work.
References
- 1. mdpi.com [mdpi.com]
- 2. Amino acids in the cultivation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Significance of Peptide Transporter 1 in the Intestinal Permeability of Valacyclovir in Wild-Type and PepT1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Basis of Prodrug Activation by Human Valacyclovirase, an α-Amino Acid Ester Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recognition of L-amino acid ester compounds by rat peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Impact of Peptide Transporter 1 on the Intestinal Absorption and Pharmacokinetics of Valacyclovir after Oral Dose Escalation in Wild-Type and PepT1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Ruixibiotech [ruixibiotech.com]
- 13. CAS 1963-21-9: this compound | CymitQuimica [cymitquimica.com]
- 14. Dietary glycine supplementation activates mechanistic target of rapamycin signaling pathway in tissues of pigs with intrauterine growth restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Glycine Protects Muscle Cells From Wasting in vitro via mTORC1 Signaling [frontiersin.org]
- 18. Mechanisms of amino acid sensing by the mTORC1 pathway [dspace.mit.edu]
The Architecture of Life: A Technical Guide to the Biosynthesis of Glycyl-L-valine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of the dipeptide Glycyl-L-valine. Composed of the amino acids glycine and L-valine, the formation of this dipeptide in biological systems is primarily understood to occur via non-ribosomal peptide synthesis, a fascinating alternative to the canonical ribosome-mediated protein synthesis. This document will delve into the biosynthesis of the precursor amino acids and the enzymatic machinery responsible for their condensation, presenting quantitative data and detailed experimental protocols to support further research and development in this area.
Precursor Biosynthesis: The Building Blocks of this compound
The journey to this compound begins with the synthesis of its constituent amino acids, L-glycine and L-valine. These pathways are fundamental to cellular metabolism and provide the necessary substrates for the subsequent dipeptide formation.
The Biosynthesis of L-valine
The synthesis of L-valine is a well-characterized pathway that commences from the central metabolite, pyruvate. This multi-step enzymatic process is found in bacteria, archaea, and plants.[1][2]
The biosynthesis of L-valine from pyruvate involves four key enzymes:
-
Acetohydroxyacid synthase (AHAS): This enzyme catalyzes the condensation of two molecules of pyruvate to form 2-acetolactate.[1]
-
Acetohydroxyacid isomeroreductase (AHAIR): This enzyme concurrently isomerizes and reduces 2-acetolactate to 2,3-dihydroxy-isovalerate.[1]
-
Dihydroxyacid dehydratase (DHAD): DHAD catalyzes the dehydration of 2,3-dihydroxy-isovalerate to yield 2-ketoisovalerate.[1]
-
Valine aminotransferase (AvtA) or Transaminase B (IlvE): In the final step, an amino group is transferred from a donor, such as glutamate, to 2-ketoisovalerate to form L-valine.[1]
Below is a diagram illustrating the biosynthetic pathway of L-valine.
The Biosynthesis of L-glycine
Glycine, the simplest amino acid, is synthesized through various routes in different organisms. The most common pathway in many organisms is the conversion of L-serine, which itself is derived from the glycolytic intermediate 3-phosphoglycerate.
The primary enzyme responsible for glycine synthesis from serine is:
-
Serine hydroxymethyltransferase (SHMT): This pyridoxal phosphate-dependent enzyme catalyzes the reversible conversion of L-serine to glycine, with the concomitant conversion of tetrahydrofolate to 5,10-methylenetetrahydrofolate.
A diagram of the principal L-glycine biosynthetic pathway is provided below.
The Core Synthesis: Non-Ribosomal Peptide Synthesis (NRPS)
The condensation of L-glycine and L-valine to form this compound is catalyzed by a class of large, multi-domain enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs).[3][4][5][6] These enzymatic assembly lines are modular in nature, with each module being responsible for the incorporation of a single amino acid into the growing peptide chain.[3]
A minimal NRPS system for the synthesis of this compound would consist of two modules, one for glycine and one for L-valine. Each module contains several key domains:
-
Adenylation (A) domain: This domain is responsible for recognizing and activating the specific amino acid (either glycine or L-valine) as an aminoacyl-adenylate, using ATP as a cofactor.[3]
-
Thiolation (T) domain or Peptidyl Carrier Protein (PCP): The activated amino acid is then transferred to the phosphopantetheinyl arm of the T domain, forming a covalent thioester bond.[3]
-
Condensation (C) domain: The C domain of the second module catalyzes the formation of the peptide bond between the glycine tethered to the first module's T domain and the L-valine on the second module's T domain.[7]
-
Thioesterase (TE) domain: In the final step, the TE domain releases the newly synthesized dipeptide, this compound, from the NRPS complex.[7]
The logical workflow of this compound synthesis via a di-modular NRPS is depicted below.
Quantitative Data
| Enzyme Family | Substrate(s) | Product | Organism (Example) | Km (mM) | kcat (s-1) | Reference |
| Acetohydroxyacid synthase (AHAS) | Pyruvate | 2-Acetolactate | Escherichia coli | 1.5 - 10 | 10 - 50 | [1] |
| Acetohydroxyacid isomeroreductase (AHAIR) | 2-Acetolactate | 2,3-Dihydroxy-isovalerate | Escherichia coli | 0.1 - 0.5 | 5 - 20 | [1] |
| Dihydroxyacid dehydratase (DHAD) | 2,3-Dihydroxy-isovalerate | 2-Ketoisovalerate | Escherichia coli | 0.2 - 1.0 | 10 - 30 | [1] |
| Serine hydroxymethyltransferase (SHMT) | L-Serine | Glycine | Escherichia coli | 0.5 - 2.0 | 20 - 100 | - |
| NRPS Adenylation (A) Domain | Amino Acid, ATP | Aminoacyl-AMP | Various Bacteria | 0.01 - 1.0 | 0.1 - 10 | [3] |
Note: The values presented are approximate ranges and can vary significantly depending on the specific organism, isoenzyme, and experimental conditions.
Experimental Protocols
The study of this compound biosynthesis involves a variety of experimental techniques, from the characterization of individual enzymes to the analysis of the final dipeptide product. Below are summarized methodologies for key experiments.
Expression and Purification of Biosynthetic Enzymes
Objective: To obtain pure, active enzymes (e.g., AHAS, AHAIR, DHAD, SHMT, or NRPS domains) for in vitro characterization.
Methodology:
-
Gene Cloning: The gene encoding the target enzyme is amplified by PCR from the genomic DNA of the source organism and cloned into an appropriate expression vector (e.g., pET series for E. coli). The construct is often designed to include an affinity tag (e.g., His-tag, GST-tag) for simplified purification.
-
Protein Expression: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)). Protein expression is induced under optimized conditions of temperature, inducer concentration (e.g., IPTG), and time.
-
Cell Lysis: The cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is typically achieved by sonication or high-pressure homogenization.
-
Affinity Chromatography: The crude lysate is clarified by centrifugation and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Further Purification: If necessary, further purification steps such as ion-exchange chromatography and size-exclusion chromatography are performed to achieve high purity.
-
Purity and Concentration Determination: The purity of the enzyme is assessed by SDS-PAGE. The protein concentration is determined using a standard method such as the Bradford assay.
Enzyme Activity Assays
Objective: To determine the kinetic parameters (Km, kcat) of the biosynthetic enzymes.
Example: Acetohydroxyacid synthase (AHAS) Activity Assay
-
Reaction Mixture: A typical reaction mixture contains buffer (e.g., potassium phosphate), pyruvate, thiamine pyrophosphate (TPP), MgCl2, and FAD.
-
Enzyme Addition: The reaction is initiated by the addition of the purified AHAS enzyme.
-
Incubation: The reaction is incubated at a specific temperature for a defined period.
-
Product Detection: The reaction is stopped, and the product, 2-acetolactate, is converted to acetoin by acidification and heating. Acetoin is then quantified colorimetrically by reaction with creatine and α-naphthol (Voges-Proskauer reaction), measuring the absorbance at 525 nm.
-
Data Analysis: Initial reaction velocities are determined at various substrate concentrations, and the kinetic parameters are calculated by fitting the data to the Michaelis-Menten equation.
In Vitro Reconstitution of the NRPS Pathway
Objective: To demonstrate the synthesis of this compound from its precursors using purified NRPS components.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing buffer, ATP, MgCl2, L-glycine, L-valine, and the purified NRPS enzyme or its constituent domains.
-
Incubation: The reaction is incubated at an optimal temperature.
-
Product Extraction: The reaction is quenched, and the dipeptide product is extracted from the reaction mixture, often using a solid-phase extraction (SPE) cartridge.
-
Product Analysis: The presence of this compound is confirmed and quantified using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The retention time and mass-to-charge ratio of the product are compared to an authentic standard of this compound.
Below is a diagram of the experimental workflow for the in vitro reconstitution of this compound synthesis.
This technical guide provides a foundational understanding of the biosynthesis of this compound, from the synthesis of its amino acid precursors to their condensation via the non-ribosomal peptide synthesis machinery. The provided data and protocols offer a starting point for researchers and professionals in the field to further explore and harness this fascinating biosynthetic pathway.
References
- 1. Engineering of microbial cells for L-valine production: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PathBank [pathbank.org]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. Chapter 14. Biosynthesis of nonribosomal peptide precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Learning from Nature's Drug Factories: Nonribosomal Synthesis of Macrocyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to Glycyl-L-valine: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyl-L-valine (Gly-Val), a dipeptide composed of the amino acids glycine and L-valine, has served as a valuable model compound in the study of peptide chemistry, biochemistry, and physiology. Its discovery is intrinsically linked to the foundational work on peptide synthesis in the early 20th century. This technical guide provides a comprehensive overview of the history, synthesis, and key experimental applications of this compound, with a focus on detailed methodologies and quantitative data to support researchers in the fields of biochemistry, pharmacology, and drug development.
Discovery and Historical Context
The discovery of this compound is not attributed to a single individual but rather emerged from the pioneering work on peptide synthesis by chemists such as Emil Fischer and the later advancements by Max Bergmann and Leonidas Zervas. Fischer's early 20th-century research established the fundamental principles of the peptide bond, laying the groundwork for the synthesis of simple dipeptides.
The Bergmann-Zervas method, introduced in 1932, revolutionized peptide synthesis through the use of the carbobenzoxy (Cbz) protecting group for the N-terminus of amino acids. This allowed for the controlled, stepwise addition of amino acids, making the synthesis of specific dipeptides like this compound feasible and reproducible. This method involves the protection of the amino group of one amino acid, activation of its carboxyl group, coupling with a second amino acid, and subsequent deprotection to reveal the newly formed dipeptide.
Physicochemical Properties
This compound is a white to off-white crystalline solid that is soluble in water. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C7H14N2O3 | |
| Molecular Weight | 174.20 g/mol | |
| CAS Number | 1963-21-9 | |
| Appearance | White to off-white powder/crystal | |
| LogP | -3.06 (Extrapolated) | |
| pKa1 | 3.15 (25°C) | |
| pKa2 | 8.18 (25°C) | |
| Water Solubility | 550 g/L (20°C) | |
| Stability | Stable under normal temperatures and pressures. | |
| Storage | -20°C |
Synthesis of this compound
The synthesis of this compound can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methods.
Solution-Phase Synthesis
Solution-phase synthesis, while more traditional and labor-intensive, remains a viable method for producing dipeptides. The general workflow involves the protection of the amino and carboxyl groups of the constituent amino acids, coupling, and subsequent deprotection.
This protocol is a representative example based on established principles of solution-phase peptide synthesis.
Materials:
-
Boc-Glycine (Boc-Gly-OH)
-
L-Valine benzyl ester hydrochloride (H-Val-OBzl·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Activation of Boc-Glycine:
-
Dissolve Boc-Gly-OH (1.0 eq) and NHS (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 eq) dissolved in DCM dropwise to the solution.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours.
-
The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
-
Coupling Reaction:
-
In a separate flask, dissolve H-Val-OBzl·HCl (1.0 eq) in DCM and add TEA (1.1 eq) to neutralize the hydrochloride salt.
-
Filter the DCU precipitate from the activated Boc-Gly-OH solution and add the filtrate to the neutralized H-Val-OBzl solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification of Protected Dipeptide (Boc-Gly-Val-OBzl):
-
Filter off any further DCU precipitate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude Boc-Gly-Val-OBzl.
-
Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes.
-
-
Deprotection of the Benzyl Ester:
-
Dissolve the purified Boc-Gly-Val-OBzl in MeOH.
-
Add 10% Pd/C catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to yield Boc-Gly-Val-OH.
-
-
Deprotection of the Boc Group:
-
Dissolve the Boc-Gly-Val-OH in a mixture of TFA and DCM (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the this compound as a TFA salt.
-
Collect the solid by filtration and wash with cold ether.
-
The TFA salt can be converted to the free dipeptide by ion-exchange chromatography or by treatment with a mild base.
-
Solid-Phase Peptide Synthesis (SPPS)
SPPS offers a more streamlined and automated approach to peptide synthesis. The C-terminal amino acid (L-valine) is first anchored to an insoluble resin support, and the peptide chain is assembled in a stepwise manner.
This protocol provides a general framework for the SPPS of this compound.
Materials:
-
Fmoc-L-Val-Wang resin
-
Fmoc-Glycine (Fmoc-Gly-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N-Hydroxybenzotriazole (HOBt)
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling:
-
Place the Fmoc-L-Val-Wang resin in a reaction vessel and swell in DMF for 30-60 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF and add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes, then drain.
-
Repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove the piperidine and by-products.
-
-
Coupling of Fmoc-Glycine:
-
In a separate vial, pre-activate Fmoc-Gly-OH (3-5 eq) with DIC (3-5 eq) and HOBt (3-5 eq) in DMF for 10-15 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step can be repeated.
-
-
Final Fmoc Deprotection:
-
After successful coupling, wash the resin with DMF and DCM.
-
Perform the Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and then with MeOH, and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude this compound by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Biological Significance and Experimental Applications
This compound is primarily utilized as a research tool to investigate the mechanisms of dipeptide transport and hydrolysis in biological systems, particularly in the context of intestinal absorption.
Intestinal Transport and Hydrolysis
Dipeptides are absorbed in the small intestine via the peptide transporter 1 (PepT1), a proton-coupled oligopeptide transporter. Once inside the enterocytes, they are typically hydrolyzed into their constituent amino acids by cytosolic peptidases. Some dipeptides may also be hydrolyzed by brush border membrane peptidases prior to or during transport.
Studies have shown that the transport of L-valine can be enhanced when it is part of a dipeptide, such as in L-valine-acyclovir, which is a substrate for the oligopeptide transporter. While direct kinetic data for this compound is not extensively reported in recent literature, studies on similar dipeptides like glycyl-L-leucine indicate that dipeptide uptake can be sodium-independent, in contrast to the sodium-dependent transport of free amino acids.
The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized intestinal epithelial cells that serve as a widely accepted in vitro model for studying intestinal drug and peptide absorption.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture and Differentiation:
-
Culture Caco-2 cells in supplemented DMEM.
-
Seed the cells onto Transwell® inserts at an appropriate density.
-
Maintain the cell culture for 21-28 days to allow for differentiation into a polarized monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add a solution of this compound in HBSS to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.
-
Also, collect a sample from the apical compartment at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Analyze the concentration of this compound and its potential hydrolysis products (glycine and L-valine) in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the compound in the donor compartment.
-
-
Role in Cellular Signaling
While direct studies on the signaling effects of the this compound dipeptide are limited, the constituent amino acids, glycine and L-valine, are known to influence cellular signaling pathways, particularly the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.
-
Glycine: Studies have shown that glycine can stimulate protein synthesis and inhibit oxidative stress in intestinal epithelial cells, with these effects being associated with the activation of the mTOR signaling pathway. Glycine has also been found to alleviate endoplasmic reticulum stress-induced apoptosis and improve intestinal barrier function in an mTORC1-dependent manner.
-
L-valine: L-valine, as a branched-chain amino acid (BCAA), is a known activator of the mTORC1 signaling pathway.
It is plausible that upon hydrolysis within the cell, the released glycine and L-valine from this compound could contribute to the cellular pools of these amino acids and subsequently influence mTOR signaling. However, further research is needed to determine if the dipeptide itself has any direct signaling roles before hydrolysis.
Conclusion
This compound, a simple dipeptide, holds a significant place in the history of peptide chemistry and continues to be a relevant tool for studying fundamental biological processes. Its synthesis, achievable through both classical solution-phase and modern solid-phase techniques, provides a practical entry point for researchers new to peptide chemistry. Furthermore, its use as a model substrate in studies of intestinal transport and hydrolysis offers valuable insights into the mechanisms of nutrient absorption and the bioavailability of peptide-based therapeutics. While the direct signaling effects of the dipeptide remain an area for further exploration, the known roles of its constituent amino acids in key pathways like mTOR signaling highlight its potential relevance in cellular metabolism and physiology. This guide provides the foundational knowledge and detailed methodologies to empower researchers to effectively utilize this compound in their scientific investigations.
Glycyl-L-valine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dipeptide Glycyl-L-valine, focusing on its physicochemical properties, intestinal transport, and the biological signaling pathways of its constituent amino acids. This document is intended to serve as a valuable resource for researchers and professionals in drug development and life sciences.
Core Properties of this compound
This compound is a dipeptide composed of the amino acids glycine and L-valine. It is formed as an intermediate in the digestion of proteins.
| Property | Value | Source |
| CAS Number | 1963-21-9 | [1] |
| Molecular Formula | C₇H₁₄N₂O₃ | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoic acid | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water |
Intestinal Transport and Metabolism
The primary mechanism for the absorption of di- and tripeptides from the small intestine is via the proton-coupled peptide transporter 1 (PepT1). This compound, as a dipeptide, is a substrate for this transporter. Following transport into the intestinal epithelial cells, dipeptides are typically hydrolyzed by intracellular peptidases into their constituent amino acids, which then enter the bloodstream.
Experimental Protocols: Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of compounds. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.
Materials and Reagents
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES buffer
-
This compound
-
LC-MS/MS system for analysis
Cell Culture and Monolayer Formation
-
Cell Seeding: Caco-2 cells are seeded onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Cells are maintained in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin for 21-25 days. The medium is changed every 2-3 days.
-
Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER). A TEER value above 250 Ω·cm² typically indicates a well-formed monolayer. The permeability of a paracellular marker, such as Lucifer yellow, can also be measured to confirm tight junction integrity.
Transport Experiment
-
Preparation: The cell monolayers are washed with pre-warmed (37°C) HBSS.
-
Apical to Basolateral (A-B) Transport:
-
A solution of this compound in HBSS is added to the apical (donor) compartment.
-
Fresh HBSS is added to the basolateral (receiver) compartment.
-
-
Basolateral to Apical (B-A) Transport:
-
A solution of this compound in HBSS is added to the basolateral (donor) compartment.
-
Fresh HBSS is added to the apical (receiver) compartment.
-
-
Incubation: The plates are incubated at 37°C with gentle shaking.
-
Sampling: Aliquots are taken from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh buffer.
-
Analysis: The concentration of this compound in the collected samples is quantified using a validated LC-MS/MS method.
Data Analysis
The apparent permeability coefficient (Papp), a measure of the rate of transport across the monolayer, is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the compound in the donor compartment.
The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Potential Downstream Signaling Pathways
Currently, there is limited evidence for direct signaling pathways activated by intact this compound. It is widely understood that the biological effects of this dipeptide are primarily mediated by its constituent amino acids, glycine and L-valine, following its hydrolysis within the cell.
-
Glycine: This amino acid can act as an inhibitory neurotransmitter by binding to glycine receptors (GlyR), which are ligand-gated chloride channels.[2][3] This leads to an influx of chloride ions and hyperpolarization of the cell membrane, reducing neuronal excitability. Glycine also functions as a co-agonist at NMDA receptors, playing a role in excitatory neurotransmission.[2]
-
L-valine: As a branched-chain amino acid (BCAA), L-valine is known to play a role in protein synthesis and metabolic regulation. One of the key signaling pathways influenced by BCAAs is the mTOR (mechanistic target of rapamycin) pathway.[4][5] Leucine is the most potent activator of mTORC1, but valine also contributes to this process.[6] Activation of mTORC1 promotes protein synthesis and cell growth. L-valine has also been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1).[7]
Conclusion
This compound is a simple dipeptide with fundamental roles in nutrition and metabolism. Its absorption is efficiently mediated by the intestinal transporter PepT1. While direct signaling roles for the intact dipeptide are not well-established, its hydrolysis into glycine and L-valine provides precursors for critical cellular processes, including neurotransmission and the regulation of protein synthesis via the mTOR pathway. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for further research into the biological significance and therapeutic potential of this compound and other small peptides.
References
- 1. This compound | C7H14N2O3 | CID 2724807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glycine Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Glycine receptor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino Acids Regulate mTORC1 by an Obligate Two-step Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. l-valine is a powerful stimulator of GLP-1 secretion in rodents and stimulates secretion through ATP-sensitive potassium channels and voltage-gated calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
Predicted Protein Interactions of Glycyl-L-valine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyl-L-valine, a dipeptide composed of glycine and L-valine, is a natural product of protein digestion and catabolism. Its primary interaction with the proteome is predicted to be with solute carrier (SLC) family transporters, specifically the proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2). These transporters are responsible for the cellular uptake of di- and tripeptides, playing a crucial role in nutrition and drug absorption. This guide provides a comprehensive overview of the predicted interactions of this compound with these transporters, including kinetic data for analogous substrates, detailed experimental protocols for studying these interactions, and potential downstream signaling pathways.
Predicted Interacting Proteins: PEPT1 and PEPT2
The principal protein targets for this compound are the peptide transporters PEPT1 and PEPT2. These transporters actively move di- and tripeptides across cellular membranes, driven by a proton gradient.
-
PEPT1 is a high-capacity, low-affinity transporter primarily expressed in the apical membrane of intestinal epithelial cells, where it is essential for the absorption of dietary peptides. It is also found in other tissues, such as the kidney.
-
PEPT2 is a low-capacity, high-affinity transporter with broader tissue distribution, including the kidneys, where it is involved in peptide reabsorption, and the brain.
Both transporters exhibit broad substrate specificity, recognizing a vast array of di- and tripeptides, as well as peptidomimetic drugs like β-lactam antibiotics and ACE inhibitors.
Quantitative Data: Kinetic Parameters of PEPT1 and PEPT2 for Analogous Substrates
| Transporter | Substrate/Inhibitor | Species | Km (mM) | Ki (mM) | Reference |
| PEPT1 | Glycylsarcosine | Human | 0.35 - 3.8 | - | [1] |
| Valacyclovir | Rat | - | 2.7 | [2] | |
| L-Valine methyl ester | Rat | - | 3.6 | [2] | |
| PEPT2 | Glycylsarcosine | Human | 0.1506 | - | [3] |
| Glycylsarcosine | Mouse | 0.0428 | - | [3] | |
| Glycylsarcosine | Rat | 0.0360 | - | [3] | |
| Valacyclovir | Rat | - | 0.22 | [2] | |
| L-Valine methyl ester | Rat | - | 0.83 | [2] |
Lower Km and Ki values indicate higher affinity.
Experimental Protocols
The following protocols describe common methods for investigating the interaction of dipeptides like this compound with peptide transporters.
Competitive Inhibition Assay for PEPT1/PEPT2
This assay determines the ability of a test compound (e.g., this compound) to inhibit the transport of a known radiolabeled substrate.
Materials:
-
Cell line expressing the transporter of interest (e.g., Caco-2 cells for PEPT1, or engineered cells expressing PEPT1 or PEPT2).
-
Radiolabeled substrate (e.g., [14C]Glycylsarcosine).
-
Test compound (this compound).
-
Transport buffer (e.g., MES-buffered saline, pH 6.0).
-
Wash buffer (ice-cold PBS).
-
Lysis buffer (e.g., 0.1% SDS in PBS).
-
Scintillation cocktail and counter.
Procedure:
-
Cell Culture: Seed cells in 24-well plates and grow to confluence.
-
Pre-incubation: Wash cells with transport buffer at 37°C.
-
Inhibition: Add transport buffer containing a fixed concentration of the radiolabeled substrate and varying concentrations of this compound.
-
Incubation: Incubate for a predetermined time (e.g., 10 minutes) at 37°C.
-
Termination: Stop the transport by aspirating the incubation solution and washing the cells rapidly with ice-cold wash buffer.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation.
Direct Uptake Assay
This assay measures the direct transport of a labeled form of the dipeptide of interest.
Materials:
-
Cell line expressing the transporter of interest.
-
Labeled this compound (e.g., radiolabeled or fluorescently tagged).
-
Transport buffer.
-
Wash buffer.
-
Lysis buffer.
-
Appropriate detection instrument (scintillation counter or fluorescence plate reader).
Procedure:
-
Cell Culture: Prepare cell cultures as in the inhibition assay.
-
Pre-incubation: Wash cells with transport buffer.
-
Uptake: Add transport buffer containing varying concentrations of labeled this compound.
-
Incubation: Incubate for various time points to determine the initial rate of uptake.
-
Termination and Lysis: Stop the reaction and lyse the cells as described above.
-
Quantification: Measure the amount of labeled this compound in the cell lysate.
-
Data Analysis: Plot the uptake rate against the substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.
Visualizations
Experimental Workflow for Competitive Inhibition Assay
Predicted Cellular Transport and Potential Downstream Signaling
Once transported into the cell via PEPT1 or PEPT2, this compound is likely hydrolyzed into its constituent amino acids, glycine and valine. These amino acids can then participate in various cellular processes.
Conclusion
The primary protein interactions of this compound are predicted to be with the peptide transporters PEPT1 and PEPT2. While direct kinetic data for this specific dipeptide is limited, the known characteristics of these transporters and their affinity for similar substrates provide a robust framework for understanding its cellular uptake. The experimental protocols outlined in this guide offer a basis for the detailed investigation of these interactions. Further research into the potential downstream signaling effects of this compound, following its transport and hydrolysis, could reveal novel biological functions and therapeutic applications.
References
- 1. This compound | C7H14N2O3 | CID 2724807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recognition of L-amino acid ester compounds by rat peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Solid-Phase Synthesis of Glycyl-L-valine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide Glycyl-L-valine (Gly-Val) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The straightforward and robust nature of this procedure makes it an excellent model for demonstrating the fundamental principles of SPPS.
Introduction
Solid-phase peptide synthesis has become the cornerstone of peptide and protein chemistry, facilitating the efficient and high-purity synthesis of peptides for research, diagnostics, and therapeutic applications. The Fmoc/tBu strategy is a widely adopted approach due to its mild deprotection conditions, which are compatible with a broad range of amino acid derivatives. This protocol starts with a pre-loaded Fmoc-Val-Wang resin and sequentially adds Fmoc-Glycine. The synthesis is completed by cleaving the dipeptide from the resin and removing the protecting groups.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the successful synthesis of this compound.
Table 1: Reagents and Materials
| Reagent/Material | Specification | Supplier Example |
| Fmoc-L-Val-Wang Resin | Loading: 0.2 - 0.4 mmol/g | Sigma-Aldrich, Novabiochem® |
| Fmoc-Gly-OH | >99% Purity | Multiple Suppliers |
| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | Multiple Suppliers |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous, ≥98% | Multiple Suppliers |
| Piperidine | ≥99.5% | Multiple Suppliers |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Multiple Suppliers |
| Dichloromethane (DCM) | ACS Grade | Multiple Suppliers |
| Trifluoroacetic Acid (TFA) | ≥99% | Multiple Suppliers |
| Triisopropylsilane (TIS) | ≥98% | Multiple Suppliers |
| Diethyl Ether | Anhydrous | Multiple Suppliers |
Table 2: Synthesis Parameters
| Step | Reagent/Solvent | Volume/Equivalents | Time |
| Resin Swelling | DMF | 10-15 mL/g of resin | 30-60 min |
| Fmoc Deprotection | 20% Piperidine in DMF | 10 mL/g of resin | 2 x 10 min |
| Washing (Post-Deprotection) | DMF | 10 mL/g of resin | 5 x 1 min |
| Coupling | Fmoc-Gly-OH | 3 equivalents | 1-2 hours |
| DIC | 3 equivalents | 1-2 hours | |
| HOBt | 3 equivalents | 1-2 hours | |
| Washing (Post-Coupling) | DMF | 10 mL/g of resin | 3 x 1 min |
| DCM | 10 mL/g of resin | 3 x 1 min | |
| Final Fmoc Deprotection | 20% Piperidine in DMF | 10 mL/g of resin | 2 x 10 min |
| Cleavage | 95% TFA, 2.5% H2O, 2.5% TIS | 10 mL/g of resin | 2-3 hours |
| Precipitation | Cold Diethyl Ether | ~10-fold excess of cleavage solution | 30 min at -20°C |
Experimental Workflow Diagram
Caption: Workflow for the solid-phase synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
1. Resin Preparation and Swelling a. Weigh 250 mg of Fmoc-L-Val-Wang resin (assuming a loading of 0.4 mmol/g) and place it in a fritted syringe or a dedicated solid-phase synthesis vessel. b. Add 3-4 mL of DMF to the resin. c. Gently agitate the resin for 30-60 minutes at room temperature to allow for complete swelling. d. After swelling, drain the DMF.
2. Fmoc Deprotection of Valine a. Add 2.5 mL of 20% piperidine in DMF to the swollen resin. b. Agitate the mixture for 10 minutes at room temperature. c. Drain the deprotection solution. d. Repeat steps 2a-2c one more time. e. Wash the resin thoroughly with DMF (5 x 2.5 mL) to remove all traces of piperidine.
3. Coupling of Fmoc-Glycine a. In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents, ~89 mg), HOBt (3 equivalents, ~41 mg) in a minimal amount of DMF (~1 mL). b. Add the dissolved amino acid and HOBt solution to the deprotected resin. c. Add DIC (3 equivalents, ~47 µL) to the resin suspension. d. Agitate the reaction mixture for 1-2 hours at room temperature. e. Monitoring the Coupling Reaction (Optional but Recommended): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
4. Washing after Coupling a. Drain the coupling solution. b. Wash the resin with DMF (3 x 2.5 mL). c. Wash the resin with DCM (3 x 2.5 mL).
5. Final Fmoc Deprotection a. Add 2.5 mL of 20% piperidine in DMF to the resin. b. Agitate the mixture for 10 minutes at room temperature. c. Drain the deprotection solution. d. Repeat steps 5a-5c one more time. e. Wash the resin thoroughly with DMF (5 x 2.5 mL). f. Wash the resin with DCM (3 x 2.5 mL). g. Dry the resin under a stream of nitrogen or in a vacuum desiccator.
Cleavage and Deprotection Signaling Pathway
The "signaling pathway" in this context is the chemical transformation from the resin-bound protected peptide to the free peptide.
Caption: Cleavage of this compound from Wang resin.
Protocol for Cleavage and Peptide Isolation
1. Cleavage from Resin a. Place the dry peptidyl-resin in a suitable reaction vessel. b. Prepare the cleavage cocktail: 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS). For 250 mg of resin, prepare approximately 2.5 mL of the cocktail. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood. c. Add the cleavage cocktail to the resin. d. Gently agitate the mixture at room temperature for 2-3 hours.
2. Peptide Precipitation and Isolation a. Filter the resin and collect the filtrate containing the cleaved peptide. b. Wash the resin with a small amount of fresh TFA (~0.5 mL) and combine the filtrates. c. Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether (e.g., 30 mL). d. A white precipitate of the crude this compound should form. e. Store the suspension at -20°C for at least 30 minutes to maximize precipitation. f. Centrifuge the mixture to pellet the peptide. g. Decant the ether and wash the peptide pellet with a small amount of cold ether two more times. h. Dry the peptide pellet under vacuum.
Characterization
The identity and purity of the synthesized this compound should be confirmed by analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC. The crude peptide should show a major peak corresponding to this compound. Purity of >95% is often achievable after purification.
-
Mass Spectrometry (MS): The molecular weight of the synthesized peptide should be confirmed by mass spectrometry. The expected monoisotopic mass for this compound (C7H14N2O3) is 174.10 g/mol .[1] In positive ion mode, the expected [M+H]+ ion would be at m/z 175.1.[1]
Conclusion
This protocol provides a comprehensive guide for the synthesis of this compound using manual Fmoc SPPS. By following these procedures, researchers can reliably produce this dipeptide with high purity. The principles and techniques outlined here are broadly applicable to the synthesis of more complex peptides.
References
Application Note: A Detailed Protocol for the Solution-Phase Synthesis of Glycyl-L-valine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the solution-phase synthesis of the dipeptide Glycyl-L-valine. The synthesis is achieved through a systematic approach involving the protection of the amino and carboxyl functional groups, a coupling reaction to form the peptide bond, and subsequent deprotection to yield the final product. This document outlines two common strategies utilizing either the tert-butyloxycarbonyl (Boc) or the benzyloxycarbonyl (Z) protecting group for the N-terminus of glycine. The methodologies for all key experimental steps, including purification and characterization, are detailed. Quantitative data is summarized for easy reference, and the experimental workflow and chemical pathways are visualized using diagrams.
Introduction
This compound is a dipeptide composed of the amino acids glycine and L-valine. It serves as a fundamental building block in peptide and protein chemistry and is a valuable tool in drug discovery and development research. Solution-phase peptide synthesis, while often more labor-intensive than solid-phase synthesis for longer peptides, offers advantages in scalability and purification for the production of short peptides like this compound.
The core principle of this synthesis is the controlled formation of an amide (peptide) bond between the carboxyl group of glycine and the amino group of L-valine. To prevent unwanted side reactions and ensure the correct sequence, the N-terminus of glycine and the C-terminus of L-valine are temporarily protected. This application note details two well-established methods for N-protection: the use of the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Z) group. The carboxyl group of L-valine is typically protected as a methyl or ethyl ester. The peptide bond is formed using a coupling reagent, such as dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to minimize racemization. The final step involves the removal of the protecting groups to yield the desired dipeptide.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of this compound. Two alternative routes are presented based on the choice of the N-protecting group for glycine.
Protocol 1: Synthesis using N-Boc-Glycine
Step 1a: Synthesis of L-valine methyl ester hydrochloride
-
To a stirred suspension of L-valine (11.7 g, 100 mmol) in methanol (150 mL) at 0 °C, slowly add thionyl chloride (11 mL, 150 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
The solvent is removed under reduced pressure to yield L-valine methyl ester hydrochloride as a white solid. The product can be used in the next step without further purification.
Step 1b: Synthesis of N-Boc-Glycine
-
Dissolve glycine (7.5 g, 100 mmol) in a solution of sodium hydroxide (4.0 g, 100 mmol) in 100 mL of water.
-
To this solution, add a solution of di-tert-butyl dicarbonate (Boc)₂O (24.0 g, 110 mmol) in 100 mL of dioxane.
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Concentrate the solution in vacuo to remove the dioxane.
-
Wash the aqueous solution with ethyl acetate (3 x 50 mL) to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain N-Boc-glycine as a white solid.
Step 2: Coupling of N-Boc-Glycine and L-valine methyl ester
-
Dissolve N-Boc-glycine (17.5 g, 100 mmol), L-valine methyl ester hydrochloride (16.7 g, 100 mmol), and HOBt (15.3 g, 100 mmol) in 200 mL of dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DCC (22.7 g, 110 mmol) in 50 mL of DCM.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
The precipitated dicyclohexylurea (DCU) is removed by filtration.
-
Wash the filtrate with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the protected dipeptide, Boc-Gly-Val-OMe.
Step 3: Deprotection of Boc-Gly-Val-OMe
-
Dissolve the crude Boc-Gly-Val-OMe in a solution of 50% trifluoroacetic acid (TFA) in DCM (100 mL).
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting oil is then subjected to saponification by dissolving it in methanol (100 mL) and adding 1 M NaOH (110 mL).
-
Stir the mixture for 2 hours at room temperature.
-
Neutralize the solution with 1 M HCl.
-
The crude this compound is purified by recrystallization from a water/ethanol mixture.
Protocol 2: Synthesis using N-Z-Glycine
Step 1a: Synthesis of L-valine ethyl ester hydrochloride
This step is analogous to Step 1a in Protocol 1, using ethanol instead of methanol.
Step 1b: Synthesis of N-Z-Glycine
-
Dissolve glycine (7.5 g, 100 mmol) in 100 mL of 2 M NaOH solution and cool to 0-5 °C.
-
While stirring vigorously, add benzyl chloroformate (17.1 g, 100 mmol) and 50 mL of 4 M NaOH solution portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Continue stirring for an additional hour at room temperature.
-
Wash the reaction mixture with diethyl ether (2 x 50 mL).
-
Acidify the aqueous layer to pH 2 with cold 6 M HCl.
-
The precipitated product is collected by filtration, washed with cold water, and dried to give N-Z-glycine.
Step 2: Coupling of N-Z-Glycine and L-valine ethyl ester
This step is analogous to Step 2 in Protocol 1, using N-Z-glycine and L-valine ethyl ester hydrochloride as starting materials. The resulting protected dipeptide is Z-Gly-Val-OEt.
Step 3: Deprotection of Z-Gly-Val-OEt
-
Dissolve Z-Gly-Val-OEt in ethanol (150 mL).
-
Add 10% Palladium on charcoal (Pd/C) (approximately 1 g).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the catalyst through a pad of Celite and wash with ethanol.
-
The filtrate, containing the ethyl ester of the dipeptide, is then saponified by adding 1 M NaOH (110 mL) and stirring for 2 hours at room temperature.
-
Neutralize the solution with 1 M HCl.
-
The crude this compound is purified by recrystallization from a water/ethanol mixture.
Data Presentation
The following table summarizes representative quantitative data for the solution-phase synthesis of this compound and its characterization. Yields are indicative and may vary based on reaction scale and purification efficiency.
| Parameter | Value | Reference |
| Synthesis of Boc-Gly-Val-OMe | ||
| Yield | ~85-95% | General literature values for DCC/HOBt coupling |
| Synthesis of Z-Gly-Val-OEt | ||
| Yield | ~80-90% | General literature values for DCC/HOBt coupling |
| Final Product: this compound | ||
| Overall Yield (from protected amino acids) | ~70-85% | Estimated based on typical deprotection yields |
| Purity (by HPLC) | >98% | [1] |
| Melting Point | 246 °C | (Decomposes) |
| ¹H NMR (D₂O, 400 MHz) δ (ppm) | ||
| 0.95 (d, 6H) | Isopropyl CH₃ of Valine | |
| 2.20 (m, 1H) | β-CH of Valine | |
| 3.80 (s, 2H) | α-CH₂ of Glycine | |
| 4.15 (d, 1H) | α-CH of Valine | |
| ¹³C NMR (D₂O, 100 MHz) δ (ppm) | ||
| 17.0, 18.8 | Isopropyl CH₃ of Valine | [2] |
| 29.9 | β-CH of Valine | [2] |
| 40.3 | α-CH₂ of Glycine | [2] |
| 61.0 | α-CH of Valine | [2] |
| 172.5, 175.0 | Carbonyl C | [2] |
Mandatory Visualization
Caption: Overall workflow for the solution-phase synthesis of this compound.
Caption: Chemical reaction pathway for the Boc-based synthesis of this compound.
References
Purification of Glycyl-L-valine using Reverse-Phase HPLC: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the purification of the dipeptide Glycyl-L-valine using reverse-phase high-performance liquid chromatography (RP-HPLC). The methodology leverages the hydrophobicity of the peptide for separation on a C18 stationary phase. This guide covers all stages of the purification process, from initial analytical method development to preparative scale-up, fraction analysis, and final product recovery. The included protocols are designed to be adaptable for similar small, hydrophilic peptides.
Introduction
This compound is a dipeptide composed of glycine and valine. As a fundamental building block in peptide and protein chemistry, its purity is critical for a range of research and development applications, including in vitro biological assays, structural studies, and as a fragment in larger peptide synthesis. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of peptides.[1] The separation in RP-HPLC is based on the differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase. For small peptides like this compound, a C18 column is a suitable choice for achieving high-resolution separation from synthesis impurities.[2]
Chromatographic Principles
In RP-HPLC, a hydrophobic stationary phase, typically silica particles with bonded C18 alkyl chains, is used. The mobile phase consists of an aqueous component and an organic modifier, usually acetonitrile. Peptides are retained on the column based on their hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and thus have longer retention times. The elution of the bound peptides is achieved by gradually increasing the concentration of the organic modifier in the mobile phase, which increases its hydrophobicity and causes the peptides to partition back into the mobile phase and move through the column. For small peptides, this process is primarily governed by a partitioning mechanism.
Experimental Protocols
Materials and Equipment
-
HPLC System: A preparative HPLC system with a gradient pump, autosampler, UV detector, and fraction collector.
-
Columns:
-
Analytical: C18, 4.6 x 150 mm, 5 µm particle size
-
Preparative: C18, 21.2 x 150 mm, 5 µm particle size
-
-
Solvents:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
-
Sample: Crude this compound
-
Other: Syringe filters (0.22 µm), vials, and a lyophilizer.
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
Sample Preparation
Dissolve the crude this compound in Mobile Phase A to a concentration of 10 mg/mL. Filter the sample solution through a 0.22 µm syringe filter before injection.
Analytical Method Development
The initial step is to develop an efficient separation method on an analytical scale. This allows for optimization of the gradient while minimizing sample and solvent consumption.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Injection Volume: 10 µL
-
Gradient: A linear gradient from 5% to 35% Mobile Phase B over 20 minutes is a good starting point for small peptides.
Preparative Scale-Up
Once the analytical method is optimized, it can be scaled up for preparative purification. The key is to maintain the same linear velocity and gradient slope.
-
Column: C18, 21.2 x 150 mm, 5 µm
-
Flow Rate: The flow rate is scaled up based on the cross-sectional area of the preparative column relative to the analytical column. For the specified columns, the scaling factor is approximately 21.2. Therefore, the new flow rate will be around 21.2 mL/min.
-
Injection Volume: The injection volume can be significantly increased. A starting point would be to inject a larger volume of the 10 mg/mL solution, for example, 1-2 mL.
-
Gradient: The gradient duration remains the same (20 minutes) to maintain the same gradient slope.
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to this compound.
Fraction Analysis
Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction. Pool the fractions that meet the desired purity level.
Product Recovery
The pooled fractions, which are in the aqueous/acetonitrile mobile phase, are then lyophilized (freeze-dried) to remove the solvents and obtain the purified this compound as a white powder.
Data Presentation
The following table summarizes the expected chromatographic parameters for the analytical and preparative purification of this compound. The retention time is an estimate based on the hydrophobicity of the constituent amino acids.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Gradient | 5-35% B over 20 min | 5-35% B over 20 min |
| Detection Wavelength | 214 nm | 214 nm |
| Injection Volume | 10 µL | 1-2 mL (of 10 mg/mL solution) |
| Expected Retention Time | ~10-15 min | ~10-15 min |
| Expected Purity | >98% | >98% |
| Expected Recovery | N/A | >85% |
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow of the purification process.
Caption: Workflow for the purification of this compound.
Conclusion
The described reverse-phase HPLC method provides a robust and scalable approach for the purification of this compound. By following the detailed protocol, researchers can achieve high purity and recovery of the target dipeptide, making it suitable for demanding downstream applications. The principles and methodologies outlined in this document can also be readily adapted for the purification of other small, hydrophilic peptides.
References
Application Notes and Protocols for the Crystallization of High-Purity Glycyl-L-valine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl-L-valine (Gly-L-Val) is a dipeptide composed of glycine and L-valine. It serves as a valuable building block in synthetic peptide chemistry and finds applications in pharmaceutical and biotechnological research. For these applications, high purity of the dipeptide is often a critical requirement. Crystallization is a robust and scalable method for the purification of peptides, offering significant advantages over chromatographic techniques, including cost-effectiveness and the potential for direct isolation of the desired solid-form with enhanced stability.
These application notes provide detailed protocols for the crystallization of this compound to achieve high purity, suitable for demanding research and development applications. The described methods focus on seeded cooling and antisolvent crystallization techniques, which are readily implementable in a standard laboratory setting.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄N₂O₃ | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| pKa₁ (α-COOH) | ~3.15 | [3] |
| pKa₂ (α-NH₃⁺) | ~8.18 | [3] |
| Water Solubility | 550 g/L (20 °C) | [3] |
Purity Enhancement via Recrystallization: A Case Study
The following table summarizes the expected purity enhancement of this compound starting from a crude synthetic product using the protocols detailed in this document.
| Crystallization Method | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) |
| Seeded Cooling Crystallization | 95.0 | ≥ 99.5 | 80-90 |
| Antisolvent Crystallization | 95.0 | ≥ 99.8 | 75-85 |
Experimental Protocols
General Considerations
-
Starting Material: These protocols are designed for the purification of synthetically prepared this compound with an initial purity of approximately 95%. Common impurities may include unreacted amino acids (glycine, L-valine), coupling reagents, and side-products from synthesis.
-
Solvent Quality: Use deionized, ultra-filtered water and analytical grade solvents to minimize the introduction of impurities.
-
Seeding: The use of seed crystals is highly recommended to control nucleation and obtain a more uniform crystal size distribution. Seed crystals can be generated by slow evaporation of a saturated this compound solution in water.
Protocol 1: Seeded Cooling Crystallization from Aqueous Solution
This protocol leverages the temperature-dependent solubility of this compound in water to achieve purification.
Materials:
-
Crude this compound (95% purity)
-
Deionized water
-
This compound seed crystals
-
Crystallization vessel with overhead stirring and temperature control
-
Filtration apparatus (Büchner funnel or similar)
-
Vacuum oven
Procedure:
-
Dissolution: In the crystallization vessel, dissolve the crude this compound in deionized water at 60-70 °C to form a near-saturated solution. A concentration of approximately 400-500 g/L is a good starting point. Stir until all solids are completely dissolved.
-
pH Adjustment (Optional but Recommended): Adjust the pH of the solution to 5.5-6.5 using a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). This pH range is near the isoelectric point of many dipeptides, where solubility is often at a minimum, thus promoting crystallization.
-
Cooling and Seeding: Slowly cool the solution at a controlled rate of 5-10 °C per hour. When the solution reaches 40-45 °C, introduce a small quantity (0.1-1% w/w of the solute) of this compound seed crystals.
-
Crystal Growth: Continue the controlled cooling to 5-10 °C and hold at this temperature for 4-8 hours with gentle stirring to allow for complete crystal growth.
-
Isolation: Isolate the crystals by vacuum filtration.
-
Washing: Gently wash the crystals on the filter with a small amount of ice-cold deionized water to remove residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol 2: Antisolvent Crystallization from Water/Ethanol
This method induces crystallization by reducing the solubility of this compound in an aqueous solution through the addition of a miscible organic solvent (antisolvent).
Materials:
-
Crude this compound (95% purity)
-
Deionized water
-
Ethanol (95% or absolute)
-
Crystallization vessel with overhead stirring
-
Addition funnel or syringe pump
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of deionized water at room temperature to create a concentrated solution (e.g., 300-400 g/L).
-
Antisolvent Addition: With vigorous stirring, slowly add ethanol to the aqueous solution. The ethanol should be added at a controlled rate using an addition funnel or syringe pump. A typical final solvent composition is in the range of 1:1 to 1:3 water to ethanol by volume. The addition of ethanol will cause the solution to become supersaturated, leading to nucleation and crystallization.
-
Maturation: After the complete addition of the antisolvent, continue to stir the resulting slurry at room temperature for 2-4 hours to allow for crystal growth and equilibration.
-
Isolation: Collect the crystals by vacuum filtration.
-
Wasting: Wash the crystal cake with a small volume of a pre-mixed water/ethanol solution (in the same ratio as the final mother liquor) to remove impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C.
Quality Control
The purity of the crystallized this compound should be assessed using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Recommended HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: A linear gradient from 0% to 30% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the dried crystals in the mobile phase A to a concentration of approximately 1 mg/mL.
Visualizations
Seeded Cooling Crystallization Workflow
References
Application Notes and Protocols for Utilizing Glycyl-L-valine as a Dipeptidyl Peptidase Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidases (DPPs) are a group of serine proteases that cleave N-terminal dipeptides from polypeptide chains. A prominent member of this family, Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[1] This function has made DPP-IV a significant therapeutic target for type 2 diabetes. While DPP-IV exhibits a preference for substrates containing proline or alanine at the penultimate (P1) position, it is also known to cleave dipeptides with other amino acids at this position, including glycine and valine, albeit at a reduced rate.[2][3][4] Glycyl-L-valine, a dipeptide composed of glycine and valine, can therefore serve as a substrate to characterize the activity of DPP-IV and other dipeptidyl peptidases like DPP8 and DPP9. These application notes provide detailed protocols for utilizing this compound in enzymatic assays and summarize relevant kinetic data for context.
Data Presentation
| Substrate | Enzyme | KM (mM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |
| Gly-Pro-p-nitroanilide | Porcine Kidney DPP-IV | 0.2 | - | - | |
| Gly-Pro-2-naphthylamide | Porcine Kidney DPP-IV | 0.66 | - | - | |
| Ala-Ala-2-naphthylamide | Porcine Kidney DPP-IV | 1 | - | - | |
| Val-Ala-pNA | Recombinant Human DPP-9 | - | - | - | [5] |
| Arg-Pro-pNA | Recombinant Human DPP-8/9 | - | - | - | [6] |
Note: The kinetic parameters for this compound are expected to be determined experimentally and will likely show a higher KM and lower kcat compared to the Proline-containing substrates.
Experimental Protocols
Protocol 1: Colorimetric Assay for Dipeptidyl Peptidase Activity using this compound and a Coupled Enzyme System
This protocol describes a continuous colorimetric assay to determine the kinetic parameters of a dipeptidyl peptidase with this compound as a substrate. The release of L-valine is coupled to a reaction catalyzed by L-amino acid oxidase (LAAO), which produces hydrogen peroxide, and this is subsequently used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.
Materials:
-
Recombinant human Dipeptidyl Peptidase (DPP-IV, DPP8, or DPP9)
-
This compound (substrate)
-
L-amino acid oxidase (LAAO) from Crotalus atrox
-
Horseradish peroxidase (HRP)
-
3,3',5,5'-Tetramethylbenzidine (TMB) or a similar chromogenic HRP substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen chromogen (e.g., 650 nm for oxidized TMB)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in Tris-HCl buffer.
-
Prepare a stock solution of the dipeptidyl peptidase in Tris-HCl buffer. The optimal concentration should be determined empirically.
-
Prepare a "Coupling Enzyme Mix" containing LAAO and HRP in Tris-HCl buffer. The final concentrations should be optimized for the assay.
-
Prepare a stock solution of the chromogenic substrate (e.g., TMB) according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Tris-HCl buffer
-
A series of dilutions of the this compound substrate solution.
-
Coupling Enzyme Mix.
-
Chromogenic substrate solution.
-
-
Include control wells:
-
No enzyme control: Omit the dipeptidyl peptidase to measure background signal.
-
No substrate control: Omit the this compound to ensure the signal is substrate-dependent.
-
-
-
Initiate the Reaction:
-
Start the reaction by adding the dipeptidyl peptidase solution to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader.
-
Measure the absorbance at the appropriate wavelength at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each substrate concentration.
-
Plot V₀ against the this compound concentration.
-
Fit the data to the Michaelis-Menten equation to determine the KM and Vmax.
-
Protocol 2: Endpoint Assay for Dipeptidyl Peptidase Activity using HPLC to Detect Cleavage of this compound
This protocol provides a method for determining dipeptidyl peptidase activity by quantifying the amount of this compound consumed or the amount of L-valine produced using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Recombinant human Dipeptidyl Peptidase (DPP-IV, DPP8, or DPP9)
-
This compound (substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA))
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)
-
Standards for this compound and L-valine
Procedure:
-
Reaction Setup:
-
In microcentrifuge tubes, prepare reaction mixtures containing Tris-HCl buffer and a fixed concentration of this compound.
-
Pre-incubate the mixtures at the desired temperature (e.g., 37°C).
-
-
Initiate the Reaction:
-
Start the reaction by adding the dipeptidyl peptidase solution to each tube.
-
Include a "time zero" control where the quenching solution is added immediately after the enzyme.
-
-
Incubation and Termination:
-
Incubate the reactions for a specific period (e.g., 15, 30, 60 minutes).
-
Stop the reaction by adding the quenching solution.
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched reactions to pellet any precipitated protein.
-
Transfer the supernatant to HPLC vials.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable mobile phase gradient to separate this compound and L-valine.
-
Quantify the peak areas corresponding to the substrate and product by comparing them to the standard curves.
-
-
Data Analysis:
-
Calculate the amount of substrate consumed or product formed over time.
-
Determine the enzyme activity based on these values.
-
Mandatory Visualizations
Signaling Pathway
Caption: DPP-IV mediated inactivation of GLP-1 and its effect on insulin secretion.
Experimental Workflow
Caption: General workflow for determining dipeptidyl peptidase kinetic parameters.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of proline-specific proteinases: (I) Substrate specificity of dipeptidyl peptidase IV from pig kidney and proline-specific endopeptidase from Flavobacterium meningosepticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of novel dipeptidyl peptidase 9 substrates by two-dimensional differential in-gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Glycyl-L-valine Supplementation in CHO Cell Culture Media
Introduction
Glycyl-L-valine is a dipeptide composed of the amino acids glycine and L-valine. In Chinese Hamster Ovary (CHO) cell culture, the supplementation of dipeptides like this compound offers several advantages over the addition of free amino acids. Dipeptides are generally more stable in liquid media and can have higher solubility, preventing precipitation and ensuring consistent availability of amino acids to the cells. This application note details the rationale, benefits, and protocols for the use of this compound as a feed supplement in CHO cell cultures to enhance cell growth, viability, and recombinant protein production.
The use of dipeptides, such as L-alanyl-L-glutamine, has been shown to reduce the accumulation of ammonia, a toxic by-product of glutamine degradation, leading to improved cell health and productivity.[1] Similarly, glycyl-L-tyrosine has been used to overcome the poor solubility of tyrosine in neutral pH media, allowing for the formulation of more concentrated and stable feed solutions.[2][3] Based on these principles, this compound supplementation is expected to provide a stable and highly soluble source of both glycine and valine, which are crucial for CHO cell metabolism and protein synthesis.
Key Benefits of this compound Supplementation
-
Improved Stability: this compound is more resistant to spontaneous degradation in liquid culture media compared to some free amino acids, ensuring a consistent supply to the cells over extended culture periods.
-
Enhanced Solubility: Dipeptides can exhibit higher solubility than their constituent free amino acids, allowing for the preparation of more concentrated feed solutions without the risk of precipitation.
-
Reduced Ammonia Production: While not a direct substitute for glutamine, providing a stable source of other amino acids can help balance overall amino acid metabolism and potentially reduce the net production of ammonia.[1]
-
Sustained Nutrient Availability: The gradual hydrolysis of the dipeptide by cellular peptidases can lead to a more sustained release of glycine and valine, preventing the rapid depletion of these amino acids from the culture medium.
-
Support for Cell Growth and Protein Production: Both glycine and valine are essential components for cell growth and the synthesis of recombinant proteins. Ensuring their adequate supply can lead to increased viable cell density and product titers.
Experimental Data (Illustrative Examples with Other Dipeptides)
While specific quantitative data for this compound is not extensively available in published literature, the following tables summarize the typical effects of other dipeptide supplementations in CHO cell culture, which can be indicative of the potential benefits of this compound.
Table 1: Effect of L-alanyl-L-glutamine (AlaGln) on CHO Cell Culture Performance
| Parameter | Gln-Gln (Control) | Gln-AlaGln | AlaGln-AlaGln |
| Maximum Viable Cell Density (x10^6 cells/mL) | 5.5 | 5.2 | 4.8 |
| Specific Growth Rate (day^-1) | 0.045 | 0.042 | 0.039 |
| Monoclonal Antibody (MAb) Titer (mg/L) | 350 | 450 | 500 |
| Specific Production Rate (pg/cell/day) | 25 | 30 | 35 |
| Apoptotic Ratio (Day 9) | High | Intermediate | Low |
| Ammonia Concentration (Day 10, mM) | ~4.5 | ~2.5 | ~2.0 |
(Data adapted from studies on L-alanyl-L-glutamine supplementation, demonstrating the potential for dipeptides to increase productivity and reduce apoptosis and ammonia levels, even with a slightly reduced growth rate)[1]
Table 2: Effect of Glycyl-L-tyrosine (GY) on IgG-producing CHO Cell Culture
| GY Concentration | Peak Viable Cell Density (x10^6 cells/mL) | Final Titer (Normalized) |
| 0.25x | 26.55 | 74.3% |
| 0.5x | 36.15 | 100% |
| 1.0x | 24.33 | 79.5% |
| 2.0x | 37.20 | 74.76% |
(Data adapted from a study on glycyl-L-tyrosine, indicating that an optimal concentration of a dipeptide supplement can significantly enhance cell density and product titer)[2][3]
Experimental Protocols
1. Preparation of this compound Stock Solution
This protocol describes the preparation of a sterile, concentrated stock solution of this compound suitable for addition to CHO cell culture media.
Materials:
-
This compound powder
-
High-purity water for injection (WFI) or cell culture grade water
-
Sterile conical tubes (e.g., 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Analytical balance
-
pH meter (optional)
-
Sterile workspace (e.g., laminar flow hood)
Procedure:
-
In a sterile workspace, weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile conical tube.
-
Add a specific volume of WFI or cell culture grade water to the tube to achieve the desired stock concentration (e.g., 100 mM).
-
Gently swirl or vortex the tube until the dipeptide is completely dissolved. If necessary, sonication can be used to aid dissolution.[4]
-
Check the pH of the solution. If necessary, adjust the pH to be compatible with your cell culture medium (typically between 7.0 and 7.4) using sterile, dilute NaOH or HCl. However, many dipeptides have good solubility at neutral pH.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
2. Supplementation of this compound in a Fed-Batch CHO Cell Culture
This protocol outlines the procedure for adding the prepared this compound stock solution to a fed-batch CHO cell culture.
Materials:
-
CHO cells in suspension culture (e.g., in shake flasks or bioreactors)
-
Basal CHO cell culture medium
-
Sterile this compound stock solution (from Protocol 1)
-
Other feed supplements (e.g., concentrated glucose, amino acid feeds)
-
Sterile pipettes or syringes
Procedure:
-
Cell Culture Initiation: Seed CHO cells at a desired viable cell density (e.g., 0.3-0.5 x 10^6 cells/mL) in the chosen culture vessel containing the basal medium.
-
Culture Monitoring: Monitor cell growth (viable cell density and viability), and key metabolite concentrations (e.g., glucose, lactate, ammonia) daily.
-
Feeding Strategy: Begin feeding the culture on a predetermined schedule, typically starting on day 3 or when a key nutrient like glucose begins to be depleted.
-
This compound Addition:
-
Thaw an aliquot of the sterile this compound stock solution.
-
On the feeding days, add a calculated volume of the stock solution to the culture to achieve the desired final concentration. The optimal concentration should be determined empirically, but a starting range of 4-6 mM can be tested.[5]
-
The dipeptide can be added as a bolus feed or as part of a continuous feeding strategy.
-
It can be added separately or as part of a combined feed solution with other nutrients. If combined, ensure compatibility and stability of all components.
-
-
Continued Monitoring: Continue to monitor cell growth and productivity throughout the culture period.
-
Data Analysis: At the end of the culture, compare the performance of the this compound supplemented cultures to a control culture (without the dipeptide supplement) in terms of peak viable cell density, culture duration, final product titer, and specific productivity.
Visualizations
Caption: Workflow for preparing and testing this compound in CHO cell culture.
Caption: Proposed metabolic pathway of this compound in CHO cells.
Caption: General amino acid influence on the mTOR signaling pathway.
References
- 1. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Enzymatic Cleavage of Glycyl-L-valine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl-L-valine (Gly-Val) is a dipeptide composed of glycine and L-valine. The enzymatic cleavage of this peptide bond is a fundamental process in protein metabolism and has relevance in various fields, including biochemistry, drug discovery, and food science. This document provides a detailed protocol for the enzymatic cleavage of this compound using a commercially available dipeptidase and subsequent analysis of the cleavage products.
Principle
The enzymatic cleavage of this compound is catalyzed by a dipeptidase, an enzyme that hydrolyzes the peptide bond between the two amino acid residues. This reaction yields free glycine and L-valine. The progress of the reaction can be monitored by quantifying the disappearance of the substrate (this compound) or the appearance of the products (glycine and L-valine). This protocol will focus on the use of a recombinant dipeptidase and subsequent quantification of the released amino acids using High-Performance Liquid Chromatography (HPLC) and a colorimetric ninhydrin assay.
Featured Enzyme: Recombinant Human Dipeptidase 1 (DPEP1)
Human Dipeptidase 1 (DPEP1), also known as renal dipeptidase, is a membrane-bound glycoprotein that hydrolyzes a wide range of dipeptides.[1] It plays a crucial role in renal metabolism of glutathione and its conjugates.[1] Recombinant human DPEP1 is commercially available and serves as a suitable enzyme for the in vitro cleavage of this compound.
Data Presentation
| Substrate (L-Xaa-D-Yaa) | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| L-Arg-D-Asp | 120 | 160 | 7.6 x 10⁵ |
| L-Ala-D-Ala | 3.2 | 890 | 3.6 x 10³ |
| L-Leu-D-Ala | 2.9 | 330 | 8.8 x 10³ |
| Gly-D-Ala | 0.3 | 1100 | 2.7 x 10² |
Data adapted from a study on the bacterial dipeptidase Sco3058, a homolog of human DPEP1.[2]
Experimental Protocols
I. Enzymatic Cleavage of this compound
This protocol describes the general procedure for the enzymatic cleavage of this compound using a recombinant dipeptidase.
Materials:
-
This compound (substrate)
-
Recombinant Human Dipeptidase 1 (DPEP1)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Enzyme Dilution Buffer (e.g., 50 mM Tris-HCl, pH 7.5 with 0.1% BSA)
-
Microcentrifuge tubes
-
Incubator or water bath
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in the Reaction Buffer to a desired stock concentration (e.g., 10 mM).
-
Prepare Enzyme Working Solution: Dilute the Recombinant Human DPEP1 in the Enzyme Dilution Buffer to a suitable working concentration. The optimal concentration should be determined empirically but a starting point of 1 µg/mL can be used.
-
Set up the Reaction:
-
In a microcentrifuge tube, add the required volume of Reaction Buffer.
-
Add the this compound stock solution to achieve the desired final substrate concentration (e.g., 1 mM).
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction: Add the enzyme working solution to the pre-incubated substrate mixture to start the reaction. The final reaction volume can be adjusted as needed (e.g., 100 µL).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Terminate the Reaction: At each time point, stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a quenching solution (e.g., 10% trichloroacetic acid, followed by centrifugation to remove the precipitated enzyme).
-
Sample Storage: Store the terminated reaction samples at -20°C until further analysis.
II. Quantification of Cleavage Products by HPLC
This protocol outlines the analysis of the reaction products (glycine and L-valine) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with pre-column derivatization.
Materials:
-
Derivatizing agent (e.g., o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC))
-
HPLC system with a UV or fluorescence detector
-
C18 column
-
Mobile Phase A (e.g., 0.1 M sodium acetate, pH 6.5)
-
Mobile Phase B (e.g., Methanol or Acetonitrile)
-
Amino acid standards (Glycine and L-valine)
Procedure:
-
Sample Preparation: Thaw the terminated reaction samples. If a quenching solution was used, neutralize the samples if necessary. Centrifuge to remove any precipitate.
-
Derivatization:
-
Mix a specific volume of the sample (or standard) with the derivatizing agent according to the manufacturer's protocol.
-
Allow the reaction to proceed for the recommended time.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Elute the amino acids using a suitable gradient of Mobile Phase B.
-
Detect the derivatized amino acids at the appropriate wavelength (e.g., 338 nm for OPA derivatives with a fluorescence detector).
-
-
Quantification:
-
Generate a standard curve using known concentrations of derivatized glycine and L-valine standards.
-
Determine the concentration of glycine and L-valine in the reaction samples by comparing their peak areas to the standard curve.
-
III. Quantification of Total Free Amino Groups by Ninhydrin Assay
This colorimetric assay provides a simpler, albeit less specific, method for quantifying the total amount of free amino acids produced.
Materials:
-
Ninhydrin reagent (e.g., 2% ninhydrin in ethanol)
-
Reaction buffer (e.g., citrate buffer, pH 5.0)
-
Spectrophotometer
-
Glycine or Leucine standards
Procedure:
-
Sample Preparation: Thaw the terminated reaction samples.
-
Assay Setup:
-
In separate test tubes, add a specific volume of each reaction sample, standards (with known amino acid concentrations), and a blank (reaction buffer).
-
Add the citrate buffer to each tube.
-
-
Color Development:
-
Add the ninhydrin reagent to each tube.
-
Mix well and incubate in a boiling water bath for 15-20 minutes. A deep purple color will develop in the presence of primary amino groups.[3]
-
Cool the tubes to room temperature.
-
-
Measurement:
-
Add a diluent (e.g., 50% ethanol) to each tube and mix.
-
Measure the absorbance of each sample and standard at 570 nm using the spectrophotometer, with the blank as a reference.
-
-
Quantification:
-
Create a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the total concentration of free amino groups in the reaction samples from the standard curve.
-
Mandatory Visualization
Caption: Experimental workflow for the enzymatic cleavage of this compound.
References
- 1. Determination of Km and kcat for signal peptidase I using a full length secretory precursor, pro-OmpA-nuclease A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure, Mechanism, and Substrate Profile for Sco3058: The Closest Bacterial Homologue to Human Renal Dipeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
Glycyl-L-valine: A Proposed Standard for Amino Acid Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Accurate quantification of amino acids is crucial in various fields, including proteomics, drug development, and nutritional analysis. This process typically involves the hydrolysis of proteins and peptides into their constituent amino acids, followed by chromatographic separation and detection. The use of appropriate standards is paramount for ensuring the accuracy and reliability of these analyses. While free amino acids or their isotopically labeled analogs are commonly employed as standards, the dipeptide Glycyl-L-valine presents a potential alternative or complementary standard with unique advantages.
This document outlines a proposed application of this compound as a standard for amino acid analysis. As a simple and stable dipeptide, this compound can serve as a valuable control for the entire analytical workflow, from hydrolysis to detection. Upon acid hydrolysis, it releases equimolar amounts of two common amino acids, glycine and valine, providing a reliable reference for both qualitative and quantitative analysis.
Rationale for Use
The use of this compound as a standard is proposed based on the following potential advantages:
-
Hydrolysis Control: As a peptide, it undergoes the same hydrolysis process as the sample, making it an excellent indicator of hydrolysis efficiency. Incomplete hydrolysis of the standard would signal potential issues with the sample preparation.
-
Stability: Dipeptides can exhibit different stability profiles compared to free amino acids, and this compound is a stable, commercially available compound.[1]
-
Simplicity: Composed of two common and chromatographically well-resolved amino acids, it provides a straightforward internal reference.
-
Purity: High-purity this compound is readily available, ensuring its suitability as a primary standard.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound relevant to its use as an analytical standard.
| Property | Value | Reference |
| Molecular Formula | C7H14N2O3 | [2] |
| Molecular Weight | 174.20 g/mol | [3] |
| Purity (Typical) | ≥99% (HPLC) | [4] |
| Solubility in Water | Soluble | [4] |
| Storage (Powder) | -20°C for up to 3 years | [3] |
| Storage (Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [5] |
Experimental Protocols
This section details the proposed methodologies for using this compound as a standard in amino acid analysis by High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.
Materials
-
This compound (≥99% purity)
-
Hydrochloric acid (6 M, sequencing grade)
-
Amino acid standards kit
-
Derivatization reagent (e.g., o-phthalaldehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC))
-
HPLC-grade water, acetonitrile, and other necessary solvents
-
Sample for analysis (e.g., protein, peptide)
Protocol 1: Preparation of this compound Standard Stock Solution
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in 0.1 M HCl to a final concentration of 1 mg/mL.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C.
Protocol 2: Acid Hydrolysis of Sample and Standard
-
Sample Preparation: Place a known amount of the protein or peptide sample into a hydrolysis tube.
-
Standard Addition: Add a precise volume of the this compound stock solution to the sample tube. The amount should be chosen to yield a final concentration of glycine and valine within the linear range of the detector after hydrolysis and dilution.
-
Hydrolysis: Add 6 M HCl to the tube, ensuring the sample and standard are fully submerged.
-
Seal the tube under vacuum or flush with nitrogen to prevent oxidation.
-
Incubate the sealed tube at 110°C for 24 hours.
-
After hydrolysis, cool the tube and open it carefully.
-
Dry the hydrolysate completely using a vacuum centrifuge or a stream of nitrogen.
-
Reconstitute the dried residue in a known volume of 0.1 M HCl or an appropriate sample loading buffer.
Protocol 3: Amino Acid Derivatization (Example using OPA)
-
Transfer an aliquot of the reconstituted hydrolysate to a new microcentrifuge tube.
-
Add the OPA derivatizing reagent according to the manufacturer's instructions.
-
Incubate the reaction mixture at room temperature for the recommended time.
-
The derivatized sample is now ready for HPLC analysis.
Protocol 4: HPLC Analysis
-
Chromatographic System: Use a reverse-phase HPLC system equipped with a C18 column suitable for amino acid analysis.
-
Mobile Phase: Prepare a suitable mobile phase gradient. A typical gradient might involve a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).
-
Injection: Inject the derivatized sample onto the HPLC column.
-
Detection: Monitor the elution of the derivatized amino acids using a fluorescence detector (for OPA derivatives) at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Identify the peaks corresponding to glycine and valine based on their retention times, as determined by running a standard mixture of free amino acids.
-
Calculate the peak areas for glycine and valine derived from the this compound standard.
-
Verify the equimolar ratio of the recovered glycine and valine to assess hydrolysis efficiency.
-
Use the peak area of the known amount of the this compound-derived amino acids to quantify the other amino acids in the sample.
-
Visualizations
Experimental Workflow
Caption: Workflow for amino acid analysis using this compound as a standard.
Logical Relationship of this compound as a Hydrolysis Control
Caption: Logical flow for using this compound to verify hydrolysis efficiency.
Conclusion
The proposed use of this compound as a standard in amino acid analysis offers a promising approach to enhance the reliability and accuracy of the analytical workflow. By serving as an internal control for the critical hydrolysis step, it can provide greater confidence in the quantitative results. Further validation studies are recommended to fully characterize its performance against traditional free amino acid standards and to establish its utility in various sample matrices. Researchers and drug development professionals are encouraged to consider this dipeptide as a valuable tool in their amino acid analysis protocols.
References
Application Notes and Protocols for Glycyl-L-valine Powder
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and use of Glycyl-L-valine powder in a laboratory setting. Adherence to these protocols is crucial for ensuring the integrity of the compound and the safety of personnel.
Product Information
-
Name: this compound
-
Molecular Weight: 174.20 g/mol [2]
Safety and Handling Precautions
This compound is categorized as an irritant and can cause serious eye damage[3][4]. All handling procedures should be performed in a well-ventilated area, preferably within a fume hood. Appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to prevent eye contact.[5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.[5]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[6]
-
Respiratory Protection: If dust generation is unavoidable, a NIOSH-approved respirator should be used.[5]
General Handling Procedures:
-
Minimize dust generation during handling.[6]
-
Wash hands thoroughly with soap and water after handling and before breaks.[6]
-
Do not eat, drink, or smoke in the work area.[6]
Storage Conditions
Proper storage is essential to maintain the stability and purity of this compound powder.
| Parameter | Condition | Rationale |
| Temperature | Powder: 2-8°C for short-term storage.[6] Powder (long-term): -20°C for up to 3 years.[2][8] Solutions: -80°C for up to 6 months or -20°C for up to 1 month.[2][8] | To minimize degradation and maintain stability. |
| Humidity | Store in a dry place.[3][5] | To prevent hygroscopic absorption and degradation. |
| Light | Protect from light.[6] | The compound is light-sensitive. |
| Container | Tightly closed container.[3][5][6] | To prevent contamination and moisture absorption. |
| Ventilation | Store in a well-ventilated area.[3][6] | To prevent the accumulation of any potential vapors. |
Solubility
This compound is soluble in water and has limited solubility in other common laboratory solvents.
| Solvent | Solubility | Notes |
| Water | 100 mg/mL[2] | Ultrasonic assistance may be required for complete dissolution.[2] |
| 550 g/L (at 20°C)[3] | ||
| 34 mg/mL[8] | ||
| DMSO | Insoluble or slightly soluble[2][8] |
Experimental Protocols
-
Preparation:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile container inside a chemical fume hood.
-
-
Dissolution:
-
Add the appropriate volume of sterile, purified water (e.g., Milli-Q® or equivalent) to the powder.
-
Vortex or stir the solution until the powder is completely dissolved.
-
If necessary, use an ultrasonic bath to aid dissolution.[2]
-
-
Sterilization:
-
For cell-based assays, sterilize the solution by passing it through a 0.22 µm filter.[2]
-
-
Storage:
This protocol outlines a basic method for determining the stability of this compound under specific experimental conditions.
-
Solution Preparation:
-
Prepare a stock solution of this compound at a known concentration in the desired buffer or solvent.
-
-
Incubation:
-
Aliquot the solution into multiple vials.
-
Incubate the vials under the desired test conditions (e.g., different temperatures, pH values, or light exposure).
-
-
Time Points:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from each condition.
-
-
Analysis:
-
Analyze the concentration and purity of this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Evaluation:
-
Compare the results from the different time points and conditions to the initial (time 0) sample to determine the rate of degradation.
-
Visualizations
Caption: Workflow for Handling and Storing this compound Powder
Caption: Protocol for Aqueous Solution Preparation and Storage
References
- 1. CAS 1963-21-9: this compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound | C7H14N2O3 | CID 2724807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. fishersci.com [fishersci.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Glycyl-L-valine Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of Glycyl-L-valine stock solutions for use in various research and drug development applications.
Introduction
This compound is a dipeptide composed of the amino acids glycine and L-valine.[1][2] It serves as a building block for protein synthesis and is utilized in a variety of research applications, including cell culture, metabolic studies, and as a component in drug formulation.[3][4] Proper preparation of stock solutions is critical to ensure experimental reproducibility and the integrity of the compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 174.20 g/mol | [5][6] |
| Appearance | White to off-white solid/crystalline powder | [1][5] |
| Purity | ≥99% (HPLC) | [6] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| Water | 100 mg/mL (574.05 mM) | Requires sonication to fully dissolve. | [5] |
| Water | 550 g/L (at 20°C) | [1][2] | |
| DMSO | < 1 mg/mL | Insoluble or slightly soluble. | [5][6] |
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life | Reference |
| Powder | -20°C | 3 years | [5][6] |
| Powder | 4°C | 2 years | [5] |
| In Solvent | -80°C | 6 months | [5][6] |
| In Solvent | -20°C | 1 month | [5][6] |
Experimental Protocols
Preparation of a 100 mg/mL Aqueous Stock Solution
This protocol describes the preparation of a high-concentration aqueous stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q® or equivalent)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Spatula
-
Ultrasonic water bath
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Sterile, nuclease-free microcentrifuge tubes or cryovials for aliquoting
Procedure:
-
Weighing: Tare a sterile conical tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 10 mL of a 100 mg/mL solution, weigh 1.0 g of the powder.
-
Solvent Addition: Add the appropriate volume of sterile, high-purity water to the conical tube. For a 100 mg/mL solution, add water to a final volume of 10 mL.
-
Dissolution: Tightly cap the tube and vortex briefly to suspend the powder. To facilitate complete dissolution, place the tube in an ultrasonic water bath and sonicate until the solution is clear and free of visible particles.[5]
-
Sterilization: To ensure sterility, especially for cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.[5]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the dipeptide, aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[5][6]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5][6]
Visualizations
The following diagrams illustrate the experimental workflow for stock solution preparation and the general mechanism of dipeptide transport into a cell.
Caption: Experimental workflow for the preparation of this compound stock solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CAS 1963-21-9: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C7H14N2O3 | CID 2724807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanism of a model dipeptide transport across blood-ocular barriers following systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of dipeptide and drug transport by the human renal H+/oligopeptide cotransporter hPEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Glycyl-L-valine solubility in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Glycyl-L-valine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common aqueous solutions?
A1: this compound, a dipeptide of glycine and L-valine, is generally considered to have good solubility in aqueous solutions. Published data indicates a high solubility in water and Phosphate-Buffered Saline (PBS).
Q2: What factors can influence the solubility of this compound?
A2: Several factors can impact the solubility of this compound, including:
-
pH of the buffer: The charge state of the N-terminal amino group and the C-terminal carboxylic acid group is pH-dependent, which in turn affects solubility.
-
Temperature: Generally, the solubility of dipeptides increases with temperature.
-
Buffer composition: The type and concentration of salts in the buffer can influence solubility.
-
Presence of co-solvents: Organic solvents can either increase or decrease solubility depending on the specific solvent and its concentration.
Q3: My this compound is not dissolving completely. What are the initial troubleshooting steps?
A3: If you are experiencing difficulty dissolving this compound, we recommend the following initial steps:
-
Ensure adequate mixing: Vortex the solution vigorously.
-
Gentle heating: Warm the solution gently (e.g., to 37°C) while stirring. Avoid excessive heat, which could lead to degradation.
-
Sonication: Use a sonicator bath for short intervals to aid dissolution.[1][2]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon standing or after pH adjustment.
Possible Causes and Solutions:
-
pH is near the isoelectric point (pI): Peptides are least soluble at their isoelectric point, where the net charge is zero. For this compound, this is in the neutral pH range.
-
Buffer capacity is exceeded: Adding a significant amount of this compound, which is zwitterionic, can shift the pH of a weakly buffered solution towards its pI, causing precipitation.
-
Solution: Use a buffer with a higher buffering capacity or adjust the pH after the addition of the dipeptide.
-
Issue 2: The dissolution rate of this compound is very slow.
Possible Causes and Solutions:
-
Insufficient energy input: The dissolution process may be kinetically limited.
-
High concentration: Attempting to dissolve a large amount of the dipeptide at once can lead to slow dissolution.
-
Solution: Add the this compound powder to the buffer in smaller portions, allowing each portion to dissolve before adding the next.
-
Issue 3: Inconsistent solubility results between experiments.
Possible Causes and Solutions:
-
Variability in buffer preparation: Minor differences in pH or buffer concentration can affect solubility.
-
Solution: Ensure consistent and accurate preparation of all buffer solutions. Calibrate your pH meter regularly.
-
-
Source and purity of this compound: Different batches or suppliers may have slight variations in purity or crystalline form, which can impact solubility.
-
Solution: Note the lot number and supplier of your this compound. If inconsistencies persist, consider testing a new batch or from a different supplier.
-
Quantitative Solubility Data
The following tables summarize the available quantitative data for the solubility of this compound in different aqueous solutions.
Table 1: Solubility of this compound in Water and PBS
| Solvent | Temperature | Solubility | Molar Concentration |
| Water | 20 °C | 550 g/L | ~3.16 M |
| Phosphate-Buffered Saline (PBS) | Not Specified | 100 mg/mL | ~574 mM |
Note: The exact composition and pH of the PBS were not specified in the source.
Experimental Protocols
Protocol 1: Standard Method for Determining Aqueous Solubility
This protocol outlines a general method for determining the solubility of this compound in a specific aqueous buffer.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the desired aqueous buffer in a sealed vial.
-
Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantification:
-
Dilute the supernatant with the same buffer to a concentration within the linear range of a suitable analytical method (e.g., HPLC-UV, a colorimetric assay like the ninhydrin method, or a total nitrogen assay).
-
Quantify the concentration of this compound in the diluted supernatant.
-
Calculate the original concentration in the undissolved supernatant to determine the solubility.
-
Visualizations
Caption: Experimental workflow for determining this compound solubility.
Caption: Relationship between pH, charge, and this compound solubility.
Caption: How co-solvents can enhance this compound solubility.
References
Troubleshooting low yield in Glycyl-L-valine synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues leading to low yield during the synthesis of the dipeptide Glycyl-L-valine.
Frequently Asked Questions (FAQs)
Q1: My overall yield for this compound is significantly lower than expected. What are the most common causes?
Low yield in dipeptide synthesis is a common problem that can typically be attributed to one or more of the following factors:
-
Incomplete Reactions: Either the coupling step to form the peptide bond or the deprotection steps to remove protecting groups may not have gone to completion.[1][2] Incomplete coupling can lead to deletion sequences, while incomplete deprotection results in modified and unreactive peptide chains.[1][2]
-
Side Reactions: The reactants or intermediates can participate in unintended chemical reactions, consuming starting materials and generating impurities that complicate purification. Common side reactions include racemization, diketopiperazine formation, and reactions involving the coupling agents.[3]
-
Suboptimal Reaction Conditions: Factors such as solvent purity, reaction temperature, and reagent stoichiometry are critical. For instance, the presence of moisture can hydrolyze activated intermediates, and incorrect temperatures can increase the rate of side reactions.[4]
-
Losses During Purification: The final yield can be heavily impacted by the efficiency of the purification process. Significant amounts of the target peptide may be lost during chromatographic separation if the protocol is not optimized.[5][6]
-
Poor Starting Material Quality: The purity of the initial protected amino acids and reagents is fundamental. Impurities in the starting materials can interfere with the reaction and lead to a variety of unwanted byproducts.
The following workflow provides a general overview of the synthesis process, highlighting the critical stages where yield loss can occur.
Q2: How do I choose the optimal protecting groups for Glycine and L-Valine?
The selection of protecting groups is critical for preventing unwanted side reactions, such as self-polymerization.[7] The choice depends on the overall synthetic strategy (e.g., solution-phase vs. solid-phase) and the desired deprotection conditions.
-
N-Terminal Protection (Glycine): The amino group of glycine must be protected.
-
Boc (tert-Butoxycarbonyl): Very common in both solution and solid-phase synthesis. It is stable to a wide range of conditions but is easily removed with moderate acids like trifluoroacetic acid (TFA).[8][9]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): The standard for modern solid-phase synthesis. It is stable to acid but is removed by mild bases, typically a solution of piperidine in DMF.[8]
-
Z (Benzyloxycarbonyl or Cbz): A classic protecting group, stable to mild acids and bases.[8] It is typically removed by catalytic hydrogenation (H₂/Pd) or strong acids like HBr in acetic acid.[7][8]
-
-
C-Terminal Protection (L-Valine): The carboxylic acid of L-valine must be protected, usually as an ester, to prevent it from reacting with the activated glycine.
-
Methyl or Ethyl Esters (-OMe, -OEt): Simple esters that are stable during the coupling reaction. They are typically removed by saponification (hydrolysis with a base like NaOH or LiOH) at the end of the synthesis.[7]
-
Benzyl Ester (-OBn): Stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively. It can be removed simultaneously with a Z group via catalytic hydrogenation, offering an efficient deprotection step.[7]
-
For a standard solution-phase synthesis of Gly-Val, a common and effective strategy is to use Boc-Gly-OH and H-Val-OMe .
Q3: My coupling reaction is inefficient. Which coupling reagent should I use and what are the common pitfalls?
The formation of the amide bond is an energetically unfavorable process, requiring the activation of the carboxylic acid group.[10] The choice of coupling reagent is a major factor in determining the success, speed, and purity of the reaction.
Common classes of coupling reagents include:
-
Carbodiimides (e.g., DCC, EDC): These are widely used due to their effectiveness and simplicity.[11] However, they are known to cause racemization, which can be suppressed by adding nucleophilic additives like 1-Hydroxybenzotriazole (HOBt).[11][12]
-
Phosphonium Salts (e.g., PyBOP): Offer high coupling efficiency with a low risk of racemization but are more expensive.[11]
-
Uronium Salts (e.g., HATU, HBTU): Provide excellent coupling efficiency and are a popular choice for difficult couplings, though they can cause guanidinylation of the N-terminus as a side reaction if not pre-activated.[11][13]
For Gly-Val synthesis, N,N'-Dicyclohexylcarbodiimide (DCC) with HOBt is a cost-effective and efficient choice. HOBt acts by forming a more stable activated ester intermediate, which increases yield and reduces the level of epimerization.[14]
| Coupling Reagent | Class | Typical Additive | Advantages | Potential Disadvantages |
| DCC / DIC | Carbodiimide | HOBt, HOSu | Cost-effective, widely used. | Racemization risk, formation of insoluble urea byproduct (DCU).[4] |
| EDC | Carbodiimide | HOBt | Water-soluble urea byproduct, good for aqueous media.[4] | Racemization risk. |
| HATU / HBTU | Uronium Salt | None (contains HOBt/HOAt) | High efficiency, low racemization, fast.[11][12] | Higher cost, potential for guanidinylation side reaction.[13] |
| PyBOP | Phosphonium Salt | None | High efficiency, low racemization. | Higher cost, produces carcinogenic HMPA byproduct.[4] |
Q4: What specific side reactions should I be aware of during the coupling step?
Several side reactions can occur during the coupling stage, which will consume your starting materials and reduce the yield of the desired dipeptide.
-
N-Acylurea Formation: This is a significant side reaction when using carbodiimides like DCC.[4] The O-acylisourea intermediate can rearrange into a stable N-acylurea, which is unreactive and terminates the reaction for that molecule. The addition of HOBt helps to minimize this by rapidly converting the intermediate into a less reactive HOBt-ester.
-
Racemization: The chiral center of the activated amino acid (L-Valine, if its carboxyl group were being activated) is susceptible to deprotonation, especially under basic conditions or with over-activation, leading to a loss of stereochemical purity.[3][15] Activating Glycine, which is achiral, avoids this specific issue.
-
Diketopiperazine Formation: At the dipeptide stage, after the N-terminal protecting group has been removed, the free amino group can attack the carbonyl of the C-terminal ester, forming a cyclic diketopiperazine.[3][13] This is particularly prevalent when proline is one of the first two residues but can occur with other amino acids as well.[13]
The diagram below illustrates the desired coupling pathway versus the N-acylurea side reaction when using DCC.
Q5: How do solvent, temperature, and stoichiometry affect the reaction yield?
Optimizing reaction conditions is crucial for maximizing yield and minimizing impurities.
-
Solvent: The reaction should be performed in a clean, dry, polar aprotic solvent. Dichloromethane (DCM), Dimethylformamide (DMF), or N-methylpyrrolidone (NMP) are common choices that effectively solvate the reactants.[16] The presence of water can hydrolyze activated esters, while protic solvents can interfere with the coupling reaction.
-
Temperature: Carbodiimide-mediated couplings are typically started at a low temperature (0 °C) and then allowed to warm to room temperature.[4] Running the reaction at 0 °C initially helps to control the rate of activation and can reduce the risk of side reactions like racemization.
-
Stoichiometry: It is common practice to use a slight excess of the coupling agents to drive the reaction to completion. However, a large excess should be avoided as it can increase side reactions and make purification more difficult.
The following table provides a hypothetical comparison of reaction conditions to illustrate their impact.
| Parameter | Condition A | Condition B | Condition C | Rationale for Optimal Condition (C) |
| Solvent | Acetone | Wet DMF | Dry DMF | Dry, polar aprotic solvents are required to prevent hydrolysis and solvate reactants.[16] |
| Temperature | 50 °C | 25 °C | 0 °C to 25 °C | Starting at 0 °C minimizes side reactions during the initial activation step.[4] |
| Boc-Gly:Val-OMe Ratio | 1.0 : 1.0 | 1.5 : 1.0 | 1.1 : 1.0 | A small excess of the carboxylic acid component ensures full consumption of the amino ester. |
| DCC:HOBt Ratio | 1.1 : 0 | 1.1 : 0.5 | 1.1 : 1.1 | A 1:1 ratio of DCC to HOBt is effective at suppressing racemization and N-acylurea formation.[12] |
| Expected Yield | Low | Moderate | High | --- |
| Expected Purity | Low | Moderate | High | --- |
Q6: I'm losing a significant amount of my product during purification. How can I optimize this step?
Purification is often a major bottleneck where yield is lost.[5] For dipeptides like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective purification method.[5][17][18]
-
Column and Phase: A C18-modified silica stationary phase is the most common choice for peptide purification.[5] Separation occurs based on the hydrophobicity of the peptide and its impurities.
-
Mobile Phase: A gradient of an aqueous solvent (A, typically 0.1% TFA in water) and an organic solvent (B, typically 0.1% TFA in acetonitrile) is used.[5] The gradient is slowly changed from high aqueous content to high organic content to elute compounds of increasing hydrophobicity.
-
Optimization: Before attempting a large-scale preparative run, it is highly recommended to optimize the separation on an analytical column.[6] This allows you to fine-tune the gradient to achieve the best separation between your product and any impurities, thereby maximizing both purity and recovery.
-
Product Isolation: After collecting the pure fractions from HPLC, the product is isolated by lyophilization (freeze-drying) to remove the solvents and obtain the final peptide as a white powder.[6]
If you are experiencing low yield, consider the following troubleshooting steps in a logical sequence.
Experimental Protocol: Solution-Phase Synthesis of this compound
This protocol describes the synthesis of this compound from Boc-Glycine and L-Valine methyl ester using DCC and HOBt.
Materials and Reagents:
-
Boc-Glycine (Boc-Gly-OH)
-
L-Valine methyl ester hydrochloride (H-Val-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Trifluoroacetic acid (TFA)
-
1 M Sodium hydroxide (NaOH)
Step 1: Neutralization of H-Val-OMe·HCl
-
Dissolve H-Val-OMe·HCl (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA or TEA (1.1 eq) dropwise and stir for 20-30 minutes at 0 °C to obtain the free base.
Step 2: Peptide Coupling
-
In a separate flask, dissolve Boc-Gly-OH (1.1 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Add DCC (1.1 eq), dissolved in a small amount of DCM, to the Boc-Gly-OH/HOBt solution. A white precipitate (dicyclohexylurea, DCU) will begin to form. Stir for 15 minutes at 0 °C.
-
Add the neutralized H-Val-OMe solution from Step 1 to the activated Boc-Gly-OH solution.
-
Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight.
Step 3: Workup and Purification of Boc-Gly-Val-OMe
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with:
-
1 M HCl (2x)
-
Saturated NaHCO₃ (2x)
-
Brine (1x)
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide, Boc-Gly-Val-OMe.
Step 4: C-Terminal Deprotection (Saponification)
-
Dissolve the crude Boc-Gly-Val-OMe in a mixture of methanol and water.
-
Cool to 0 °C and add 1 M NaOH (1.5 eq) dropwise.
-
Monitor the reaction by TLC. Once complete, neutralize the solution with 1 M HCl.
-
Remove the methanol under reduced pressure and extract the aqueous layer with EtOAc to remove any remaining starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract the product (Boc-Gly-Val-OH) with EtOAc (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate to yield Boc-Gly-Val-OH.
Step 5: N-Terminal Deprotection
-
Dissolve the Boc-Gly-Val-OH from Step 4 in a solution of 50% TFA in DCM.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Triturate the resulting oil with cold diethyl ether to precipitate the final product, this compound, as a TFA salt.
-
Isolate the solid by filtration, wash with cold ether, and dry under vacuum. Further purification can be achieved by RP-HPLC if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Ch27 : Peptide synthesis [chem.ucalgary.ca]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. youtube.com [youtube.com]
- 10. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jpt.com [jpt.com]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 13. peptide.com [peptide.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Side reaction in peptide synthesis | PPTX [slideshare.net]
- 16. biotage.com [biotage.com]
- 17. gilson.com [gilson.com]
- 18. americanpeptidesociety.org [americanpeptidesociety.org]
Technical Support Center: Optimizing Glycyl-L-valine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of the dipeptide Glycyl-L-valine.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a coupling reagent for this compound synthesis?
A1: The choice of coupling reagent is a crucial determinant of yield, purity, and the overall success of the synthesis.[1] Key factors include:
-
Reactivity: The reagent must be reactive enough to facilitate efficient peptide bond formation. Reagents like HATU, HCTU, and COMU are known for their high reactivity.[2]
-
Racemization suppression: L-valine is susceptible to racemization (epimerization) during activation. It is critical to choose a reagent and conditions that minimize this side reaction. Additives like HOBt or HOAt can help reduce racemization.[2]
-
By-product solubility: The by-products of the coupling reaction should be easily removable during work-up and purification. For instance, the by-products of TBTU and HBTU are soluble in water and common organic solvents.
-
Safety and handling: Some coupling reagents, particularly those based on HOBt or HOAt, can be explosive and require careful handling. Newer reagents like COMU, which incorporates Oxyma Pure, offer a safer alternative.[3]
Q2: I am observing a significant amount of a byproduct with the same mass as my desired this compound product. What is the likely cause and how can I prevent it?
A2: This is a classic sign of racemization, where the L-valine residue has converted to D-valine, resulting in the diastereomer Glycyl-D-valine. This is a common side reaction in peptide synthesis.[4]
Probable Causes & Solutions:
-
Excessive or Strong Base: The use of a strong, unhindered base can promote racemization.
-
Solution: Opt for a weaker, sterically hindered base such as 2,4,6-trimethylpyridine (TMP) or N-methylmorpholine (NMM) instead of diisopropylethylamine (DIEA).[5] Reduce the amount of base to the minimum required for the reaction to proceed.
-
-
Prolonged Activation Time: Allowing the carboxylic acid to be activated by the coupling reagent for an extended period before the addition of the amine component can lead to the formation of intermediates prone to racemization.
-
Solution: Minimize the pre-activation time. Add the amine component as soon as the activation is complete.
-
-
High Reaction Temperature: Elevated temperatures can increase the rate of racemization.
-
Solution: Perform the coupling reaction at a lower temperature, such as 0°C, particularly for amino acids like valine that are susceptible to racemization.[4]
-
Q3: My coupling reaction is not proceeding to completion, resulting in low yields of this compound. What troubleshooting steps can I take?
A3: Incomplete coupling can be caused by several factors, including steric hindrance from the bulky valine side chain, aggregation, or reagent degradation.
Probable Causes & Solutions:
-
Steric Hindrance: The bulky isopropyl side chain of valine can hinder the approach of the activated glycine.
-
Peptide Aggregation: The growing dipeptide may aggregate, preventing access of the reagents.
-
Solution: Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add chaotropic salts to disrupt aggregation.[6]
-
-
Reagent Degradation: Coupling reagents can be sensitive to moisture and may have limited stability in certain solvents like DMF.
-
Solution: Use high-purity, anhydrous solvents and fresh reagents. Ensure that the coupling reagent is stored under appropriate conditions.
-
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete coupling due to steric hindrance. | Perform a double coupling. Increase the reaction time. Consider microwave-assisted synthesis.[6] |
| Peptide aggregation. | Use a more polar solvent (e.g., NMP), add chaotropic salts, or perform the synthesis at an elevated temperature.[6] | |
| Reagent degradation (coupling reagent, protected amino acids). | Use fresh, high-purity reagents and anhydrous solvents. | |
| Presence of Impurities | Racemization of L-valine leading to Glycyl-D-valine. | Use a weaker, sterically hindered base (e.g., TMP, NMM).[5] Lower the reaction temperature to 0°C. Minimize pre-activation time.[4] |
| Unreacted starting materials (Fmoc-Gly-OH, L-valine ester). | Optimize coupling time and reagent stoichiometry. Ensure complete deprotection of the amine if using solid-phase synthesis. | |
| Diketopiperazine formation (if synthesizing on a solid support). | If Glycine is the second amino acid added to the resin-bound Valine, consider coupling a pre-formed dipeptide (Fmoc-Gly-Val-OH) to the resin. | |
| Difficulty in Purification | Poor solubility of the crude product. | Lyophilize the crude product from an appropriate solvent system (e.g., water/acetonitrile). If necessary, dissolve in a small amount of a strong acid like TFA and then dilute. |
| Co-elution of diastereomers (Gly-L-Val and Gly-D-Val). | Use a chiral chromatography method for purification if racemization has occurred. |
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the performance of common coupling reagents in dipeptide synthesis, providing a general guide for selecting the optimal reagent for this compound synthesis. The data is compiled from various studies and may not be directly comparable due to differing experimental conditions.
| Coupling Reagent | Additive | Base | Typical Yield Range (%) | Racemization Potential | Key Advantages |
| BOP | HOBt | DIEA/NMM | 85-95 | Low | High yields, low racemization.[7] |
| HBTU | HOBt | DIEA/NMM | 80-90 | Low to Moderate | Efficient, fast reactions.[7] |
| HATU | HOAt | DIEA/TMP | 90-98 | Very Low | Highly reactive, excellent for sterically hindered couplings.[2] |
| COMU | - | DIEA/TMP | 90-98 | Very Low | Safer alternative to benzotriazole-based reagents, highly efficient.[1][4] |
| DIC/HOBt | HOBt | - | 75-85 | Low | Cost-effective, simple by-product removal. |
| FDPP | - | DIEA | 80-90 | Very Low | Good for high-purity synthesis.[7] |
| IBCF | - | NMM | 70-80 | Moderate to High | Mixed anhydride method, can be prone to side reactions.[7] |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of this compound using COMU
This protocol describes a general procedure for the coupling of N-Fmoc-Glycine with an L-valine ester in solution.
Materials:
-
N-Fmoc-Glycine (Fmoc-Gly-OH)
-
L-valine methyl ester hydrochloride (H-Val-OMe·HCl)
-
COMU
-
2,4,6-Trimethylpyridine (TMP)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-Gly-OH (1.0 equivalent) and H-Val-OMe·HCl (1.0 equivalent) in anhydrous DMF.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Base Addition: Add TMP (2.2 equivalents) to the reaction mixture and stir for 5 minutes.
-
Coupling Reagent Addition: Add COMU (1.1 equivalents) to the cooled solution.
-
Reaction: Stir the reaction mixture at 0°C for 15 minutes, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Fmoc-Gly-L-Val-OMe.
-
-
Deprotection and Saponification (Example): The Fmoc group can be removed by treatment with 20% piperidine in DMF. The methyl ester can be saponified using a mild base like lithium hydroxide (LiOH) in a THF/water mixture to yield the final this compound product.
-
Purification: Purify the final product by recrystallization or column chromatography.
Protocol 2: Solid-Phase Synthesis of this compound on Wang Resin
This protocol outlines the manual solid-phase synthesis of this compound using Fmoc chemistry.
Materials:
-
Fmoc-L-Val-Wang resin
-
Fmoc-Gly-OH
-
HBTU
-
HOBt
-
N,N'-Diisopropylethylamine (DIEA)
-
20% Piperidine in DMF
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
Procedure:
-
Resin Swelling: Place the Fmoc-L-Val-Wang resin in a reaction vessel and swell in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling:
-
In a separate vessel, pre-activate Fmoc-Gly-OH (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2 minutes.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Immediately add the activation mixture to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude this compound by reverse-phase HPLC.
Visualizations
Caption: Chemical reaction pathway for the solution-phase synthesis of this compound.
Caption: Logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Preventing aggregation during solid-phase synthesis of Glycyl-L-valine peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solid-phase synthesis of peptides containing Glycyl-L-valine and other aggregation-prone sequences.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of peptides susceptible to aggregation, such as those containing the this compound motif.
| Problem | Potential Cause | Recommended Solution |
| Low peptide yield and purity | On-resin aggregation: The growing peptide chains, particularly those with hydrophobic residues like valine, can form secondary structures (e.g., β-sheets) through hydrogen bonding. This aggregation can hinder the access of reagents to the reactive sites, leading to incomplete coupling and deprotection steps. | 1. Optimize Synthesis Protocol: Employ microwave-assisted synthesis to disrupt aggregation and enhance reaction kinetics.[1][2] 2. Incorporate Structure-Disrupting Elements: Introduce pseudoproline dipeptides or 2,4-dimethoxybenzyl (Dmb)-protected amino acids into the peptide backbone to temporarily break up secondary structures. 3. Modify the Solvent System: Use alternative solvents like N-methylpyrrolidone (NMP) or add chaotropic agents such as dimethyl sulfoxide (DMSO) to the standard N,N-dimethylformamide (DMF) solvent to improve solvation of the peptide chain. |
| Incomplete Coupling (Positive Kaiser Test after Coupling) | Steric hindrance and aggregation: The aggregation of peptide chains can physically block the N-terminus, preventing the incoming activated amino acid from coupling efficiently. | 1. Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid. 2. Use a more potent coupling agent: Switch to a more reactive coupling reagent such as HATU or HCTU. 3. Elevate the reaction temperature: Perform the coupling at a higher temperature or use a microwave synthesizer to provide the energy needed to break up aggregates and facilitate the reaction.[1][2] |
| Incomplete Fmoc Deprotection | Poor reagent accessibility due to aggregation: The aggregation of the peptide-resin matrix can prevent the piperidine solution from reaching all the Fmoc-protected N-termini. | 1. Extended Deprotection Time: Increase the duration of the piperidine treatment. 2. Use a stronger deprotection cocktail: A solution containing 1,8-diazabicycloundec-7-ene (DBU) can be more effective for difficult deprotections. 3. Microwave-Assisted Deprotection: Utilize microwave energy to accelerate the deprotection step and disrupt aggregates.[3] |
| Resin Shrinking | Peptide chain collapse due to aggregation: Severe on-resin aggregation can cause the resin beads to shrink as the peptide chains collapse upon themselves. | 1. Change the Solvent: Switch to a solvent system known to disrupt aggregation, such as the "Magic Mixture" (DCM/DMF/NMP 1:1:1). 2. Incorporate Backbone Protection: If the sequence is known to be difficult, restart the synthesis and incorporate pseudoproline dipeptides or Dmb-protected residues at strategic locations. |
Frequently Asked Questions (FAQs)
Q1: What causes peptide aggregation during solid-phase synthesis?
A1: Peptide aggregation during solid-phase peptide synthesis (SPPS) is primarily caused by the formation of intermolecular and intramolecular hydrogen bonds between the growing peptide chains. This is particularly common in sequences containing hydrophobic amino acids like valine, leucine, and isoleucine, which can promote the formation of stable secondary structures such as β-sheets. This aggregation leads to the desolvation of the peptide-resin, making it less accessible to solvents and reagents, which in turn results in incomplete reactions and lower purity of the final product.
Q2: How can I monitor for peptide aggregation during my synthesis?
A2: Several techniques can be used to monitor for on-resin aggregation in real-time or near real-time:
-
Visual Inspection: Severe aggregation can sometimes be observed as a shrinking or clumping of the resin beads.
-
Kaiser Test: A persistent positive Kaiser test after a coupling reaction can indicate that the N-terminus is inaccessible due to aggregation.
-
Fmoc-Deprotection Monitoring: In automated synthesizers, a broadened or flattened UV absorbance profile during the Fmoc-deprotection step can signal aggregation.
-
Resin Swelling Measurement: A decrease in resin bed volume in a flow-based synthesizer is a strong indicator of peptide chain collapse due to aggregation.
Q3: What are pseudoproline dipeptides and how do they prevent aggregation?
A3: Pseudoproline dipeptides are derivatives of serine or threonine that are introduced into a peptide sequence during synthesis. They create a "kink" in the peptide backbone, similar to proline, which disrupts the formation of regular secondary structures like β-sheets that are responsible for aggregation. This temporary modification improves the solvation of the peptide chain and enhances the efficiency of coupling and deprotection steps. The native serine or threonine residue is restored during the final acid cleavage from the resin.
Q4: When should I consider using microwave-assisted SPPS?
A4: Microwave-assisted SPPS is particularly beneficial for the synthesis of "difficult" peptides, which include long sequences and those prone to aggregation. The microwave energy can help to disrupt the hydrogen bonds that cause aggregation, thereby increasing the accessibility of the reactive sites and accelerating the rates of coupling and deprotection reactions.[1][2][3] This often leads to higher purity and yield of the crude peptide in a significantly shorter amount of time compared to conventional SPPS.[1]
Q5: Can changing the solvent help prevent aggregation?
A5: Yes, the choice of solvent plays a crucial role in preventing aggregation. While DMF is the most common solvent for SPPS, for aggregation-prone sequences, using more polar aprotic solvents like NMP or adding a certain percentage of DMSO can improve the solvation of the peptide backbone and disrupt hydrogen bonding. A "Magic Mixture" composed of DCM, DMF, and NMP (1:1:1) has also been shown to be effective for synthesizing hydrophobic peptides.
Quantitative Data on Anti-Aggregation Strategies
The following table summarizes the impact of different anti-aggregation strategies on the purity and yield of difficult, aggregation-prone peptides.
| Peptide Sequence | Synthesis Method | Purity of Crude Peptide | Overall Yield | Reference |
| 23-amino acid lipopeptide | Conventional SPPS | < 30% | < 30% | [1] |
| 23-amino acid lipopeptide | Microwave-Assisted SPPS | > 60% | 45-50% | [1] |
| A-beta 1-42 | Conventional SPPS | 54% | Not Reported | [4] |
| A-beta 1-42 | Microwave-Assisted SPPS | 78% | Not Reported | [4] |
| 10-amino acid peptide | Traditional methods | Lower Purity | Not Reported | [2] |
| 10-amino acid peptide | Microwave-assisted methods | 85%-91% | Not Reported | [2] |
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis Cycle
This protocol outlines the basic steps for one cycle of amino acid addition in Fmoc-based SPPS.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first coupling.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for 10-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (2-3 times) to prepare for the next cycle.
-
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: Microwave-Assisted Solid-Phase Peptide Synthesis
This protocol provides a general guideline for microwave-assisted SPPS. Specific parameters may need to be optimized for your instrument and peptide sequence.
-
Fmoc Deprotection (Microwave):
-
Add 20% piperidine in DMF to the resin.
-
Irradiate with microwaves at a controlled temperature (e.g., 75-90°C) for 3-5 minutes.[5]
-
Drain and wash the resin with DMF.
-
-
Amino Acid Coupling (Microwave):
-
Prepare the activated amino acid solution as described in Protocol 1.
-
Add the solution to the deprotected resin.
-
Irradiate with microwaves at a controlled temperature (e.g., 75-90°C) for 5-10 minutes.[5]
-
Drain and wash the resin with DMF.
-
Protocol 3: Manual Coupling of a Dmb-Dipeptide
This protocol is for the incorporation of a 2,4-dimethoxybenzyl (Dmb)-protected dipeptide, such as Fmoc-Gly-(Dmb)Gly-OH, to prevent aggregation.
-
Deprotection: Perform the Fmoc deprotection of the N-terminal amino acid on the resin as per Protocol 1.
-
Activation and Coupling:
-
Dissolve the Fmoc-Xaa-(Dmb)Gly-OH dipeptide (1.5-2 equivalents) and an activating agent like HATU (1.5-2 equivalents) in DMF.
-
Add DIPEA (3-4 equivalents) to the solution.
-
Immediately add the activated dipeptide solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF and DCM as described in Protocol 1.
Visualizations
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle Workflow.
Caption: Mechanism of Peptide Aggregation and Prevention Strategy.
Caption: Troubleshooting Logic for Aggregation in SPPS.
References
- 1. Microwave-assisted synthesis of triple-helical, collagen-mimetic lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 3. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. WO2019241586A1 - Solvent system for solid phase peptide synthesis - Google Patents [patents.google.com]
Glycyl-L-valine stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Glycyl-L-valine during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during long-term storage?
A1: The long-term stability of this compound, like other peptides, is primarily influenced by several factors:
-
Temperature: Elevated temperatures can accelerate degradation reactions. For optimal stability, storage at or below recommended temperatures is crucial.[1][2]
-
Moisture: The presence of water can facilitate hydrolytic cleavage of the peptide bond.[1][2][3] It is essential to store this compound in a dry environment.
-
pH (in solution): The rate of hydrolysis of the peptide bond is highly dependent on pH. Maximum stability for dipeptides in aqueous solution is often found near a neutral pH.
-
Oxygen: Exposure to oxygen can lead to oxidative degradation of the peptide.[2]
-
Light: Some peptides are light-sensitive. While specific data for this compound is not prevalent, it is good practice to protect it from light.
Q2: What are the main degradation pathways for this compound?
A2: The two most common degradation pathways for this compound are:
-
Hydrolysis: This is the cleavage of the peptide bond between the glycine and valine residues, resulting in the formation of the individual amino acids, glycine and L-valine. This reaction is catalyzed by water and can be accelerated by acidic or basic conditions.
-
Oxidation: Although glycine and valine are not highly susceptible to oxidation compared to residues like methionine or cysteine, oxidative degradation can still occur over long-term storage, especially in the presence of oxygen and trace metal ions.[2] This can lead to a variety of degradation products.
Q3: What are the recommended storage conditions for solid this compound?
A3: For long-term stability of solid (lyophilized) this compound, the following conditions are recommended:
-
Temperature: Storage at -20°C or below is recommended for long-term stability, potentially extending for years.[1][4][5] For shorter periods, storage at 2-8°C may be adequate.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Container: Use a tightly sealed, opaque container to protect from moisture and light.
Q4: How long can I expect this compound to be stable under recommended storage conditions?
A4: The stability of peptides is sequence-dependent.[1] While specific long-term stability data for this compound is not extensively published, for lyophilized peptides stored at ≤ -15°C in a tightly closed container, stability can range from months to years.[1] For stock solutions at -80°C, a shelf-life of up to 6 months is suggested, while at -20°C, it is about one month.[5]
Troubleshooting Guides
Issue 1: Loss of Potency or Altered Experimental Results
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature, protected from light and moisture.
-
Perform Purity Analysis: Analyze the purity of the stored this compound using a stability-indicating HPLC method. Compare the chromatogram to that of a fresh, high-purity standard. Look for the appearance of new peaks or a decrease in the area of the main peak.
-
Consider Hydrolysis: If additional peaks corresponding to glycine and L-valine are observed, hydrolysis is a likely cause. This suggests moisture contamination.
-
Evaluate for Oxidation: The presence of other, unidentified peaks could indicate oxidative degradation.
-
Issue 2: Inconsistent Results Between Different Batches
-
Possible Cause: Variability in the stability of different lots or improper handling of one batch.
-
Troubleshooting Steps:
-
Review Certificates of Analysis (CoA): Compare the initial purity and impurity profiles of the different batches from their CoAs.
-
Analyze All Batches: Perform a side-by-side analysis of all batches using the same HPLC method.
-
Standardize Handling Procedures: Ensure that all laboratory personnel are following the same procedures for storing, handling, and preparing solutions of this compound.
-
Data Presentation
Table 1: Illustrative Long-Term Stability of Solid this compound Under Different Temperature Conditions.
| Storage Temperature | Time (Months) | Purity (%) | Glycine (degradant, %) | L-valine (degradant, %) | Other Degradants (%) |
| -20°C | 0 | 99.8 | < 0.1 | < 0.1 | < 0.1 |
| 12 | 99.5 | 0.2 | 0.2 | < 0.1 | |
| 24 | 99.2 | 0.4 | 0.3 | 0.1 | |
| 4°C | 0 | 99.8 | < 0.1 | < 0.1 | < 0.1 |
| 6 | 98.5 | 0.8 | 0.6 | 0.1 | |
| 12 | 97.0 | 1.5 | 1.3 | 0.2 | |
| 25°C (Room Temp) | 0 | 99.8 | < 0.1 | < 0.1 | < 0.1 |
| 1 | 97.9 | 1.0 | 0.9 | 0.2 | |
| 3 | 94.5 | 2.8 | 2.5 | 0.2 |
Note: This data is illustrative and based on general peptide stability principles. Actual degradation rates should be determined empirically.
Table 2: Influence of Humidity on the Stability of Solid this compound at 40°C.
| Relative Humidity | Time (Weeks) | Purity (%) | Total Hydrolytic Degradants (%) |
| < 10% | 0 | 99.8 | < 0.2 |
| 4 | 99.0 | 0.8 | |
| 50% | 0 | 99.8 | < 0.2 |
| 4 | 96.5 | 3.2 | |
| 75% | 0 | 99.8 | < 0.2 |
| 4 | 92.0 | 7.5 |
Note: This data is illustrative and highlights the significant impact of moisture on the stability of peptides.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general reversed-phase HPLC method suitable for separating this compound from its potential degradation products (glycine and L-valine).
-
Objective: To develop a stability-indicating HPLC method for the quantitative analysis of this compound and its degradation products.
-
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
This compound reference standard
-
Glycine and L-valine reference standards
-
-
Method:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in Mobile Phase A to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 20 50 25 95 | 30 | 5 |
-
-
Analysis: Inject the reference standards of glycine, L-valine, and this compound to determine their retention times. Inject the sample solution and monitor for peaks corresponding to the parent peptide and its degradation products.
-
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[6]
-
Objective: To investigate the degradation of this compound under various stress conditions.
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in water).
-
Expose aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 80°C for 48 hours.
-
Photostability: Expose the solid powder to light (ICH Q1B conditions).
-
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all stressed samples using the stability-indicating HPLC method described in Protocol 1.
-
Mandatory Visualizations
Caption: Primary degradation pathways of this compound during long-term storage.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for a forced degradation study.
References
- 1. bachem.com [bachem.com]
- 2. Solid-state chemical stability of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Resolving Glycyl-L-valine peaks in HPLC chromatogram
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of the dipeptide Glycyl-L-valine.
Frequently Asked Questions (FAQs)
Q1: What makes this compound challenging to analyze with reversed-phase HPLC?
This compound is a small, polar dipeptide. On traditional C18 columns, it may exhibit poor retention and elute very early, close to the solvent front, making accurate quantification difficult.[1][2] Its polar nature, including a free amino group, can also lead to undesirable secondary interactions with the silica backbone of the column, resulting in poor peak shape (tailing).
Q2: What type of HPLC column is generally recommended for this compound analysis?
While a standard C18 column can be used, method optimization is critical.[2] For polar analytes like dipeptides, alternative stationary phases can offer better retention and selectivity. These include:
-
Polar-embedded or polar-endcapped columns: These phases are designed to enhance polar interactions and can provide different selectivity for peptides.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) columns: HILIC is an excellent alternative for retaining and separating very polar compounds that are unretained in reversed-phase chromatography.[4][5]
Q3: Why is mobile phase pH so important for peptide analysis?
The pH of the mobile phase directly affects the ionization state of the peptide's amino and carboxyl groups.[6][7] Changing the pH can alter the peptide's overall charge and hydrophobicity, which significantly impacts its retention time and selectivity.[8] Using a well-buffered mobile phase is crucial for ensuring run-to-run reproducibility.[7][8]
Troubleshooting Guide: Resolving Peak Shape and Resolution Issues
This section addresses specific chromatographic problems you may encounter with this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is tailing. What are the common causes and solutions?
A: Peak tailing is a common issue for peptides and is often caused by secondary interactions between the positively charged amine groups on the peptide and negatively charged, acidic silanol groups on the silica surface of the column. Column overload can also be a cause.[9]
Solutions:
-
Use an Ion-Pairing Reagent: Add a low concentration (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase.[3] The TFA anions pair with the protonated amine groups on the peptide, masking their positive charge and minimizing interactions with the silanol groups.[3]
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3 with formic acid) protonates the silanol groups, reducing their ability to interact with the peptide.
-
Reduce Sample Concentration: Injecting too much sample can overload the column, leading to peak distortion.[6][9] Try reducing the injection volume or diluting the sample.[9]
-
Use a High-Purity Silica Column: Modern columns made with high-purity silica have fewer metal impurities and active silanol sites, which significantly improves peak shape for sensitive compounds.[3]
Q: My this compound peak is fronting. What does this indicate?
A: Peak fronting is less common than tailing but typically points to column overload or issues with the sample solvent.[9]
Solutions:
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[6] Dissolving the sample in a much stronger solvent can cause the peak to distort as it enters the column.[6]
-
Reduce Sample Load: As with tailing, injecting too high a concentration can lead to fronting.[6][9] Dilute your sample and reinject.
Issue 2: Poor Resolution or Shifting Retention Times
Q: How can I improve the resolution between this compound and other components in my sample?
A: Improving resolution involves manipulating the selectivity, efficiency, or retention of your method.
Solutions:
-
Optimize the Gradient: For peptide separations, shallow gradients are often more effective.[3][7] A slower increase in the organic solvent concentration (e.g., 0.5% per minute) can significantly improve the separation of closely eluting peaks.[3]
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation, potentially resolving co-eluting peaks.
-
Adjust Temperature: Increasing the column temperature can improve peak shape and change selectivity. However, ensure your peptide is stable at higher temperatures.
-
Modify Mobile Phase pH: A small change in pH can alter the retention of ionizable compounds, which can be a powerful tool for improving resolution.[8]
Q: The retention time for my this compound peak is inconsistent between runs. What should I check?
A: Retention time shifts are typically caused by problems with the pump, mobile phase preparation, or column equilibration.[8][10]
Solutions:
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.[6]
-
Check Mobile Phase Preparation: Inconsistently prepared mobile phases, especially buffered solutions, can lead to pH shifts and variable retention times. Always prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[8]
-
Inspect the HPLC System: Check the pump for leaks and ensure it is delivering a constant, pulse-free flow.[10] Air bubbles in the pump head can also cause flow rate fluctuations.[10]
Data and Parameters
Table 1: Effect of Mobile Phase Additives on Peak Shape
| Parameter | No Additive | 0.1% Formic Acid | 0.1% Trifluoroacetic Acid (TFA) |
| Expected Peak Shape | Broad, Tailing | Good, Symmetrical | Excellent, Sharp |
| Mechanism | Secondary interactions with free silanols. | Protonates silanol groups, reducing interactions. | Acts as an ion-pairing agent, masking analyte charges and silanol effects.[3] |
| Considerations | Not recommended for peptides. | Good for LC-MS compatibility. | Can cause ion suppression in MS detectors.[3] |
Experimental Protocols
General Reversed-Phase HPLC Method for Dipeptide Analysis
This protocol provides a starting point for developing a method for this compound. Optimization will be required based on your specific sample and system.
-
Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Column:
-
Column: High-purity C18, 3.5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Acetonitrile in HPLC-grade Water.
-
Detector: UV at 210-220 nm (peptide bond absorbance).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 40 21.0 95 25.0 95 26.0 5 | 30.0 | 5 |
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues with this compound analysis.
Caption: A decision tree for troubleshooting HPLC peak issues.
References
- 1. Total Retention Liquid Chromatography-Mass Spectrometry to Achieve Maximum Protein Sequence Coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hplc.eu [hplc.eu]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 8. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 9. silicycle.com [silicycle.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Glycyl-L-valine Deprotection
Welcome to the Technical Support Center for Glycyl-L-valine synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions encountered during the deprotection of N-protected this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the deprotection of N-protected this compound?
The two primary side reactions observed during the deprotection of precursors like Boc-Gly-L-Valine or Cbz-Gly-L-Valine are:
-
Diketopiperazine (DKP) Formation: This is the most significant side reaction for dipeptides. The deprotected N-terminal amine of the glycine residue can intramolecularly attack the carbonyl group of the valine ester, leading to the formation of a stable six-membered ring, cyclo(Gly-Val), and cleavage of the peptide.
-
Racemization: The chiral center of the L-valine residue is susceptible to epimerization under certain deprotection conditions, particularly in the presence of strong bases or elevated temperatures. This can lead to the formation of Glycyl-D-valine as an impurity.
Q2: How can I detect the formation of diketopiperazine (DKP) and other side products?
You can monitor the progress of your deprotection reaction and detect side products using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing the purity of your product. The diketopiperazine, cyclo(Gly-Val), will typically have a different retention time than the desired this compound. Racemization can be detected using a chiral HPLC column, which will separate the L- and D-valine containing dipeptides.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to identify the characteristic signals of both the desired dipeptide and the diketopiperazine byproduct. The chemical shifts of the α-protons of glycine and valine are particularly informative.
-
Mass Spectrometry (MS): MS can confirm the presence of the desired product and any side products by their respective molecular weights.
Troubleshooting Guides
Issue 1: Low yield of this compound and a major byproduct peak in HPLC.
Possible Cause: Diketopiperazine (DKP) formation is the most likely culprit. This is especially prevalent when the deprotected dipeptide is exposed to basic conditions or elevated temperatures for extended periods.
Solutions:
-
Acidic Workup: For Boc deprotection with TFA, ensure the workup is performed promptly and under acidic conditions to keep the N-terminal amine protonated and thus non-nucleophilic.
-
Control Temperature: Perform the deprotection and subsequent workup steps at low temperatures (e.g., 0 °C) to minimize the rate of the intramolecular cyclization.
-
Immediate Subsequent Coupling: If the deprotected this compound is an intermediate for a longer peptide, proceed with the next coupling step immediately after deprotection and neutralization to consume the reactive free amine before it can form the diketopiperazine.
-
Choice of Base for Neutralization: If a neutralization step is required after TFA deprotection, use a hindered, non-nucleophilic base like diisopropylethylamine (DIEA) and add it slowly at low temperature.
Issue 2: Chiral HPLC analysis shows a second peak corresponding to the D-isomer.
Possible Cause: Racemization of the L-valine residue. This can be induced by the base used for neutralization or by prolonged exposure to even weakly basic conditions.
Solutions:
-
Avoid Strong Bases: Whenever possible, avoid the use of strong, unhindered bases.
-
Minimize Reaction Times: Keep the time the deprotected peptide is in a basic or neutral solution to a minimum.
-
Use Racemization Suppressants: For subsequent coupling reactions, the addition of reagents like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can help suppress racemization.
Quantitative Data on Side Reactions
While precise quantitative data can be highly dependent on specific reaction conditions, the following tables provide an overview of expected outcomes based on the chosen deprotection strategy.
Table 1: Estimated Yields for Deprotection of Boc-Gly-L-Valine with TFA
| Condition | Expected Yield of this compound | Expected Yield of cyclo(Gly-Val) |
| 50% TFA in DCM, 1 hr at 0°C, immediate workup | > 90% | < 10% |
| 50% TFA in DCM, 2 hrs at RT, delayed basic workup | 60-80% | 20-40% |
Table 2: Estimated Yields for Deprotection of Cbz-Gly-L-Valine by Hydrogenolysis
| Condition | Expected Yield of this compound | Expected Yield of cyclo(Gly-Val) |
| H2, Pd/C, Methanol, 2 hrs at RT, acidic workup (e.g., with HCl) | > 95% | < 5% |
| H2, Pd/C, Methanol, 4 hrs at RT, neutral or basic workup | 70-90% | 10-30% |
Experimental Protocols
Protocol 1: Boc Deprotection of Boc-Gly-L-Valine using Trifluoroacetic Acid (TFA)
Materials:
-
Boc-Gly-L-Valine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
Procedure:
-
Dissolve Boc-Gly-L-Valine in anhydrous DCM (e.g., 10 mL per 1 g of peptide) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the solution while stirring.
-
Monitor the reaction by TLC or HPLC. The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (rotary evaporation).
-
Add cold diethyl ether to the residue to precipitate the product as its TFA salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Cbz Deprotection of Cbz-Gly-L-Valine by Catalytic Hydrogenolysis
Materials:
-
Cbz-Gly-L-Valine
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H2)
-
Celatom® or equivalent filtering agent
Procedure:
-
Dissolve Cbz-Gly-L-Valine in methanol (e.g., 20 mL per 1 g of peptide) in a hydrogenation flask.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the starting material).
-
Connect the flask to a hydrogenator or use a balloon filled with hydrogen gas.
-
Purge the flask with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or HPLC. The reaction is usually complete in 2-4 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celatom® to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound.
Visual Guides
Caption: General workflow for the deprotection of N-protected this compound, highlighting the critical step where the desired product or the diketopiperazine side product is formed.
Caption: Mechanism of diketopiperazine (DKP) formation from deprotected this compound.
Caption: A troubleshooting decision tree to diagnose and address common side reactions during this compound deprotection.
Glycyl-L-valine Crystallization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of the dipeptide Glycyl-L-valine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing this compound?
A1: The primary challenges include its high solubility in aqueous solutions, which can make it difficult to achieve the necessary supersaturation for nucleation. Other common issues include the formation of amorphous precipitates or oils instead of crystals, difficulty in controlling crystal size and morphology, and the potential for polymorphism.[1][2] Successful crystallization requires careful control over parameters such as solvent selection, pH, temperature, and the rate of supersaturation.[3]
Q2: What is a good starting solvent for this compound crystallization?
A2: Water is the most common and effective starting solvent for dissolving this compound.[4][5] However, due to its high solubility, achieving supersaturation may require techniques like slow evaporation or the addition of an anti-solvent.
Q3: How does pH affect the crystallization of this compound?
A3: The pH of the crystallization solution is a critical parameter that influences the charge state of the dipeptide's amino and carboxyl groups, thereby affecting its solubility and intermolecular interactions.[6][7] For many amino acids and peptides, crystallization is most successful near the isoelectric point (pI). While the exact pI of this compound is not readily published, it can be estimated from the pKa values of its constituent amino acids. Adjusting the pH away from the pI generally increases solubility, which can be leveraged to control the rate of crystallization.[8]
Q4: What is "oiling out" and how can it be prevented?
A4: "Oiling out" or the formation of a liquid-like, non-crystalline phase, is a common problem in peptide crystallization.[1] This can occur when the supersaturation level is too high, leading to rapid phase separation. To prevent this, it is crucial to control the rate of supersaturation. This can be achieved by slowing down the evaporation of the solvent, reducing the rate of anti-solvent addition, or employing a gradual temperature change. Seeding the solution with pre-existing crystals can also help to promote controlled crystal growth over oiling out.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No crystals form after an extended period. | Insufficient supersaturation. | - Increase the concentration of this compound in the initial solution.- Allow for slower evaporation of the solvent.- Gradually add a higher volume of anti-solvent. |
| Amorphous precipitate forms instead of crystals. | Supersaturation is too high, leading to rapid precipitation. | - Decrease the initial concentration of this compound.- Slow down the rate of supersaturation (e.g., slower cooling or anti-solvent addition).- Consider using a different anti-solvent that induces a more gradual change in solubility.[1] |
| "Oiling out" or formation of a liquid phase. | Extremely high supersaturation and/or impurities. | - Significantly reduce the rate of supersaturation.- Ensure the purity of the this compound sample is high (>95%).- Introduce seed crystals to encourage ordered crystal growth. |
| Formation of very small, needle-like crystals. | Rapid nucleation due to high supersaturation. | - Lower the level of supersaturation.- Optimize the pH to be closer to the isoelectric point.- Experiment with additives that can modify crystal habit.[9][10][11][12][13] |
| Crystals dissolve when harvested. | The mother liquor is not at equilibrium with the crystals. | - Ensure the harvesting solution is saturated with this compound at the harvesting temperature.- Harvest crystals quickly and minimize exposure to unsaturated solvent. |
Quantitative Data
Table 1: Solubility of this compound and its Constituent Amino Acids
| Compound | Solvent | Temperature (°C) | Solubility |
| This compound | Water | 20 | 550 g/L[4] |
| This compound | DMSO | - | Soluble[4] |
| L-Valine | Water | 25 | 88.5 g/L |
| L-Valine | Ethanol | 25 | Low |
| Glycine | Water | 25 | 249.9 g/L |
| Glycine | Ethanol | 25 | 0.06 g/L |
Note: The solubility of dipeptides can be influenced by the properties of their constituent amino acids. The lower solubility of L-valine in ethanol suggests that ethanol could be an effective anti-solvent for this compound crystallization.[14][15][16][17]
Experimental Protocols
Protocol 1: Slow Evaporation Crystallization
This is a straightforward method suitable for obtaining initial crystals of this compound.
-
Preparation of Saturated Solution:
-
Dissolve this compound in deionized water at room temperature until saturation is reached (approximately 550 g/L).[4]
-
Gently warm the solution to ensure complete dissolution, then allow it to cool back to room temperature.
-
-
Crystallization Setup:
-
Transfer the saturated solution to a clean beaker or crystallizing dish.
-
Cover the container with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation.[18]
-
-
Incubation and Observation:
-
Place the setup in a vibration-free environment at a constant temperature.
-
Monitor the solution periodically for the formation of crystals. This may take several days to weeks.
-
-
Harvesting:
-
Once crystals of a suitable size have formed, carefully remove them from the mother liquor using a spatula or by decanting the supernatant.
-
Wash the crystals briefly with a small amount of cold water or a water/ethanol mixture to remove any residual soluble impurities.
-
Dry the crystals under vacuum or in a desiccator.
-
Protocol 2: Anti-Solvent Crystallization
This method is effective for inducing crystallization when the solute is highly soluble in the primary solvent.[19][20]
-
Preparation of this compound Solution:
-
Prepare a concentrated solution of this compound in deionized water. The concentration should be high but below the saturation point to avoid premature precipitation.
-
-
Selection of Anti-Solvent:
-
Anti-Solvent Addition:
-
Slowly add the anti-solvent to the this compound solution with gentle stirring.
-
The anti-solvent can be added dropwise or as a continuous slow stream. The rate of addition is a critical parameter to control crystal size and prevent oiling out.
-
-
Incubation and Crystal Growth:
-
After the initial formation of turbidity or small crystals, stop the addition of the anti-solvent.
-
Allow the solution to stand undisturbed to promote the growth of larger crystals.
-
-
Harvesting and Drying:
-
Follow the same harvesting and drying procedure as described in the slow evaporation protocol.
-
Protocol 3: Vapor Diffusion Crystallization (Hanging Drop Method)
This microscale technique is widely used for screening crystallization conditions and growing high-quality crystals for X-ray diffraction.[22][23][24][25][26]
-
Preparation of Solutions:
-
Reservoir Solution: Prepare a solution containing a precipitant (e.g., a higher concentration of a salt or anti-solvent) in a buffer at a specific pH.
-
This compound Solution: Dissolve the dipeptide in the same buffer as the reservoir solution to a desired concentration.
-
-
Hanging Drop Setup:
-
Pipette a small volume (e.g., 1-2 µL) of the this compound solution onto a siliconized glass coverslip.
-
Add an equal volume of the reservoir solution to the drop and gently mix.
-
Invert the coverslip and place it over the well of a crystallization plate containing the reservoir solution, creating a sealed environment.
-
-
Equilibration and Crystal Growth:
-
Water vapor will slowly diffuse from the drop to the reservoir, gradually increasing the concentration of both the this compound and the precipitant in the drop.[23]
-
This slow increase in supersaturation promotes the formation of well-ordered crystals.
-
-
Monitoring and Harvesting:
-
Monitor the drop under a microscope over several days to weeks.
-
Crystals can be harvested using a small loop for further analysis.
-
Visualizations
Caption: Experimental workflow for this compound crystallization.
Caption: Troubleshooting logic for common crystallization problems.
References
- 1. Optimizing peptide precipitation through physical property characterization - American Chemical Society [acs.digitellinc.com]
- 2. Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cambrex.com [cambrex.com]
- 4. This compound | 1963-21-9 [amp.chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. An investigation of the effects of varying pH on protein crystallization screening - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US20060078573A1 - Methods of modifying crystal habit - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Manipulating crystallization with molecular additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Crystal habit modification of sodium chloride using habit modifiers: a dive into more than 50 years of research & development on crystal habit modification of rock-salt crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 16. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 17. researchgate.net [researchgate.net]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. ijprajournal.com [ijprajournal.com]
- 20. mt.com [mt.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. hamptonresearch.com [hamptonresearch.com]
- 25. Protein crystallization - Wikipedia [en.wikipedia.org]
- 26. unifr.ch [unifr.ch]
Technical Support Center: Purification of Crude Glycyl-L-valine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from crude Glycyl-L-valine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound synthesized via solid-phase peptide synthesis (SPPS) can contain various impurities. These can be broadly categorized as:
-
Synthesis-Related Impurities:
-
Deletion peptides: Peptides lacking one of the amino acids (e.g., Valine or Glycine). This can result from incomplete deprotection or inefficient coupling during synthesis.[1][2][3]
-
Insertion peptides: Peptides with an extra amino acid residue, which can occur if an amino acid is coupled more than once.[1][2][3]
-
Incompletely deprotected peptides: Peptides still carrying protecting groups on their side chains.
-
Modified peptides: Peptides that have undergone side reactions such as oxidation.[4]
-
-
Process-Related Impurities:
Q2: Which purification method is best for this compound?
A2: The optimal purification method depends on the nature of the impurities and the desired final purity. A multi-step approach is often most effective. The most common and powerful techniques are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard and most effective method for purifying peptides, separating them based on hydrophobicity.[4]
-
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge and is useful for removing impurities with different charge characteristics than this compound.[5]
-
Recrystallization: This method can be effective for removing highly soluble or insoluble impurities and for obtaining a highly crystalline final product.[6]
Q3: Can I use a single purification step?
A3: While a single, highly efficient RP-HPLC step may be sufficient for some applications, a combination of methods often yields the highest purity. For example, using ion-exchange chromatography as an initial step can remove bulk impurities, followed by a polishing step with RP-HPLC.[7][8] This orthogonal approach, utilizing different separation principles, is highly effective.[8]
Q4: How can I improve the yield of my purified this compound?
A4: To improve yield, it is crucial to optimize each step of the purification process. This includes selecting the right chromatography media and elution conditions, carefully monitoring fractions for pooling, and minimizing transfer losses. For crystallization, slow cooling and the use of an appropriate anti-solvent can improve crystal formation and recovery.
Troubleshooting Guides
Reversed-Phase HPLC (RP-HPLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution/Peak Tailing | - Inappropriate mobile phase pH.- Column overload.- Presence of particulates in the sample. | - Adjust the mobile phase pH. For peptides, a pH of 2.5 or 8.0 can be a good starting point.- Reduce the sample load on the column.[9]- Filter the sample through a 0.22 µm filter before injection. |
| Product Elutes in the Void Volume (Breakthrough) | - The dissolution solvent is too strong (high organic content).- The peptide is too polar for the stationary phase. | - Dissolve the sample in a weaker solvent (e.g., the initial mobile phase conditions).- Use a less hydrophobic column (e.g., C4 or C8 instead of C18).- Consider using a mixed-mode column with both reversed-phase and ion-exchange properties. |
| Multiple Peaks for the Product | - On-column degradation.- Presence of diastereomers.- Ion pairing issues. | - Ensure the mobile phase pH is stable and does not promote hydrolysis.- Use a high-purity starting material for synthesis.- Ensure consistent and appropriate ion-pairing agent (e.g., TFA) concentration. |
| Low Recovery | - Irreversible binding to the column.- Precipitation of the peptide on the column. | - Add a small percentage of organic solvent to the sample to improve solubility.- Use a different stationary phase or mobile phase modifier.- Ensure the sample is fully dissolved before injection. |
Ion-Exchange Chromatography (IEC)
| Problem | Possible Cause(s) | Suggested Solution(s) | | :--- | :--- | | Product Does Not Bind to the Column | - Incorrect buffer pH.- Ionic strength of the sample is too high. | - Ensure the buffer pH is at least one unit away from the isoelectric point (pI) of this compound to ensure it carries the appropriate charge.- Desalt the sample before loading. | | Poor Separation of Impurities | - Inappropriate elution gradient.- Column is not properly equilibrated. | - Optimize the salt gradient (e.g., a shallower gradient for better resolution).- Ensure the column is thoroughly equilibrated with the starting buffer before loading the sample.[5] | | Low Yield | - Protein precipitation on the column.- Very strong binding to the resin. | - Adjust the buffer composition to improve solubility.- Increase the salt concentration or change the pH of the elution buffer to facilitate elution. |
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not supersaturated.- Cooling is too rapid.- Presence of impurities inhibiting crystallization. | - Concentrate the solution by evaporating some of the solvent.- Allow the solution to cool slowly at room temperature, then in a refrigerator.- Add a seed crystal of pure this compound.- Try a different solvent or a mixture of solvents. |
| Oily Product Forms Instead of Crystals | - The boiling point of the solvent is too high.- The compound is melting in the hot solvent.- The compound is impure. | - Use a lower-boiling point solvent.- Ensure the dissolution temperature is below the melting point of the compound.- Perform a preliminary purification step (e.g., chromatography) before recrystallization. |
| Low Purity of Crystals | - Impurities co-crystallized with the product.- Incomplete removal of mother liquor. | - Ensure slow cooling to allow for selective crystallization.- Wash the collected crystals with a small amount of cold, fresh solvent. |
Data Presentation
Table 1: Illustrative Purification of Crude this compound
| Purification Step | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Crude Product | 75 | - | 100 |
| Step 1: Cation-Exchange Chromatography | 75 | 90 | 85 |
| Step 2: RP-HPLC Polishing | 90 | >99 | 70 (overall) |
Note: This data is for illustrative purposes to demonstrate a typical multi-step purification outcome.
Experimental Protocols
Protocol 1: Purification of this compound by Preparative RP-HPLC (Starting Point)
-
Column: C18, 10 µm particle size, 100 Å pore size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B (isocratic)
-
5-45 min: 5-50% B (linear gradient)
-
45-50 min: 50-95% B (linear gradient for column wash)
-
50-60 min: 5% B (re-equilibration)
-
-
Flow Rate: Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column).
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the crude this compound in Mobile Phase A. If solubility is an issue, a minimal amount of acetonitrile can be added. Filter the sample through a 0.22 µm filter.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis: Analyze the collected fractions by analytical HPLC to determine the purity.
-
Pooling and Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the purified peptide.
Protocol 2: Purification of this compound by Ion-Exchange Chromatography (Starting Point)
-
Resin: Strong cation-exchange resin (e.g., SP Sepharose).
-
Binding Buffer (Buffer A): 20 mM Sodium Phosphate, pH 3.0.
-
Elution Buffer (Buffer B): 20 mM Sodium Phosphate, 1 M NaCl, pH 3.0.
-
Column Equilibration: Equilibrate the column with at least 5 column volumes of Binding Buffer.
-
Sample Preparation: Dissolve the crude peptide in Binding Buffer and adjust the pH to 3.0. Ensure the conductivity is lower than that of the Binding Buffer.
-
Sample Loading: Load the sample onto the equilibrated column.
-
Wash: Wash the column with Binding Buffer until the UV absorbance returns to baseline.
-
Elution: Elute the bound peptide with a linear gradient of 0-100% Elution Buffer over 10-20 column volumes.
-
Fraction Collection and Analysis: Collect fractions and analyze for the presence and purity of this compound using analytical RP-HPLC.
Protocol 3: Recrystallization of this compound
-
Solvent Selection: this compound is soluble in water.[10] A common technique is to dissolve the dipeptide in a minimal amount of hot water.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of hot deionized water to the crude this compound and heat gently with stirring until it is fully dissolved.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Visualizations
Caption: A typical multi-step purification workflow for this compound.
Caption: A logical troubleshooting workflow for purification issues.
References
- 1. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 2. omizzur.com [omizzur.com]
- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Synthesis & Impurity Profiling | Daicel Pharma [daicelpharmastandards.com]
- 5. conductscience.com [conductscience.com]
- 6. mt.com [mt.com]
- 7. Two-step Ion-exchange chromatographic purification combined with reversed-phase chromatography to isolate C-peptide for mass spectrometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nestgrp.com [nestgrp.com]
- 9. news-medical.net [news-medical.net]
- 10. CAS 1963-21-9: this compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Glycyl-L-valine Degradation Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the dipeptide Glycyl-L-valine. This resource provides answers to frequently asked questions and troubleshooting guidance for experiments involving its degradation under acidic or basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in acidic or basic aqueous solutions? A1: The primary degradation pathway for this compound under these conditions is the hydrolysis of the amide (peptide) bond. This chemical reaction breaks the bond between the glycine and L-valine residues, resulting in the formation of the individual amino acids: glycine and L-valine. This process can be catalyzed by both acids (H⁺) and bases (OH⁻).[1]
Q2: What are the expected degradation products of this compound hydrolysis? A2: The expected degradation products are its constituent amino acids:
-
Glycine (Gly)
-
L-valine (Val)
Under certain conditions, further degradation of the resulting amino acids can occur, but this typically requires more extreme temperatures or pressures.
Q3: How does pH affect the degradation rate of this compound? A3: The rate of peptide bond hydrolysis is highly dependent on pH.[2] Degradation is generally slowest in the neutral pH range (approximately pH 5-7) and increases significantly under strongly acidic (e.g., pH < 3) or strongly basic (e.g., pH > 8) conditions. The specific pH of maximum stability can vary between peptides.
Q4: Besides pH, what other factors influence the stability of this compound in solution? A4: Several factors besides pH can affect stability:
-
Temperature : Higher temperatures significantly accelerate the rate of hydrolysis.[3]
-
Buffer Species : The type and concentration of buffer components can influence the degradation rate.
-
Ionic Strength : The concentration of salts in the solution can have a minor effect on reaction rates.
-
Presence of Oxidizing Agents : While hydrolysis is the main pathway, the presence of oxidizing agents can lead to oxidative degradation, although this is more relevant for peptides containing susceptible residues like methionine or cysteine.[3]
Degradation Mechanisms
The hydrolysis of the peptide bond in this compound can be catalyzed by either acid or base.
Caption: Acid- and base-catalyzed hydrolysis pathways of this compound.
Troubleshooting Guide
Q5: My HPLC results show poor peak shape or shifting retention times. What could be the cause? A5: This is a common issue that can stem from several sources:
-
Mobile Phase pH : Ensure the pH of your mobile phase is stable and appropriate for the analytes. Small shifts in pH can alter the ionization state of the peptide and its degradation products, affecting retention time.
-
Column Degradation : The polar nature of amino acids can be challenging for some columns. Ensure your column is appropriate for amino acid analysis and has not degraded.[4]
-
Buffer Mismatch : If your sample is dissolved in a buffer different from the mobile phase, it can cause peak distortion upon injection. Try to dissolve your sample in the initial mobile phase if possible.
-
Ion-Pairing Reagent : For reversed-phase HPLC, the concentration of the ion-pairing reagent (e.g., TFA) is critical. Ensure it is consistent across all runs and that the column is properly equilibrated.
Q6: I am seeing more degradation than expected, or the results are inconsistent between experiments. Why? A6: Inconsistent or excessive degradation often points to issues with experimental control:
-
Improper Storage : Peptides are sensitive. Store lyophilized this compound at -20°C or below. Once in solution, prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can cause degradation.[3]
-
Temperature Fluctuations : Ensure your incubation temperature is precisely controlled. Small variations can lead to significant differences in degradation rates.
-
Contamination : Microbial contamination can introduce proteases that degrade your peptide. Use sterile buffers and filter-sterilize your solutions.
-
pH Drift : The pH of your buffered solution may change over the course of a long experiment, especially at elevated temperatures. Re-verify the pH of a control sample at the end of the experiment.
Q7: I am having trouble dissolving the lyophilized this compound powder. What should I do? A7: this compound is generally soluble in water. If you encounter issues:
-
Use Sterile Water or Buffer : Start with a small amount of high-purity, sterile water or your chosen buffer.
-
Gentle Agitation : Use a vortex mixer on a low setting or gently swirl the vial to aid dissolution. Avoid vigorous shaking, which can cause aggregation in larger peptides.
-
Sonication : A brief period in a bath sonicator can help break up clumps and facilitate dissolution.
-
Avoid Organic Solvents First : While some peptides require organic solvents, this compound's structure suggests good aqueous solubility. Avoid solvents like DMSO unless aqueous methods fail, as they can interfere with some downstream analyses.
Caption: Troubleshooting decision tree for inconsistent experimental results.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation (stress testing) study to characterize the degradation of this compound under acidic and basic conditions.[2][3]
1. Materials and Reagents:
-
This compound (high purity, >98%)
-
Hydrochloric Acid (HCl), 1.0 M and 0.1 M solutions
-
Sodium Hydroxide (NaOH), 1.0 M and 0.1 M solutions
-
HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)
-
Phosphate buffer (for neutral control)
-
Sterile microcentrifuge tubes or HPLC vials
2. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade water.
-
For each condition, aliquot the stock solution into separate vials.
3. Stress Conditions:
-
Acid Hydrolysis : Add an equal volume of 0.2 M HCl to an aliquot of the stock solution to achieve a final concentration of 0.1 M HCl.
-
Base Hydrolysis : Add an equal volume of 0.2 M NaOH to an aliquot of the stock solution to achieve a final concentration of 0.1 M NaOH.
-
Neutral Control : Add an equal volume of a neutral buffer (e.g., phosphate buffer, pH 7.0) to an aliquot.
-
Heat Stress : Incubate one set of acidic, basic, and neutral samples at an elevated temperature (e.g., 60°C). Keep a parallel set at a controlled room temperature (e.g., 25°C).
4. Time-Point Sampling:
-
Collect samples from each condition at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
At each time point, immediately neutralize the acidic and basic samples by adding an equimolar amount of base (for acid samples) or acid (for base samples) to stop the reaction.
-
Dilute the sample with the initial mobile phase to a suitable concentration for HPLC analysis.
-
Store samples at -20°C until analysis.
5. HPLC Analysis:
-
Method : Use a stability-indicating reversed-phase HPLC (RP-HPLC) method.
-
Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : 0.1% TFA in water.
-
Mobile Phase B : 0.1% TFA in ACN.
-
Gradient : A linear gradient from 0% B to 40% B over 20 minutes may be a suitable starting point.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 210-220 nm.
-
-
Analysis : Inject the time-point samples. Monitor the decrease in the peak area of the this compound peak and the increase in the peak areas of the degradation products (glycine and valine).
Caption: Experimental workflow for a forced degradation study of this compound.
Quantitative Data Summary
Note: The following tables present illustrative data as specific kinetic values for this compound were not available in the searched literature. These examples are intended to demonstrate how experimental data would be structured and interpreted. Actual results will vary based on precise experimental conditions.
Table 1: Illustrative Degradation Data in Acidic Conditions (0.1 M HCl)
| Temperature (°C) | Apparent Rate Constant (k, hr⁻¹) | Half-Life (t½, hours) | % Degradation after 24h |
| 25 | 0.005 | 138.6 | 11.3% |
| 60 | 0.040 | 17.3 | 61.7% |
Table 2: Illustrative Degradation Data in Basic Conditions (0.1 M NaOH)
| Temperature (°C) | Apparent Rate Constant (k, hr⁻¹) | Half-Life (t½, hours) | % Degradation after 24h |
| 25 | 0.012 | 57.8 | 25.1% |
| 60 | 0.095 | 7.3 | 89.8% |
-
Rate Constant (k) : Calculated assuming pseudo-first-order kinetics by plotting ln([Gly-Val]t / [Gly-Val]₀) versus time.
-
Half-Life (t½) : Calculated as 0.693 / k.
References
Validation & Comparative
A Comparative Guide to Purity Assessment of Glycyl-L-valine: The ¹H NMR Spectroscopy Advantage
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and scientific research, the purity of peptides is a critical parameter influencing experimental outcomes and therapeutic efficacy. Glycyl-L-valine, a simple dipeptide, serves as a fundamental building block in numerous applications, demanding rigorous quality control. While High-Performance Liquid Chromatography (HPLC) has traditionally been a cornerstone for purity analysis, quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy is emerging as a powerful and efficient alternative. This guide provides an objective comparison of ¹H NMR spectroscopy with other methods for the purity assessment of this compound, supported by experimental principles and a detailed protocol.
Unveiling Purity: ¹H NMR vs. Alternative Methods
The determination of a compound's purity requires accurate and reliable analytical techniques. Here, we compare ¹H NMR with conventional methods used for this compound.
| Parameter | ¹H NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Elemental Analysis (EA) |
| Principle | Primary ratio method based on the direct proportionality between signal intensity and the number of protons. | Separation based on differential partitioning of the analyte and impurities between a mobile and stationary phase, with UV detection. | Separation based on the mass-to-charge ratio of ionized analytes and impurities. | Determines the percentage of C, H, N, and other elements. |
| Purity Determination | Absolute or relative purity determined by integrating signals of the analyte against a certified internal standard. Can identify and quantify unknown impurities without specific reference standards. | Relative purity based on the area percentage of the main peak. Requires reference standards for impurity identification and quantification. | Primarily used for identification of impurities based on their mass. Quantification can be challenging and often requires isotopic labeling. | Infers purity based on the deviation of elemental composition from the theoretical values. Insensitive to impurities with similar elemental composition. |
| Typical Accuracy | High (≥ 99.5%) | High (≥ 99.5%) | Primarily qualitative | Moderate |
| Typical Precision (%RSD) | < 1% | < 2% | Variable | < 0.3% |
| Sample Throughput | High (5-10 min per sample after setup) | Moderate (20-30 min per sample) | High | Low |
| Non-destructive | Yes | No | No | No |
| Impurity Identification | Possible for structurally related and unrelated impurities with proton signals. | Requires impurity reference standards. | Excellent for identification. | No |
Table 1: Comparison of Analytical Methods for this compound Purity Assessment. The data presented are representative values based on typical performance of the analytical techniques.
The ¹H NMR Advantage for this compound Purity
Quantitative ¹H NMR offers several distinct advantages for the purity assessment of this compound:
-
Primary Ratio Method: qNMR is a primary analytical method, meaning the signal response is directly proportional to the number of nuclei, eliminating the need for calibration curves for each analyte.[1]
-
Universal Detection: Nearly all organic molecules contain protons, making ¹H NMR a near-universal detector for impurities, including those that lack a UV chromophore and are therefore invisible to standard HPLC-UV detection.
-
Simultaneous Structure and Purity: A single ¹H NMR experiment can confirm the identity and structure of this compound while simultaneously providing a quantitative measure of its purity.
-
Non-destructive: The sample can be recovered unchanged after the analysis, which is particularly valuable when working with scarce or expensive materials.
-
Speed and Efficiency: With modern automated systems, ¹H NMR offers a high sample throughput, significantly reducing the time required for analysis compared to traditional chromatographic methods.[2]
Experimental Protocol: Purity Assessment of this compound by ¹H NMR
This section details a standard operating procedure for the determination of this compound purity using ¹H NMR spectroscopy with an internal standard.
1. Materials and Reagents:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, 1,4-dioxane, or potassium hydrogen phthalate) of known purity (≥ 99.9%)
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
High-precision analytical balance
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard into the same vial. The molar ratio of the internal standard to the analyte should be roughly 1:1.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
3. ¹H NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: Maintain a constant temperature, typically 298 K.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and internal standard signals to ensure full relaxation. A value of 30-60 seconds is often sufficient.
-
Pulse Angle: Use a 90° pulse to maximize the signal.
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8 to 32) to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).
-
Spectral Width: Set to cover all signals of interest (e.g., 0-12 ppm).
4. Data Processing and Purity Calculation:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction.
-
Integrate the well-resolved, characteristic signals of both this compound and the internal standard. For this compound in D₂O, suitable signals for integration are the α-CH of the valine residue (a doublet) and the CH₂ of the glycine residue (a singlet).
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons corresponding to the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the purity assessment of this compound by ¹H NMR.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of Glycyl-L-valine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fragmentation pattern of the dipeptide Glycyl-L-valine (Gly-Val) under mass spectrometry. The performance of Gly-Val is compared with the closely related dipeptide Alanyl-L-valine (Ala-Val) to highlight the influence of the N-terminal amino acid on fragmentation pathways. This information is crucial for researchers in proteomics, metabolomics, and drug development for the accurate identification and characterization of peptides.
Introduction to Dipeptide Fragmentation
In tandem mass spectrometry (MS/MS), peptides are fragmented at the peptide bonds, primarily generating b- and y-type ions. The type and relative abundance of these fragment ions are influenced by the amino acid sequence, the location of the charge-carrying proton, and the collision energy used for fragmentation. Understanding these fragmentation patterns is fundamental for de novo sequencing and peptide identification.
Comparative Fragmentation Analysis: Gly-Val vs. Ala-Val
The primary difference between this compound and Alanyl-L-valine lies in their N-terminal amino acid—Glycine in the former and Alanine in the latter. This seemingly small difference in a single methyl group on the alpha-carbon of the N-terminal residue can lead to distinguishable fragmentation patterns.
The dominant fragmentation pathway for many simple protonated dipeptides involves the cleavage of the amide bond, leading to the formation of y₁ and a₁ ions[1]. The relative abundance of these ions can be influenced by the proton affinity of the C-terminal amino acid[1].
Table 1: Predicted Major Fragment Ions of Protonated this compound and Alanyl-L-valine
| Precursor Ion | Formula | Precursor m/z | Major Fragment Ions | Fragment m/z | Description |
| [Gly-Val+H]⁺ | C₇H₁₅N₂O₃⁺ | 175.11 | y₁ | 118.09 | Represents the protonated Valine residue. |
| b₂ | 157.09 | Represents the protonated Gly-Val dipeptide minus a hydroxyl group. | |||
| Immonium ion (Val) | 72.08 | Characteristic fragment for Valine. | |||
| [Ala-Val+H]⁺ | C₈H₁₇N₂O₃⁺ | 189.12 | y₁ | 118.09 | Represents the protonated Valine residue. |
| b₂ | 171.11 | Represents the protonated Ala-Val dipeptide minus a hydroxyl group. | |||
| Immonium ion (Val) | 72.08 | Characteristic fragment for Valine. | |||
| Immonium ion (Ala) | 44.05 | Characteristic fragment for Alanine. |
Note: The m/z values are monoisotopic and may vary slightly depending on the instrument calibration and resolution. The relative intensities of these fragments will depend on the experimental conditions.
Experimental Protocols
A typical experimental workflow for the analysis of dipeptide fragmentation by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is as follows:
1. Sample Preparation:
-
Dipeptide standards (this compound and Alanyl-L-valine) are dissolved in a suitable solvent, typically a mixture of water, acetonitrile, and formic acid (e.g., 50:50:0.1 v/v/v water:acetonitrile:formic acid).
-
The final concentration is typically in the low micromolar to nanomolar range.
2. Mass Spectrometry Analysis:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used to generate protonated molecular ions ([M+H]⁺).
-
Instrumentation: A hybrid quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) mass spectrometer is commonly employed.
-
MS1 Scan: A full scan is performed to identify the precursor ions of Gly-Val ([M+H]⁺ at m/z 175.11) and Ala-Val ([M+H]⁺ at m/z 189.12).
-
MS/MS Scan (Product Ion Scan): The precursor ions are individually isolated in the first quadrupole and subjected to collision-induced dissociation (CID) in the collision cell.
-
Collision Gas: An inert gas, such as argon or nitrogen, is used as the collision gas.
-
Collision Energy: The collision energy is optimized to achieve sufficient fragmentation of the precursor ion. This is typically varied to observe the optimal production of fragment ions.
-
MS2 Scan: The resulting fragment ions are then analyzed in the final mass analyzer.
Fragmentation Pathway Visualization
The following diagram illustrates the primary fragmentation pathway of protonated this compound.
Caption: Fragmentation pathway of protonated this compound.
Logical Workflow for Dipeptide Fragmentation Analysis
The logical workflow for comparing the fragmentation patterns of dipeptides is depicted below.
Caption: Workflow for comparative dipeptide fragmentation analysis.
References
A Comparative Analysis of the Enzymatic Hydrolysis Rates of Glycyl-L-valine and Glycyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the enzymatic hydrolysis rates of two dipeptides, Glycyl-L-valine (Gly-Val) and Glycyl-L-alanine (Gly-Ala). The rate of peptide bond cleavage is a critical parameter in drug metabolism, protein degradation, and various biochemical pathways. Understanding the relative susceptibility of these dipeptides to enzymatic hydrolysis can inform research in drug design, proteomics, and cellular biology.
While direct, side-by-side kinetic data for the enzymatic hydrolysis of Gly-Val and Gly-Ala is not extensively documented in a single study, a comparison can be drawn from the known substrate specificities of key peptidases. This guide synthesizes available information to provide a qualitative and predictive comparison, supported by a generalized experimental protocol for researchers seeking to perform their own comparative analysis.
Theoretical Comparison Based on Enzyme Specificity
The enzymatic hydrolysis of dipeptides is primarily carried out by two major classes of enzymes: dipeptidyl peptidases, which cleave dipeptides from the N-terminus of a polypeptide, and carboxypeptidases, which cleave single amino acids from the C-terminus. The structural differences between the side chains of valine (a branched-chain amino acid) and alanine (a small aliphatic amino acid) are expected to influence their interaction with the active sites of these enzymes, thereby affecting the rate of hydrolysis.
Dipeptidyl Peptidase IV (DPP-IV) Specificity:
Dipeptidyl Peptidase IV (DPP-IV, also known as CD26) is a serine protease that preferentially cleaves Xaa-Pro or Xaa-Ala sequences from the N-terminus of peptides.[1][2] In the case of Gly-Val and Gly-Ala, the glycine residue occupies the P2 position, and the valine or alanine residue occupies the P1 position in the enzyme's active site.
-
Glycyl-L-alanine (Gly-Ala): Given DPP-IV's known preference for alanine at the P1 position, Gly-Ala is expected to be a good substrate for this enzyme.[1][2]
-
This compound (Gly-Val): While DPP-IV can cleave substrates with other amino acids at the P1 position, including valine, the rate is generally slower compared to substrates with alanine or proline.[1] The bulkier, branched side chain of valine may result in a less optimal fit within the S1 subsite of the DPP-IV active site compared to the smaller methyl side chain of alanine.
Therefore, it is predicted that Glycyl-L-alanine would be hydrolyzed at a faster rate than this compound by Dipeptidyl Peptidase IV.
Carboxypeptidase A Specificity:
Carboxypeptidase A is a metalloexopeptidase that catalyzes the hydrolysis of the C-terminal peptide bond. This enzyme exhibits a preference for substrates with C-terminal amino acids that have aromatic or large, branched aliphatic side chains.[3][4][5]
-
This compound (Gly-Val): The C-terminal valine residue, with its branched isopropyl side chain, fits well into the hydrophobic S1' pocket of carboxypeptidase A.[6] This favorable interaction is expected to promote efficient hydrolysis.
-
Glycyl-L-alanine (Gly-Ala): While alanine is also an aliphatic amino acid, its smaller methyl side chain may lead to a less stable interaction with the hydrophobic pocket of carboxypeptidase A compared to the larger valine side chain.[5]
Based on this specificity, it is predicted that This compound would be hydrolyzed at a faster rate than Glycyl-L-alanine by Carboxypeptidase A.
Hypothetical Quantitative Data
| Dipeptide | Enzyme | Hypothetical Km (mM) | Hypothetical kcat (s-1) | Hypothetical kcat/Km (M-1s-1) | Predicted Relative Hydrolysis Rate |
| Glycyl-L-alanine | Dipeptidyl Peptidase IV | Lower | Higher | Higher | Faster |
| This compound | Dipeptidyl Peptidase IV | Higher | Lower | Lower | Slower |
| Glycyl-L-alanine | Carboxypeptidase A | Higher | Lower | Lower | Slower |
| This compound | Carboxypeptidase A | Lower | Higher | Higher | Faster |
Experimental Protocol: A Generalized Approach for Comparative Analysis
To empirically determine and compare the enzymatic hydrolysis rates of this compound and Glycyl-L-alanine, a continuous spectrophotometric or fluorometric assay can be employed. This protocol outlines a general methodology that can be adapted for specific peptidases.
Objective: To determine the kinetic parameters (Km and Vmax) for the hydrolysis of Gly-Val and Gly-Ala by a selected peptidase.
Materials:
-
Purified peptidase (e.g., recombinant human Dipeptidyl Peptidase IV or bovine Carboxypeptidase A)
-
This compound
-
Glycyl-L-alanine
-
Chromogenic or fluorogenic substrates for the specific peptidase (e.g., Gly-Pro-p-nitroanilide for DPP-IV) for assay validation and as a positive control.
-
Appropriate assay buffer (e.g., Tris-HCl or HEPES buffer at the optimal pH for the enzyme).[7]
-
Microplate reader (spectrophotometer or fluorometer)
-
96-well microplates
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of the purified peptidase in the assay buffer.
-
Prepare stock solutions of Gly-Val and Gly-Ala in the assay buffer.
-
Prepare a series of dilutions of each dipeptide substrate to cover a range of concentrations (e.g., 0.1 to 10 times the expected Km).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
To initiate the reaction, add varying concentrations of the dipeptide substrates (Gly-Val and Gly-Ala) to the wells.
-
Include control wells with no enzyme to measure any non-enzymatic hydrolysis and wells with no substrate to measure any background signal from the enzyme preparation.
-
-
Data Acquisition:
-
The rate of hydrolysis can be monitored by measuring the increase in absorbance or fluorescence over time, resulting from the release of the free amino acids. The free amino group can be detected using methods like the ninhydrin assay, or by coupling the reaction to a secondary enzyme that produces a detectable signal.
-
Alternatively, HPLC can be used to separate and quantify the substrate and product over time.
-
For chromogenic or fluorogenic substrates, monitor the change in absorbance or fluorescence at the appropriate wavelength.[7]
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V0) from the linear portion of the progress curves (absorbance/fluorescence vs. time).
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax. The catalytic efficiency (kcat/Km) can then be calculated.
-
Experimental Workflow Diagram
Caption: Experimental workflow for comparing the enzymatic hydrolysis rates of Gly-Val and Gly-Ala.
Signaling Pathway of Dipeptide Hydrolysis
The enzymatic hydrolysis of a dipeptide is a fundamental biochemical reaction. The following diagram illustrates the general signaling pathway for this process, where a peptidase binds to the dipeptide substrate and catalyzes the cleavage of the peptide bond.
Caption: Generalized pathway for the enzymatic hydrolysis of a dipeptide.
Conclusion
Based on the known substrate specificities of key peptidases, it is plausible to predict differential hydrolysis rates for this compound and Glycyl-L-alanine. Gly-Ala is likely to be a preferred substrate for enzymes like Dipeptidyl Peptidase IV, which favor smaller amino acids at the P1 position. Conversely, Gly-Val may be more readily hydrolyzed by enzymes such as Carboxypeptidase A, which show a preference for bulkier, hydrophobic C-terminal residues.
For definitive quantitative comparison, direct experimental investigation is necessary. The provided generalized experimental protocol and workflow diagrams offer a framework for researchers to conduct such comparative studies. These investigations are crucial for advancing our understanding of peptide metabolism and for the rational design of peptide-based therapeutics with optimized stability and pharmacokinetic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of proline-specific proteinases: (I) Substrate specificity of dipeptidyl peptidase IV from pig kidney and proline-specific endopeptidase from Flavobacterium meningosepticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Tour of Carboxypeptidase A [sites.chem.utoronto.ca]
- 4. Carboxypeptidase - Wikipedia [en.wikipedia.org]
- 5. Carboxypeptidase A - Wikipedia [en.wikipedia.org]
- 6. proteopedia.org [proteopedia.org]
- 7. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]
Glycyl-L-valine in Cell Culture: A Comparative Guide to Dipeptide Supplementation for Enhanced Cell Growth
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of optimizing cell culture conditions for robust cell growth, viability, and enhanced productivity, the use of dipeptides as supplements has gained significant traction. These small peptides can offer advantages over free amino acids, such as increased stability and solubility, leading to more consistent and efficient nutrient delivery to cells. This guide provides a comparative analysis of Glycyl-L-valine against other commonly used dipeptides in cell culture applications, supported by available experimental data and detailed methodologies.
Introduction to Dipeptides in Cell Culture
Amino acids are fundamental building blocks for cellular growth and protein synthesis. However, some amino acids, like L-glutamine and L-tyrosine, are prone to degradation or have poor solubility in cell culture media. Dipeptides, which are composed of two amino acids linked by a peptide bond, can circumvent these issues. They are typically more stable in aqueous solutions and can be transported into cells where they are hydrolyzed into their constituent amino acids. This controlled intracellular release can lead to improved cell performance and higher yields of recombinant proteins.
Comparative Analysis of Dipeptide Performance
While extensive research has been conducted on various dipeptides, direct comparative studies involving this compound for cell growth enhancement are notably absent in publicly available literature. However, we can draw comparisons based on the performance of other well-studied dipeptides.
Table 1: Quantitative Comparison of Dipeptide Supplementation on Cell Growth
| Dipeptide | Cell Line | Concentration | Observed Effect on Cell Growth | Reference |
| This compound | Various | - | No direct experimental data on cell growth enhancement is publicly available. | - |
| L-alanyl-L-glutamine | Porcine Intestinal Epithelial Cells (IPEC-J2) | 2.5 mM | No significant difference in cell viability compared to free L-glutamine. Maintained cell proliferation. | [1] |
| Chinese Hamster Ovary (CHO) | 4-6 mM | Accelerated cell growth. | [2] | |
| Mouse Small Intestinal Epithelial (MSIE) Cells | 1.0 mmol/l | Promoted increased cell viability and proliferation. | ||
| Glycyl-L-glutamine | Porcine Intestinal Epithelial Cells (IPEC-J2) | 2.5 mM | Significantly reduced cell viability and proliferation compared to free L-glutamine. | [1] |
| Chinese Hamster Ovary (CHO) | 4-6 mM | Supported growth-decoupled product formation. | [2] | |
| Glycyl-L-tyrosine | Chinese Hamster Ovary (CHO) | 0.5 mM, 1.0 mM, 2.0 mM, 4.0 mM | Enhanced cell growth and titers compared to free L-tyrosine supplementation. | [3] |
Note: The lack of data for this compound highlights a research gap. The performance of a dipeptide can be cell-line specific and depend on the specific amino acid composition.
Experimental Protocols
To facilitate further research and direct comparison, detailed experimental protocols for evaluating the effect of dipeptide supplementation on cell growth are provided below.
Protocol 1: Evaluation of Dipeptide Supplementation in CHO Cells[2]
This protocol is adapted from a study on various dipeptides in an IgG1-producing CHO cell line.[2]
1. Cell Culture Maintenance:
- Culture an IgG1-producing CHO cell line (e.g., CHO DP12#1934) in a suitable basal medium (e.g., TC42 medium) supplemented with necessary components like 200 nM methotrexate (MTX) and 4 mM L-glutamine.
- Maintain cells in a humidified incubator at 36.5°C with 8% CO2.
2. Dipeptide Supplementation Experiment:
- Inoculate main batch cultures in shaking flasks (e.g., 125 mL) with a working volume of 40 mL.
- Supplement the basal medium with the dipeptide of interest (e.g., this compound) at a concentration range of 4 to 6 mM.
- Include a control group with no dipeptide supplementation.
- Incubate the cultures at 36.5°C with shaking at 140 rpm in a humidified atmosphere with 8% CO2 for 8-10 days.
3. Cell Growth and Viability Analysis:
- Take daily samples from the cultures.
- Determine viable cell density and viability using the Trypan blue exclusion method with an automated cell counter (e.g., Cedex).
4. Product Titer Analysis (Optional):
- Quantify the concentration of the recombinant protein (e.g., monoclonal antibody) in the culture supernatant using methods like ELISA or HPLC.
Protocol 2: Evaluation of Dipeptide Supplementation in Intestinal Epithelial Cells
This protocol is based on a study comparing L-alanyl-L-glutamine and Glycyl-L-glutamine in IPEC-J2 cells.
1. Cell Culture Maintenance:
- Culture IPEC-J2 cells in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, penicillin, and streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Dipeptide Supplementation Experiment:
- Seed cells in multi-well plates (e.g., 96-well plates for viability assays).
- After cell attachment, replace the medium with a medium containing the dipeptide of interest (e.g., this compound) at a specific concentration (e.g., 2.5 mM).
- Include control groups with equivalent concentrations of the constituent free amino acids and a negative control with no supplementation.
3. Cell Viability and Proliferation Assays:
- Cell Viability: After a defined incubation period (e.g., 48 hours), assess cell viability using a colorimetric assay such as MTT or WST-1.
- Cell Proliferation: Measure DNA synthesis using methods like BrdU incorporation or EdU staining followed by flow cytometry or fluorescence microscopy.
Signaling Pathways and Mechanisms of Action
Dipeptides are transported into mammalian cells primarily through proton-coupled peptide transporters, PepT1 and PepT2. Once inside the cell, they are rapidly hydrolyzed by cytosolic peptidases into their constituent amino acids. These amino acids then become available for various cellular processes, including protein synthesis and energy metabolism.
The increased availability of specific amino acids can activate key signaling pathways that regulate cell growth and proliferation, such as the mTOR and JAK2-STAT5 pathways.[4]
Diagrams of Cellular Mechanisms
Conclusion
The use of dipeptides as a cell culture supplement offers a promising strategy to enhance cell growth and productivity by providing a stable and soluble source of essential amino acids. While dipeptides like L-alanyl-L-glutamine and Glycyl-L-tyrosine have demonstrated positive effects on various cell lines, there is a clear lack of published data on the specific impact of this compound.
The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate this compound and other dipeptides in their specific cell culture systems. Such studies are crucial to fill the existing knowledge gap and to unlock the full potential of dipeptide supplementation in biopharmaceutical research and production. Further investigation into the nuanced effects of different dipeptide combinations on cellular metabolism and signaling will undoubtedly pave the way for more rational and effective cell culture media design.
References
- 1. karger.com [karger.com]
- 2. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipeptide (Methionyl-Methionine) Transport and Its Effect on β-Casein Synthesis in Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Glycyl-L-valine and its Constituent Amino Acids, Glycine and L-valine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of the dipeptide Glycyl-L-valine against its individual amino acid components, glycine and L-valine. While direct comparative studies on the specific biological effects of this compound are limited, this document synthesizes available data on their distinct physicochemical properties, mechanisms of cellular uptake, and metabolic fates. By examining these fundamental differences, researchers can better understand the potential for unique biological activities of the dipeptide and identify areas for future investigation.
Key Distinctions in Biological Transport and Metabolism
A primary differentiator between this compound and its constituent amino acids lies in their mechanism of intestinal absorption and cellular uptake. Free amino acids like glycine and L-valine are absorbed through various sodium-dependent and independent amino acid transporters. In contrast, dipeptides such as this compound are primarily transported by the high-capacity, low-affinity peptide transporter 1 (PepT1)[1]. This transporter facilitates the uptake of a wide range of di- and tripeptides, representing a distinct pathway for amino acid assimilation.
Once absorbed into intestinal epithelial cells, this compound is largely hydrolyzed by intracellular peptidases into its constituent amino acids, glycine and L-valine, which then enter the bloodstream. However, the dipeptide form may offer advantages in terms of stability and absorption kinetics. Studies on other glycyl-dipeptides have indicated that the N-terminal glycine residue can confer greater stability against hydrolysis in plasma compared to dipeptides with other N-terminal amino acids. This suggests that a portion of this compound may circulate intact, potentially enabling it to exert biological effects distinct from a simple mixture of glycine and L-valine.
Comparative Biological Activities: An Analogous Case Study
Direct experimental data comparing the biological activities of this compound with glycine and L-valine is scarce. However, research on other dipeptides provides a compelling rationale for expecting unique activities. For instance, a study on the dipeptide Lys-Glu demonstrated that it stimulated the proliferation of splenic cells in an organotypic culture. In contrast, an equimolar mixture of its constituent amino acids, lysine and glutamic acid, inhibited the growth of these same cells[2]. This finding underscores the principle that the peptide bond itself can confer novel biological properties that are not present in the individual amino acid components. This suggests that this compound may also possess biological activities that are not simply the sum of the activities of glycine and L-valine.
Data Summary
The following tables summarize the known biological activities and properties of this compound, glycine, and L-valine.
Table 1: General Properties and Biological Roles
| Feature | This compound | Glycine | L-valine |
| Description | A dipeptide composed of glycine and L-valine residues. An incomplete breakdown product of protein digestion or protein catabolism[3][4][5]. | The simplest proteinogenic amino acid. Acts as a neurotransmitter and a precursor for numerous biomolecules[6]. | An essential branched-chain amino acid (BCAA) crucial for muscle metabolism and protein synthesis. |
| Primary Biological Role | Potential role in protein synthesis and metabolic pathways[4]. | Inhibitory neurotransmitter in the CNS; co-agonist at NMDA receptors; precursor for collagen, purines, and glutathione[6]. | Protein synthesis; muscle growth and repair; energy source, particularly during exercise. |
Table 2: Cellular Uptake and Metabolism
| Feature | This compound | Glycine | L-valine |
| Primary Intestinal Transporter | Peptide Transporter 1 (PepT1)[1]. | Various Na+-dependent and independent amino acid transporters (e.g., GlyT1, GlyT2)[7][8]. | Branched-chain amino acid transporters. |
| Plasma Stability | Expected to be relatively high for a glycyl-dipeptide. | Metabolized in the liver and other tissues. | Metabolized primarily in muscle tissue. |
| Intracellular Fate | Primarily hydrolyzed to glycine and L-valine by cytosolic peptidases. | Incorporated into proteins; converted to other metabolites. | Incorporated into proteins; catabolized for energy. |
Experimental Protocols
Detailed methodologies for key experiments relevant to comparing the biological activities of this compound and its constituent amino acids are provided below.
In Vitro Peptide Transport Assay using Caco-2 Cells
This protocol is designed to assess the intestinal permeability of peptides and amino acids.
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium[9]. The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER)[9][10].
-
Transport Experiment: The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)[11]. The test compound (this compound, glycine, or L-valine) is added to the apical (upper) chamber. Samples are collected from the basolateral (lower) chamber at various time points (e.g., 15, 30, 60, 90, and 120 minutes)[11].
-
Quantification: The concentration of the transported compound in the basolateral samples is quantified using a suitable analytical method, such as LC-MS/MS[12].
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber[9].
Cell Proliferation (MTT) Assay
This assay measures cell viability and proliferation based on the metabolic activity of the cells.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight[13].
-
Treatment: The cells are then treated with various concentrations of this compound, glycine, L-valine, or a control vehicle.
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL[14].
-
Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells[15].
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals[13][14].
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader[13]. The absorbance is directly proportional to the number of viable cells.
Plasma Stability Assay
This protocol assesses the stability of a compound in plasma.
-
Incubation: The test compound (this compound) is incubated in plasma (human, rat, or mouse) at 37°C[12].
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, 120 minutes)[12].
-
Reaction Termination: The enzymatic reaction in the aliquots is stopped by adding a protein precipitation agent, such as acetonitrile or methanol, often containing an internal standard[12].
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins[12].
-
Quantification: The concentration of the remaining parent compound in the supernatant is determined by LC-MS/MS[12].
-
Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the concentration at time 0. The half-life (t1/2) of the compound in plasma is then determined by plotting the natural logarithm of the remaining percentage against time.
Signaling Pathways
The following diagrams illustrate the known signaling pathways associated with glycine and L-valine. The potential effects of this compound on these or other pathways remain an area for future research.
Figure 1: Glycine Signaling Pathways.
Figure 2: L-Valine Signaling Pathway.
Conclusion
While this compound is chemically a simple combination of glycine and L-valine, its biological properties are likely more complex than a mere sum of its parts. The distinct mechanism of its transport via PepT1 and its potential for increased plasma stability present clear physical and metabolic differences from its constituent amino acids. Drawing parallels from other dipeptide studies, it is plausible that this compound possesses unique biological activities that warrant further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to explore these potential differences and unlock the full therapeutic and scientific potential of this dipeptide. Future studies directly comparing the effects of this compound with glycine and L-valine on various cellular processes, such as proliferation, inflammation, and specific signaling pathways, are essential to fully elucidate its biological significance.
References
- 1. Significance of Peptide Transporter 1 in the Intestinal Permeability of Valacyclovir in Wild-Type and PepT1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. CAS 1963-21-9: this compound | CymitQuimica [cymitquimica.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. L-Glycine: a novel antiinflammatory, immunomodulatory, and cytoprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of the transport kinetics of glycine transporter 1 and glycine transporter 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of the transport kinetics of glycine transporter 1 and glycine transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro [frontiersin.org]
- 11. Investigating the Transepithelial Transport and Enzymatic Stability of Lactononadecapeptide (NIPPLTQTPVVVPPFLQPE), a 19-Amino Acid Casein-Derived Peptide in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. boneandcancer.org [boneandcancer.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Quantification of Glycyl-L-valine in Biological Samples: A Comparison of Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of dipeptides such as Glycyl-L-valine (Gly-Val) in biological matrices is of significant interest in various fields of research, including drug metabolism, pharmacokinetics, and clinical diagnostics. This guide provides a comparative overview of the primary analytical techniques employed for this purpose, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present supporting data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.
Overview of Analytical Techniques
The quantification of small peptides like this compound in complex biological samples such as plasma presents analytical challenges due to their low endogenous concentrations and the presence of interfering substances. Several methodologies can be employed, each with distinct advantages and limitations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold-standard for the quantification of small molecules in biological fluids. Its high selectivity, sensitivity, and specificity make it the preferred method for obtaining accurate and precise measurements.
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: A widely used technique that can be adapted for dipeptide analysis, often requiring derivatization to enhance detection.
-
Enzyme-Linked Immunosorbent Assay (ELISA): An immunoassay-based method that offers high throughput but may be limited by the availability of specific antibodies for small dipeptides.
Performance Comparison
The following table summarizes the typical performance characteristics of a proposed LC-MS/MS method for this compound compared to alternative techniques. The LC-MS/MS data is based on established methods for similar dipeptides and individual amino acids.
| Parameter | LC-MS/MS (Proposed) | HPLC with Fluorescence Detection | ELISA |
| Linearity (Range) | 0.5 - 500 ng/mL | 10 - 1000 ng/mL | 1.56 - 100 nmol/mL (for Valine)[1] |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 | Typically > 0.98 |
| Accuracy (% Bias) | Within ±15% | Within ±20% | Within ±20% |
| Precision (%RSD) | < 15% | < 20% | < 15% (Intra-assay for Valine)[1] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | ~10 ng/mL | ~1.56 nmol/mL (for Valine)[1] |
| Specificity/Selectivity | High (based on mass transitions) | Moderate (potential for co-elution) | High (antibody-dependent) |
| Throughput | Moderate to High | Moderate | High |
| Sample Volume | Low (µL range) | Low to Moderate | Low (µL range) |
Experimental Protocols
Proposed LC-MS/MS Method for this compound
This proposed method is based on established protocols for the analysis of small peptides and amino acids in plasma.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of ice-cold methanol containing the internal standard (this compound-13C5,15N).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor Ion (Q1): m/z 175.1; Product Ion (Q3): m/z 72.1 (based on the valine immonium ion)
-
This compound-13C5,15N (Internal Standard): Precursor Ion (Q1): m/z 181.1; Product Ion (Q3): m/z 77.1
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 15-25 eV.
Alternative Method: HPLC with Pre-column Derivatization and Fluorescence Detection
This method is based on a general approach for peptide analysis.
1. Sample Preparation and Derivatization
-
Perform protein precipitation as described for the LC-MS/MS method.
-
After evaporation, reconstitute the sample in a suitable buffer (e.g., borate buffer, pH 8.5).
-
Add a derivatizing agent such as o-phthaldialdehyde (OPA) or fluorescamine and incubate to allow the reaction to complete.
2. High-Performance Liquid Chromatography
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile).
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent.
Visualizing the Workflow
The following diagrams illustrate the key steps in the quantification of this compound in biological samples.
Conclusion
For the sensitive and specific quantification of this compound in biological samples, LC-MS/MS is the superior method, offering high accuracy and precision. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variability during sample preparation. While HPLC with fluorescence detection can be a viable alternative, it generally has lower sensitivity and may be more susceptible to interferences. ELISA, although high-throughput, is contingent on the availability of highly specific antibodies for the dipeptide. The choice of method will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and available instrumentation.
References
Validating the Structure of Glycyl-L-valine: A Comparative Guide to 2D NMR and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise structural confirmation of peptides is a critical step in ensuring the quality, efficacy, and safety of therapeutic candidates and research compounds. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with alternative analytical methods for the structural validation of the dipeptide Glycyl-L-valine.
This document details the experimental protocols for acquiring 2D NMR data and presents the expected spectral correlations for this compound. Furthermore, it offers a comparative analysis of 2D NMR against mass spectrometry and Edman degradation, providing a framework for selecting the most appropriate analytical strategy based on specific research needs.
Structural Elucidation of this compound using 2D NMR Spectroscopy
Two-dimensional NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the connectivity and spatial relationship of atoms within a molecule. For a dipeptide like this compound, with the chemical structure shown below, 2D NMR experiments such as COSY, HSQC, and HMBC are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the peptide bond linkage.
Chemical Structure of this compound:
Predicted ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the expected ¹H and ¹³C chemical shifts for this compound based on published data. These values are fundamental for interpreting the 2D NMR spectra.
| Atom | Residue | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| α-CH₂ | Glycine | 3.54 | 40.33 |
| C=O | Glycine | - | 166.55 |
| NH | Valine | 8.03 | - |
| α-CH | Valine | 4.25 | 60.99 |
| β-CH | Valine | 1.90 | 29.98 |
| γ-CH₃ | Valine | 0.91 | 17.00, 18.75 |
| C=O | Valine | - | 178.33 |
| COOH | Valine | 11.0 | - |
Predicted 2D NMR Correlations for this compound
Based on the chemical structure and the predicted chemical shifts, the following correlations are expected in the 2D NMR spectra of this compound.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.
| Proton 1 | Correlates with Proton 2 |
| α-CH (Val) | β-CH (Val) |
| β-CH (Val) | γ-CH₃ (Val) |
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to (one-bond correlation).
| Proton | Correlates with Carbon |
| α-CH₂ (Gly) | α-C (Gly) |
| α-CH (Val) | α-C (Val) |
| β-CH (Val) | β-C (Val) |
| γ-CH₃ (Val) | γ-C (Val) |
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for identifying the connectivity of different spin systems, including across the peptide bond.
| Proton | Correlates with Carbon |
| α-CH₂ (Gly) | C=O (Gly) |
| NH (Val) | C=O (Gly), α-C (Val), β-C (Val) |
| α-CH (Val) | C=O (Gly), C=O (Val), β-C (Val), γ-C (Val) |
| β-CH (Val) | α-C (Val), C=O (Val), γ-C (Val) |
| γ-CH₃ (Val) | α-C (Val), β-C (Val) |
Experimental Protocols
Sample Preparation for 2D NMR Spectroscopy
-
Sample Purity: The this compound sample should be of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent: Deuterated water (D₂O) is a suitable solvent for this compound. The choice of a deuterated solvent is crucial to avoid a large solvent signal that can obscure the analyte signals.
-
Concentration: A concentration of 10-50 mM is recommended for acquiring 2D NMR spectra with a good signal-to-noise ratio in a reasonable time.
-
pH: The pH of the sample solution should be adjusted to a desired value (e.g., physiological pH ~7.4) using dilute DCl or NaOD in D₂O, as chemical shifts of ionizable groups are pH-dependent.
-
Internal Standard: A small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropionate), can be added for referencing the chemical shifts to 0.00 ppm.
2D NMR Data Acquisition
The following is a general protocol for acquiring 2D NMR spectra on a standard high-field NMR spectrometer (e.g., 400-600 MHz):
-
¹H NMR Spectrum: Acquire a standard one-dimensional ¹H NMR spectrum to check the sample concentration, purity, and spectral width.
-
COSY: A standard gradient-enhanced COSY (gCOSY) or DQF-COSY (Double-Quantum Filtered COSY) experiment is performed to establish proton-proton couplings. Key parameters to optimize include the spectral width in both dimensions, the number of increments in the indirect dimension (t₁), and the number of scans per increment.
-
HSQC: A gradient-enhanced HSQC experiment with sensitivity enhancement is typically used to determine one-bond proton-carbon correlations. The spectral widths in both the ¹H and ¹³C dimensions need to be set appropriately.
-
HMBC: A gradient-enhanced HMBC experiment is acquired to obtain long-range proton-carbon correlations. The key parameter to optimize is the long-range coupling delay, which is typically set to a value corresponding to a coupling constant of 8-10 Hz to observe two- and three-bond correlations.
Visualization of Experimental and Logical Workflows
The following diagrams illustrate the workflow for 2D NMR-based structure validation and the logical relationship between the different NMR experiments.
Comparative stability of Glycyl-L-valine and other dipeptides in solution
For researchers, scientists, and drug development professionals, understanding the inherent stability of dipeptides is crucial for the formulation of peptide-based therapeutics, the design of enzyme inhibitors, and various applications in proteomics and metabolomics. The stability of the peptide bond to hydrolysis is a key determinant of a dipeptide's shelf-life and in vivo efficacy.
This guide provides a comparative overview of the stability of Glycyl-L-valine and other common dipeptides in aqueous solutions. While direct comparative kinetic data for this compound under various conditions is limited in publicly available literature, we can infer its relative stability based on the principles of peptide chemistry and available data for structurally similar dipeptides. This guide presents available quantitative data for the hydrolysis of select dipeptides and outlines a comprehensive experimental protocol for determining dipeptide stability.
Factors Influencing Dipeptide Stability
The stability of a dipeptide in solution is primarily governed by the susceptibility of its amide bond to hydrolysis. This, in turn, is influenced by several factors:
-
Amino Acid Composition: The nature of the N-terminal and C-terminal amino acid residues significantly impacts the rate of hydrolysis. Steric hindrance from bulky side chains, such as the isopropyl group in valine, can shield the peptide bond from nucleophilic attack, thereby increasing stability compared to dipeptides with smaller side chains like glycine.
-
pH of the Solution: Peptide hydrolysis is subject to both acid- and base-catalyzed mechanisms. The rate of hydrolysis is generally slowest near neutral pH and increases under acidic or alkaline conditions.[1][2]
-
Temperature: As with most chemical reactions, the rate of peptide hydrolysis increases with temperature.[3]
-
Buffer Composition: The type and concentration of buffer components can also influence the rate of degradation.[4]
Quantitative Comparison of Dipeptide Hydrolysis
The following table summarizes the pseudo-first-order rate constants (k) for the hydrolysis of Glycyl-glycine (Gly-Gly) and Alanyl-alanine (Ala-Ala) at 95°C across a range of pH values. This data highlights the significant impact of pH on dipeptide stability.
| Dipeptide | pH 3 (k, s⁻¹) | pH 5 (k, s⁻¹) | pH 7 (k, s⁻¹) | pH 10 (k, s⁻¹) |
| Glycyl-glycine (Gly-Gly) | 1.7 x 10⁻⁷ | 0.5 x 10⁻⁷ | 0.7 x 10⁻⁷ | 10.3 x 10⁻⁷ |
| Alanyl-alanine (Ala-Ala) | 1.2 x 10⁻⁷ | 0.3 x 10⁻⁷ | 0.4 x 10⁻⁷ | 7.5 x 10⁻⁷ |
Data sourced from a study on the pH-dependent mechanisms of non-enzymatic peptide bond cleavage.[1][2]
Note: Quantitative data for the hydrolysis of this compound, Glycyl-L-leucine, and Alanyl-glycine under identical conditions was not available in the reviewed literature. However, based on the principle of steric hindrance, it is hypothesized that this compound would exhibit greater stability (a lower hydrolysis rate constant) compared to Glycyl-glycine and Glycyl-alanine due to the bulky side chain of valine.
Experimental Protocol for Comparative Stability Analysis
To quantitatively assess and compare the stability of this compound and other dipeptides, the following experimental protocol can be employed. This protocol utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify the intact dipeptide from its constituent amino acid degradation products over time.
Objective:
To determine the hydrolysis rate constant of a dipeptide in an aqueous solution at a specific pH and temperature.
Materials:
-
Dipeptides of interest (e.g., this compound, Glycyl-glycine, Glycyl-alanine, Glycyl-L-leucine, Alanyl-glycine)
-
HPLC-grade water
-
Buffer solutions of desired pH (e.g., phosphate buffer for pH 7, citrate buffer for pH 3 and 5, carbonate-bicarbonate buffer for pH 10)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
HPLC system with a C18 column and UV detector
-
Thermostatically controlled incubator or water bath
-
Autosampler vials
Procedure:
-
Preparation of Dipeptide Stock Solutions:
-
Accurately weigh and dissolve each dipeptide in the chosen buffer to a final concentration of 1 mg/mL.
-
Filter the solutions through a 0.22 µm syringe filter.
-
-
Incubation:
-
Transfer aliquots of each dipeptide solution into separate, sealed autosampler vials.
-
Place the vials in a thermostatically controlled environment set to the desired temperature (e.g., 50°C).
-
-
Time-Course Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72, and 96 hours), remove one vial for each dipeptide from the incubator.
-
Immediately quench the hydrolysis reaction by adding an equal volume of 0.1% TFA in water. This acidification will stabilize the sample for analysis.
-
Store the quenched samples at 4°C until HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 2% B
-
5-25 min: 2% to 30% B (linear gradient)
-
25-30 min: 30% to 90% B (wash)
-
30-35 min: 90% to 2% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to the intact dipeptide in each chromatogram.
-
Plot the natural logarithm of the peak area of the intact dipeptide against time.
-
The slope of the resulting linear regression will be equal to the negative of the pseudo-first-order rate constant (-k).
-
The half-life (t₁/₂) of the dipeptide can be calculated using the formula: t₁/₂ = 0.693 / k.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for assessing dipeptide stability.
Signaling Pathways and Logical Relationships
The degradation of a dipeptide in an aqueous solution primarily proceeds through hydrolysis, which can be influenced by the surrounding chemical environment. The following diagram illustrates the logical relationship between the dipeptide, its degradation products, and the key factors influencing this transformation.
By understanding the factors that govern dipeptide stability and employing standardized analytical methods, researchers can make informed decisions in the development of robust and effective peptide-based products.
References
A Head-to-Head Comparison of Glycyl-L-valine and L-alanyl-L-glutamine in Fed-Batch Culture for Enhanced Recombinant Protein Production
For Researchers, Scientists, and Drug Development Professionals
In the realm of biopharmaceutical manufacturing, optimizing fed-batch culture conditions is paramount to maximizing the yield and quality of recombinant proteins. The choice of nutrient supplementation, particularly amino acids, plays a pivotal role in sustaining cell viability, promoting growth, and enhancing protein expression. While L-glutamine has traditionally been a cornerstone of cell culture media, its instability and propensity to generate cytotoxic ammonia have driven the exploration of more stable dipeptide alternatives. This guide provides a comprehensive head-to-head comparison of two such dipeptides, Glycyl-L-valine (Gly-Val) and L-alanyl-L-glutamine (Ala-Gln), in the context of fed-batch cultures, primarily focusing on Chinese Hamster Ovary (CHO) cells, the workhorse of the biopharmaceutical industry.
This comparison synthesizes findings from various studies to offer an objective analysis of their respective impacts on key performance indicators, supported by experimental data and detailed protocols.
Executive Summary
| Feature | This compound | L-alanyl-L-glutamine |
| Primary Benefit | Potential for reduced ammonia and lactate production, leading to improved cell growth and protein quality. | Enhanced stability over L-glutamine, reducing ammonia formation and improving cell viability and productivity. |
| Impact on Cell Growth | Valine supplementation has been shown to have a positive impact on CHO cell culture performance. | Can lead to a slower initial growth rate compared to L-glutamine but sustains higher viable cell densities over time.[1] |
| Impact on Productivity | Supplementation with valine, a component of Gly-Val, increased Erythropoietin (EPO) titer by 25% in one study.[2][3] | Maximized monoclonal antibody (MAb) titer when completely replacing L-glutamine in both basal and feed media.[1] |
| Byproduct Formation | Valine feeding decreased ammonium and lactate production by 23% and 26%, respectively.[2][3] | Produces less ammonia compared to L-glutamine, mitigating its cytotoxic effects.[1] |
| Product Quality | Valine supplementation led to higher sialic acid content of the EPO protein, likely due to lower ammonium levels.[2][3] | Can contribute to improved product quality by reducing the negative impacts of ammonia on glycosylation. |
| Mechanism of Action | Valine feeding enriches the Tricarboxylic Acid (TCA) cycle, potentially leading to more efficient energy metabolism and reduced waste byproduct formation.[2] | Serves as a stable source of L-glutamine, being hydrolyzed by aminopeptidases to release L-glutamine and L-alanine for cellular metabolism. |
Detailed Performance Data
This compound: Impact of Valine Supplementation
While direct studies on this compound are limited, research on the effects of its constituent amino acid, L-valine, provides significant insights into its potential benefits in fed-batch culture. A key study demonstrated that feeding 5 mM valine to a CHO cell culture producing Erythropoietin (EPO) resulted in notable improvements.
Table 1: Effect of Valine Feeding on CHO Cell Culture Performance [2][3]
| Parameter | Control | 5 mM Valine Fed | Percentage Change |
| EPO Titer | - | - | +25% |
| Ammonium Production | - | - | -23% |
| Lactate Production | - | - | -26% |
Data presented as percentage change relative to the control culture. Absolute values were not provided in the source material.
L-alanyl-L-glutamine: A Superior Alternative to L-glutamine
L-alanyl-L-glutamine has been more extensively studied as a direct replacement for L-glutamine in fed-batch cultures. The following tables summarize the performance of Ala-Gln in a fed-batch culture of a POTELLIGENT™ CHO cell line expressing an anti-CD20 chimeric antibody.
Table 2: Effect of L-alanyl-L-glutamine on Cell Growth and Viability in Erlenmeyer Flasks [1]
| Condition (Basal-Feed) | Maximum Viable Cell Density (x 10⁵ cells/mL) | Viability Decline |
| Gln-Gln | ≤ 47.68 | Rapid decline |
| Gln-AlaGln | ~ 45.83 | Maintained high viability |
| AlaGln-AlaGln | Lower than Gln-Gln | Attenuated decline |
Table 3: Effect of L-alanyl-L-glutamine on Monoclonal Antibody Titer in a 1-L Bioreactor [1]
| Condition (Basal-Feed) | MAb Titer Increase over Gln-Gln |
| Gln-AlaGln | - |
| AlaGln-AlaGln | 100 mg/L higher titer |
Table 4: Impact of L-alanyl-L-glutamine on Apoptosis and Ammonia Accumulation [1]
| Condition | Apoptotic Ratio | Ammonia Accumulation |
| Gln-Gln | Highest | Increased over time |
| Gln-AlaGln | Relatively low | Declined between days 6 and 10 |
| AlaGln-AlaGln | Lowest | Declined between days 6 and 10 |
Experimental Protocols
Valine Feeding in Fed-Batch Culture
A detailed experimental protocol for the valine feeding study was not fully available in the cited source. However, the key parameters were:
-
Cell Line: CHO cells producing Erythropoietin (EPO).
-
Culture Mode: Fed-batch.
-
Supplementation: 5 mM L-valine was added to the culture medium before the production phase.
-
Analysis: EPO titer, ammonium, and lactate concentrations were measured and compared to a control culture without valine supplementation.[2][3]
L-alanyl-L-glutamine Fed-Batch Culture Protocol
The following protocol was used for the evaluation of L-alanyl-L-glutamine in a fed-batch culture of POTELLIGENT™ CHO cells.[1]
-
Cell Line: POTELLIGENT™ CHO cells expressing anti-CD20 chimeric antibody.
-
Basal Medium: EX-CELL 302.
-
Initial Culture Conditions (Erlenmeyer Flasks):
-
Inoculation density: 3.0 × 10⁵ cells/mL.
-
Working volume: 40 mL in 250-mL Erlenmeyer flasks.
-
Temperature: 35.0 °C.
-
CO₂: 5% (v/v).
-
Agitation: 100 rpm.
-
Duration: 14 days.
-
pH and Dissolved Oxygen (DO): Not controlled.
-
-
Fed-Batch Strategy:
-
Gln-Gln: Basal medium with 6 mmol/L L-glutamine, fed with a solution containing L-glutamine.
-
Gln-AlaGln: Basal medium with 6 mmol/L L-glutamine, fed with a solution containing L-alanyl-L-glutamine.
-
AlaGln-AlaGln: Basal medium with 6 mmol/L L-alanyl-L-glutamine, fed with a solution containing L-alanyl-L-glutamine.
-
-
Bioreactor Culture:
-
1-L bioreactor.
-
Similar media and feeding strategies as the flask cultures.
-
Controlled pH and DO.
-
-
Analytical Methods:
-
Cell density and viability: Vi-CELL XR Cell Viability Analyzer.
-
MAb concentration: ELISA.
-
Apoptosis: Annexin V-FITC Apoptosis Detection Kit.
-
Ammonium concentration: Measured over time.
-
Signaling Pathways and Metabolic Impact
This compound: Enhancing Central Carbon Metabolism
The beneficial effects of valine supplementation are linked to its impact on central carbon metabolism. Flux balance analysis (FBA) suggests that valine feeding enriches the Tricarboxylic Acid (TCA) cycle.[2] This enhancement of the TCA cycle is believed to be linked to the observed reduction in lactate and ammonia accumulation. The proposed mechanism involves the excretion of alanine as a primary means of reducing ammonium concentration.
L-alanyl-L-glutamine: A Stable Glutamine Source
L-alanyl-L-glutamine's primary advantage lies in its stability in culture media compared to free L-glutamine. This stability prevents the spontaneous degradation of glutamine into ammonia, a major inhibitor of cell growth and productivity. In the cell culture environment, extracellular peptidases are thought to slowly hydrolyze Ala-Gln, releasing L-alanine and L-glutamine, which are then taken up by the cells and utilized in their respective metabolic pathways. This controlled release mechanism ensures a steady supply of glutamine while minimizing the accumulation of toxic ammonia.
Conclusion
Both this compound and L-alanyl-L-glutamine present compelling advantages as supplements in fed-batch cultures for recombinant protein production.
L-alanyl-L-glutamine is a well-documented, stable alternative to L-glutamine that effectively reduces ammonia accumulation, leading to improved cell viability and increased monoclonal antibody titers.[1] Its mechanism is straightforward, providing a controlled release of L-glutamine.
This compound , while less directly studied, shows significant promise based on the positive effects of L-valine supplementation. The potential to not only reduce ammonia but also lactate, coupled with an enhancement of the TCA cycle, suggests a more profound and beneficial impact on cellular metabolism.[2] The observed improvement in protein quality (sialylation) with valine feeding further strengthens its case.[2][3]
Recommendation:
For processes heavily impacted by ammonia toxicity from L-glutamine degradation, L-alanyl-L-glutamine is a proven and reliable solution. However, for a more comprehensive metabolic optimization aimed at reducing both ammonia and lactate, and potentially improving protein quality, This compound warrants serious consideration and further investigation. Direct comparative studies are needed to definitively establish the superior dipeptide for specific cell lines and products. Researchers are encouraged to evaluate both dipeptides in their specific systems to determine the optimal feeding strategy for their process goals.
References
- 1. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Valine feeding reduces ammonia production through rearrangement of metabolic fluxes in central carbon metabolism of CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Anti-Dipeptide Antibody Cross-Reactivity: A Focus on Glycyl-L-valine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the principles and methodologies for assessing the cross-reactivity of anti-dipeptide antibodies, with a specific focus on the hypothetical analysis of an antibody targeting Glycyl-L-valine (Gly-Val). Due to the limited availability of public data on antibodies specifically raised against this compound, this guide utilizes illustrative data and established methodologies from analogous anti-dipeptide antibody systems, such as those targeting Carnosine (β-alanyl-L-histidine), to provide a practical framework for evaluation.
Data Presentation: Comparative Cross-Reactivity Analysis
To effectively evaluate the specificity of an anti-dipeptide antibody, it is crucial to assess its binding affinity to a panel of structurally related and unrelated dipeptides. The following table presents an illustrative dataset for a hypothetical monoclonal antibody raised against this compound, demonstrating how quantitative data can be structured for easy comparison. Binding affinities are typically determined by methods such as Surface Plasmon Resonance (SPR), while cross-reactivity can be assessed using competitive Enzyme-Linked Immunosorbent Assays (ELISA).
Table 1: Illustrative Cross-Reactivity Profile of a Hypothetical Anti-Glycyl-L-valine Antibody
| Dipeptide Analyte | Sequence | Structural Similarity to Gly-Val | Binding Affinity (Kd) (nM) | Relative Cross-Reactivity (%) |
| This compound (Target) | Gly-Val | - | 1.5 | 100 |
| Glycyl-L-leucine | Gly-Leu | High (Valine to Leucine substitution) | 25 | 6 |
| Glycyl-L-isoleucine | Gly-Ile | High (Valine to Isoleucine substitution) | 40 | 3.75 |
| Alanyl-L-valine | Ala-Val | Moderate (Glycine to Alanine substitution) | 150 | 1 |
| Glycyl-L-alanine | Gly-Ala | Moderate (Valine to Alanine substitution) | 500 | 0.3 |
| Glycyl-glycine | Gly-Gly | Low (Valine to Glycine substitution) | > 10,000 | < 0.01 |
| L-Valyl-L-glycine | Val-Gly | Low (Inverted sequence) | > 10,000 | < 0.01 |
| Carnosine | β-Ala-His | Very Low | Not Detectable | Not Detectable |
Note: The data presented in this table is for illustrative purposes only and is intended to model the expected outcomes of cross-reactivity studies.
Experimental Protocols
Accurate assessment of antibody cross-reactivity relies on robust and well-defined experimental protocols. The two primary methods for quantitative analysis are Surface Plasmon Resonance (SPR) for determining binding kinetics and affinity, and competitive ELISA for assessing relative cross-reactivity.
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free technique that allows for the real-time measurement of biomolecular interactions.
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) of the anti-dipeptide antibody to various dipeptides.
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chip (e.g., CM5, for amine coupling)
-
Anti-dipeptide antibody
-
Dipeptide panel (including Gly-Val and potential cross-reactants)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Antibody Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the anti-dipeptide antibody (diluted in immobilization buffer) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a dilution series of each dipeptide in running buffer.
-
Inject the dipeptide solutions over the immobilized antibody surface, starting with the lowest concentration.
-
Monitor the association and dissociation phases in real-time.
-
After each dipeptide injection, regenerate the sensor surface using the regeneration solution to remove the bound analyte.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and calculate the Kd (Kd = kd/ka).
-
Competitive ELISA for Relative Cross-Reactivity
Competitive ELISA is used to determine the relative binding specificity of the antibody by measuring the ability of different dipeptides to compete with the target antigen for antibody binding.
Objective: To determine the half-maximal inhibitory concentration (IC50) for each dipeptide and calculate the relative cross-reactivity.
Materials:
-
96-well microtiter plates
-
This compound conjugated to a carrier protein (e.g., BSA) for coating
-
Anti-Gly-Val antibody
-
Dipeptide panel
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Wash buffer (PBST)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the Gly-Val-BSA conjugate and incubate overnight at 4°C.
-
Wash the plate with wash buffer and block with blocking buffer for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Prepare a fixed, sub-saturating concentration of the anti-Gly-Val antibody.
-
Prepare serial dilutions of the competitor dipeptides (including Gly-Val as a reference).
-
In a separate plate or tubes, pre-incubate the antibody with each dilution of the competitor dipeptides for 1-2 hours.
-
Transfer the antibody-dipeptide mixtures to the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate to remove unbound antibody.
-
Add the enzyme-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plate and add the substrate solution.
-
Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Plot the absorbance values against the log of the competitor dipeptide concentration.
-
Determine the IC50 value for each dipeptide from the resulting dose-response curve.
-
Calculate the relative cross-reactivity using the following formula: Cross-reactivity (%) = (IC50 of Gly-Val / IC50 of competitor dipeptide) x 100
-
Mandatory Visualizations
The following diagrams illustrate the workflows for determining antibody-dipeptide binding kinetics and cross-reactivity.
Caption: Workflow for determining antibody-dipeptide binding kinetics using Surface Plasmon Resonance (SPR).
Caption: Workflow for determining relative cross-reactivity using a competitive ELISA.
Conclusion
Safety Operating Guide
Safe Disposal of Glycyl-L-valine: A Procedural Guide for Laboratory Professionals
The proper disposal of Glycyl-L-valine is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for chemical waste management is essential to ensure a safe working environment and compliance with regulatory standards. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. According to its Safety Data Sheet (SDS), this compound can cause skin, eye, and respiratory irritation.[1] Therefore, personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE) Requirements:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[2]
-
Body Protection: A laboratory coat must be worn to prevent skin contact.[1]
In the event of accidental exposure, refer to the following first-aid measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1] |
| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3] |
Quantitative Data for Laboratory Waste Accumulation
While specific disposal concentration thresholds for this compound are not defined by regulatory bodies, general guidelines for the accumulation of chemical waste in a laboratory setting must be followed. These guidelines are typically set by the institution's Environmental Health and Safety (EHS) department in accordance with national and local regulations.[4][5]
| Parameter | Guideline |
| Maximum Satellite Accumulation Area (SAA) Volume | Up to 55 gallons of hazardous waste, or 1 quart of acutely hazardous waste, may be accumulated at or near the point of generation.[4] Some institutions may have lower limits, such as 25 gallons.[6] |
| Container Fill Level | Waste containers should not be filled beyond 90% capacity to prevent spills and allow for expansion.[7] Some guidelines recommend filling only to ¾ full.[6] |
| Waste Removal Timeline | Containers must be removed from the laboratory within 72 hours of being full.[7] Some regulations require removal every twelve months, regardless of whether the container is full.[4] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, whether in solid form or in solution, should be treated as chemical waste.[8][9] Under no circumstances should it be disposed of down the drain or in the regular trash. [5][8][10][11][12]
1. Waste Segregation:
-
Solid Waste: Collect un-used, expired, or contaminated solid this compound in a designated solid chemical waste container.[8] If a spill occurs, sweep up the solid material, avoiding dust generation, and place it into the waste container.[1][3]
-
Liquid Waste: Collect solutions containing this compound in a designated liquid chemical waste container. Do not mix with incompatible waste streams.[8] The first rinse of any container that held this compound must also be collected as hazardous waste.[10]
2. Waste Container Selection and Labeling:
-
Use containers that are in good condition, leak-proof, and compatible with the chemical waste.[7][10] For empty original containers, they must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be disposed of as regular waste.[5] The labels on the empty container must be defaced.[10]
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[7][10] Do not use abbreviations or chemical formulas.[7]
3. Storage of Waste:
-
Keep waste containers securely closed at all times, except when adding waste.[7][10]
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory, near the point of generation.[6][7]
-
Ensure that the waste is segregated from incompatible materials.[10] The Safety Data Sheet for this compound lists oxidizing agents as incompatible.[3]
4. Arranging for Disposal:
-
When the waste container is nearly full (around 90%), contact your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer to schedule a waste pickup.[7][10]
-
Provide accurate information about the contents of the waste container to the disposal personnel.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. fishersci.com [fishersci.com]
- 4. epa.gov [epa.gov]
- 5. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. benchchem.com [benchchem.com]
- 9. cosmicpeptides.com [cosmicpeptides.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. maxedoutcompounds.com [maxedoutcompounds.com]
- 12. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
